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  • Product: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
  • CAS: 42718-18-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorinated Amino Acids in Medicinal Chemistry The introduction of fluorine into drug candidates is a well-established s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Amino Acids in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various classes of fluorinated molecules, α-amino acids bearing a fluorinated substituent have emerged as particularly valuable chiral building blocks for the synthesis of novel pharmaceuticals. This guide focuses on a key exemplar of this class: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. Its structure combines the essential pharmacophoric elements of an amino acid with the advantageous properties of a fluorine-substituted aromatic ring, making it a subject of significant interest in drug development. This document provides a comprehensive overview of its chemical structure, synthesis, and properties, offering a technical resource for researchers and scientists in the field.

Chemical Structure and Nomenclature

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a salt of the methyl ester of 4-fluorophenylglycine. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.

Chemical Structure:

Caption: Chemical structure of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

IUPAC Name: methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 42718-18-3
Molecular Formula C₉H₁₁ClFNO₂[1][2]
Molecular Weight 219.64 g/mol [1][2]
Melting Point 37-38 °C
Appearance White to off-white solid[2]
Storage 2-8°C, under inert gas[2]

Synthesis Protocol

The synthesis of amino acid methyl ester hydrochlorides can be efficiently achieved through the esterification of the corresponding amino acid using a trimethylchlorosilane (TMSCl)/methanol system. This method is advantageous due to its mild reaction conditions, high yields, and applicability to a wide range of amino acids, including aromatic ones.

General Experimental Protocol for the Synthesis of Amino Acid Methyl Ester Hydrochlorides:

This protocol is adapted from a general method and should be optimized for the specific synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.[3]

Materials:

  • 2-amino-2-(4-fluorophenyl)acetic acid

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether or other suitable anti-solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube (e.g., filled with calcium chloride)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 2-amino-2-(4-fluorophenyl)acetic acid (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (2-3 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl byproducts.

  • To the resulting residue, add an anhydrous non-polar solvent such as diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of the anhydrous non-polar solvent, and dry under vacuum to afford Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the TMSCl and the ester product. Therefore, the use of anhydrous solvents and a drying tube is crucial.

  • TMSCl as a Reagent: TMSCl reacts with methanol to generate anhydrous HCl in situ. This anhydrous HCl acts as a catalyst for the esterification of the carboxylic acid and also protonates the amino group to form the hydrochloride salt, which protects the amino group from side reactions.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is a milder condition compared to traditional methods that often require heating, thus minimizing potential side reactions and degradation of the product.

  • Precipitation with a Non-polar Solvent: The hydrochloride salt of the amino acid ester is generally insoluble in non-polar solvents like diethyl ether, allowing for its easy isolation and purification from the reaction mixture.

start 2-amino-2-(4-fluorophenyl)acetic acid + Anhydrous Methanol reaction Esterification & Salt Formation (in situ HCl generation) start->reaction reagent Trimethylchlorosilane (TMSCl) reagent->reaction workup Concentration (Rotary Evaporation) reaction->workup precipitation Precipitation (Anhydrous Diethyl Ether) workup->precipitation product Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride precipitation->product

Caption: Synthetic workflow for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride were not found in the available literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. This information is critical for the quality control and characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two sets of doublets or a multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-fluorophenyl ring.

  • α-Proton: A singlet or a slightly broadened singlet for the proton attached to the α-carbon (methine proton), typically in the region of δ 4.5-5.0 ppm.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group, expected around δ 3.7-3.9 ppm.

  • Amine Protons: A broad singlet for the protons of the ammonium group (-NH₃⁺), which may be exchangeable with D₂O, typically appearing downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region (δ 168-172 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (δ 115-140 ppm). The carbon attached to fluorine will show a large C-F coupling constant.

  • α-Carbon: A signal for the α-carbon, typically in the range of δ 50-60 ppm.

  • Methyl Carbon: A signal for the methyl carbon of the ester group, expected around δ 52-55 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretching: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

  • C=O Stretching: A strong absorption band around 1740-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C-F Stretching: A strong absorption in the fingerprint region, typically around 1220-1240 cm⁻¹, due to the C-F bond.

  • Aromatic C=C Stretching: Absorptions in the region of 1500-1600 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion Peak: In the mass spectrum, the molecular ion of the free base (Methyl 2-amino-2-(4-fluorophenyl)acetate) would be observed at m/z = 183.07. The hydrochloride salt itself will not show a molecular ion peak corresponding to the salt's molecular weight.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the aromatic ring.

Applications in Drug Development

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a valuable building block in the synthesis of pharmaceuticals, particularly those with activity in the central nervous system. The presence of the 4-fluorophenyl group can enhance the metabolic stability and receptor binding affinity of the final drug molecule.

While specific drug names synthesized directly from this intermediate are not prominently disclosed in the general literature, its utility is evident from the broader context of fluorinated amino acids in drug design. It is a key precursor for creating chiral molecules for various therapeutic targets. For instance, it is used in the synthesis of certain antidepressants and other neuroactive compounds. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.

The development of molecules with increased metabolic stability and enhanced receptor selectivity is a primary goal in medicinal chemistry. The structural features of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride directly support these objectives, making it a valuable tool for the construction of novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a strategically important building block in the field of drug discovery and development. Its chemical structure, combining a chiral amino acid core with a fluorine-substituted aromatic ring, provides a unique set of properties that are highly desirable in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, underscoring its value to researchers and scientists. Further investigation into its reactivity and its application in the synthesis of specific therapeutic agents will undoubtedly continue to be an active area of research.

References

  • MySkinRecipes. (n.d.). Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from [Link]

  • An, G., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(5), 5174-5183. [Link]

Sources

Exploratory

"Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride" CAS number 42718-18-3 details

An In-depth Technical Guide to Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3) Introduction Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a specialized amino acid derivative of signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3)

Introduction

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a specialized amino acid derivative of significant interest within the pharmaceutical and organic synthesis sectors. As a fluorinated analogue of phenylglycine methyl ester, its unique structural properties make it a valuable chiral building block for the development of complex molecular architectures. The incorporation of a fluorine atom onto the phenyl ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and the overall pharmacokinetic profile of a drug candidate.[1][2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.

Chemical & Physical Properties

A foundational understanding of a compound's properties is critical for its effective application in research and development. The key identifiers and physicochemical characteristics of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride are summarized below. These data are essential for reaction planning, analytical method development, and safe handling.

PropertyValueSource(s)
CAS Number 42718-18-3[3][4][5][6]
Molecular Formula C₉H₁₁ClFNO₂[4][6]
Molecular Weight 219.64 g/mol [4][5][6]
IUPAC Name methyl 2-amino-2-(4-fluorophenyl)acetate;hydrochloride[6]
Synonyms 4-Fluoro-DL-phenylglycine methyl ester hydrochloride, H-DL-Phg(4-F)-OMe·HCl
Purity Typically ≥95% - 97%[4][6][7]
Appearance White to off-white solid[8]
SMILES COC(=O)C(N)C1=CC=C(F)C=C1.[H]Cl[6]
MDL Number MFCD09152734[1][4][6]
Storage Conditions 2-8°C, under inert atmosphere[1]

Synthesis and Manufacturing

The synthesis of amino acid methyl esters is a fundamental transformation in organic chemistry. For this specific compound, a highly efficient and operationally simple method involves the esterification of the parent amino acid, 4-Fluoro-DL-phenylglycine, using a trimethylchlorosilane (TMSCl)/methanol system. This approach is favored over traditional methods like using thionyl chloride or gaseous HCl due to its mild, room-temperature conditions and high yields.[9][10]

The causality behind this choice lies in the mechanism: TMSCl reacts with methanol to generate HCl in situ. This provides the necessary acidic catalyst for the Fischer esterification without the handling difficulties associated with corrosive gases or reagents. The mild conditions are crucial for preserving the integrity of the chiral center and other functional groups.

Synthetic_Pathway Start 4-Fluoro-DL-phenylglycine Reagents Methanol (Solvent) Trimethylchlorosilane (Catalyst Precursor) Start->Reagents Esterification Product Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Reagents->Product

Caption: General synthetic scheme for the target compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

  • Reactor Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a drying tube (filled with anhydrous calcium chloride), and a thermometer, add 80-100 mL of anhydrous methanol.

  • Catalyst Generation: At room temperature (approx. 25°C), slowly add 1.5 to 2.0 equivalents of trimethylchlorosilane (TMSCl) dropwise into the methanol. An exothermic reaction will occur as HCl is generated in situ.

  • Addition of Starting Material: Once the addition is complete and the solution has returned to room temperature, add 1.0 equivalent of 4-Fluoro-DL-phenylglycine (approx. 10g).[9]

  • Reaction: Stir the mixture at room temperature for 12-15 hours. The reaction progress should be monitored by TLC until the starting amino acid spot is no longer visible.

  • Workup and Isolation:

    • Reduce the reaction volume to approximately one-fifth of the original volume using a rotary evaporator.

    • Induce crystallization by adding an anti-solvent such as tetrahydrofuran (THF) (40-50 mL) or diethyl ether.

    • Cool the mixture in an ice bath and stir for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the resulting solid precipitate using a Buchner funnel.

    • Wash the filter cake three times with 30 mL portions of cold diethyl ether to remove any unreacted reagents or byproducts.

  • Drying: Dry the final product, Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, in a vacuum oven at 50°C to a constant weight. Yields are typically in the range of 95-98%.[9]

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any chemical intermediate. A multi-technique approach is standard practice.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR Result Structural Confirmation & Purity Assessment NMR->Result HPLC->Result MS->Result FTIR->Result

Caption: A typical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[11]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and splitting patterns to confirm the structure.[12][13]

Predicted Spectral Data:

  • ¹H NMR:

    Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
    ~8.0 - 7.2 Multiplet 4H Aromatic C-H Protons on the fluorophenyl ring.
    ~5.0 Singlet/Broad 1H α-CH The proton attached to the chiral center.
    ~3.7 Singlet 3H O-CH₃ Protons of the methyl ester group.

    | Broad Singlet | 3H | NH₃⁺ | Ammonium protons (often exchanges with D₂O). |

  • ¹³C NMR:

    Predicted Shift (ppm) Assignment Rationale
    ~170 C=O Carbonyl carbon of the ester.
    ~160 (d) C-F Aromatic carbon directly bonded to fluorine (shows C-F coupling).
    ~130-115 (m) Aromatic C Remaining aromatic carbons.
    ~55 α-C The chiral carbon.

    | ~53 | O-CH₃ | Methyl carbon of the ester. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining purity and quantifying the compound. For amino acid derivatives, a reverse-phase method is typically employed.[14][15]

Protocol:

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.

Applications in Research and Drug Development

The primary value of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride lies in its role as a versatile intermediate.[1] Its bifunctional nature (amine and ester) allows for sequential or orthogonal chemical modifications, making it a powerful tool in constructing complex molecules.

Key Application Areas:

  • Pharmaceutical Synthesis: It serves as a crucial starting material for active pharmaceutical ingredients (APIs), particularly for neurological drugs like antidepressants and other CNS agents.[1]

  • Chiral Building Block: The compound can be resolved into its single enantiomers (e.g., the (S)-form, CAS 916602-09-0), which are then used in stereoselective synthesis to produce enantiomerically pure drugs.[7] This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological properties.

  • Structure-Activity Relationship (SAR) Studies: The 4-fluoro-phenyl moiety is a common feature in SAR studies. By incorporating this building block, medicinal chemists can systematically probe the effect of fluorine substitution on a molecule's biological activity.[1][2]

Application_Role cluster_0 Core Building Block cluster_1 Chemical Modifications cluster_2 Final Product Core Methyl 2-amino-2- (4-fluorophenyl)acetate hydrochloride Mod1 Amine Modification (e.g., Amide Coupling) Core->Mod1 Step 1 Mod2 Ester Modification (e.g., Hydrolysis, Amidation) Mod1->Mod2 Step 2 API Complex API (e.g., CNS Drug) Mod2->API

Caption: Role as a precursor in multi-step API synthesis.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for this exact compound was not found in the initial search, data from structurally similar chloro-analogs provide a strong basis for hazard assessment.[16][17][18] Professional chemists must treat all new or unfamiliar compounds with caution.

Hazard Identification (Based on Analogs):

  • H315: Causes skin irritation.[16][17][18]

  • H319: Causes serious eye irritation.[16][17][18]

  • H335: May cause respiratory irritation.[16][17][18]

Recommended Precautions:

Precaution TypeGuidelineSource(s)
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[18][19]
Handling Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18][20]
Storage Store in a tightly sealed container in a cool, dry place (2-8°C recommended). Store under an inert gas to prevent degradation.[1][18]
In case of Exposure Skin: Wash off with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.[20]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids.[20]

Conclusion

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategic design, incorporating a fluorine atom and versatile functional groups, provides a reliable foundation for synthesizing novel therapeutics with potentially enhanced properties. Understanding its synthesis, analytical profile, and proper handling is paramount for any research team looking to leverage its capabilities in the development of next-generation pharmaceuticals.

References

  • Alchem Pharmtech. CAS 42718-18-3 | Methyl 2-amino-2-(4-fluorophenyl)
  • AccelaChem. 42718-18-3,Methyl 2-Amino-2-(4-fluorophenyl)
  • Chembk. 42718-18-3|Methyl 2-amino-2-(4-fluorophenyl)
  • Apollo Scientific. 42718-18-3 Cas No. | 4-Fluoro-DL-phenylglycine methyl ester hydrochloride.
  • abcr Gute Chemie. AB469692 | CAS 42718-18-3.
  • Merck Millipore.
  • Fisher Scientific.
  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • MySkinRecipes. Methyl 2-amino-2-(4-fluorophenyl)
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • AChemBlock. methyl 2-amino-2-(4-fluorophenyl)
  • PubChem. Methyl 2-amino-2-(4-chlorophenyl)
  • PubChem. Methyl 2-amino-2-(2-chlorophenyl)
  • AChemBlock. (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 97% | CAS: 916602-09-0.
  • Google Patents.
  • ChemBK. methyl 2-amino-2-(2-chlorophenyl)
  • ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters.
  • CymitQuimica. Methyl 2-amino-2-(4-chlorophenyl)
  • AK Scientific, Inc. Methyl 2-amino-2-(3-chlorophenyl)
  • Google Patents. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of....
  • YouTube.

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Foundational

A Technical Guide to the Synthesis of Fluorinated Amino Acid Esters: Strategies, Mechanisms, and Applications

Abstract The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry and chemical biology. Fluorinated amino acids and their corresponding esters are pivotal building b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry and chemical biology. Fluorinated amino acids and their corresponding esters are pivotal building blocks for developing therapeutic peptides, enzyme inhibitors, and advanced molecular probes.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modulated conformational preferences—make these compounds highly sought after in drug discovery programs.[3][4] This technical guide provides an in-depth exploration of the core synthetic pathways for accessing fluorinated amino acid esters. We will dissect the mechanisms and rationale behind electrophilic, nucleophilic, and radical fluorination strategies, with a focus on asymmetric methodologies that provide crucial stereochemical control. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate this challenging but rewarding area of synthetic chemistry.

Part 1: The Strategic Imperative of Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, induces profound changes in a molecule's electronic and physical properties.[5] In the context of amino acids, these changes are not merely incremental; they are transformative, providing chemists with a powerful tool to fine-tune biological activity.

  • Modulation of Physicochemical Properties: Fluorination significantly lowers the pKa of nearby amino groups, increasing the acidity of carboxylic acid functions and influencing hydrogen bonding capabilities.[6][7] This electronic perturbation can alter receptor-binding interactions and enzyme inhibition constants. Furthermore, the high lipophilicity of the C-F bond can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability.[3]

  • Conformational Control: The introduction of fluorine can impose specific conformational constraints on the amino acid backbone and side chain. This is particularly valuable in peptide engineering, where stabilizing secondary structures like α-helices or β-sheets can lead to more potent and stable therapeutic agents.[2][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the pharmacokinetic profile of a peptide-based drug can be dramatically improved.[8]

  • Advanced Molecular Probes: The stable isotope ¹⁹F is NMR-active, providing a sensitive and background-free spectroscopic handle for studying protein structure and interactions.[4][] Additionally, the positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET), enabling non-invasive imaging in preclinical and clinical settings.[]

Part 2: Electrophilic Fluorination Strategies

Electrophilic fluorination is a primary method for introducing fluorine into electron-rich centers. This approach relies on reagents that deliver an electrophilic fluorine atom ("F+"), which is attacked by a nucleophilic carbon, typically a carbanion, enolate, or an electron-rich aromatic ring.

Causality Behind Method Selection: This strategy is often chosen when the target position for fluorination can be readily converted into a nucleophilic center. The development of N-fluoro reagents has made this a versatile and widely adopted technique.

Key Reagent: Selectfluor™ (F-TEDA-BF₄) Selectfluor is a highly popular, stable, and easy-to-handle electrophilic fluorinating agent. It is effective for the fluorination of a wide range of substrates, including activated C-H bonds and enamines.[10][11]

Workflow: General Electrophilic Fluorination

The process involves the generation of a nucleophilic carbon species which then attacks the electrophilic fluorine source.

G cluster_0 Step 1: Substrate Activation cluster_1 Step 2: Fluorination Start Amino Acid Ester Precursor Enolate Enolate / Carbanion Intermediate Start->Enolate Base Product Fluorinated Amino Acid Ester Enolate->Product Nucleophilic Attack Reagent Electrophilic Fluorine Source (e.g., Selectfluor)

Caption: General workflow for electrophilic fluorination.

Experimental Protocol: Palladium-Catalyzed C-H Fluorination of Amino Acid Derivatives

This protocol demonstrates a sophisticated use of Selectfluor for the stereospecific fluorination of β-C(sp³)–H bonds in amino acid derivatives, guided by a directing group.[10]

  • Reaction Setup: To an oven-dried vial, add the N-protected amino acid derivative (1.0 equiv), Pd(OAc)₂ (10 mol %), the directing ligand (e.g., 8-aminoquinoline, 20 mol %), and Ag₂CO₃ (2.0 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar). Add anhydrous solvent (e.g., 1,2-dichloroethane).

  • Fluorinating Agent: Add Selectfluor (2.0 equiv) to the mixture.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the fluorinated amino acid ester.

Trustworthiness: The use of a palladium catalyst with a directing group ensures high regioselectivity, targeting a specific C-H bond. The silver salt acts as both a base and a potential facilitator in the C-H activation step, making the system self-validating for this transformation.[10]

Part 3: Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). This is a classical and powerful approach, particularly for converting alcohols into alkyl fluorides (deoxofluorination) or for the ring-opening of strained heterocycles like epoxides and aziridines.

Causality Behind Method Selection: This pathway is ideal when a precursor with a good leaving group, or a group that can be converted into one (like a hydroxyl group), is readily available. The choice of fluoride source is critical, as fluoride is a notoriously poor nucleophile in protic solvents due to strong solvation.

Key Reagents: DAST and Deoxofluor™ Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are premier reagents for converting primary and secondary alcohols into the corresponding fluorides with high fidelity.[6][7][12]

Mechanism: Deoxofluorination of an Amino Alcohol

The reaction proceeds via the formation of an intermediate fluorosulfite ester, which then undergoes an intramolecular SN2-type displacement.

G cluster_workflow Deoxofluorination Workflow AA_OH Amino Alcohol Precursor (R-CH(OH)-...) Intermediate Intermediate Adduct AA_OH->Intermediate + Deoxofluor Deoxo Deoxofluor Reagent Product Fluorinated Amino Acid Derivative (R-CH(F)-...) Intermediate->Product Intramolecular SN2 (Inversion of Stereochemistry) G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv PC_excited->PC SET Alkyl_R Alkyl Radical (R.) Amino_Radical α-Amino Radical Alkyl_R->Amino_Radical + Dehydroalanine Product Fluorinated Product Amino_Radical->Product + Selectfluor Light Visible Light Light->PC Alkyl_Source Alkyltrifluoroborate Alkyl_Source->Alkyl_R Oxidative Quenching Dha Dehydroalanine Derivative Selectfluor Selectfluor G Start Chiral Ni(II)-Glycine Schiff Base Complex Enolate Ni(II) Enolate Intermediate Start->Enolate Base (e.g., KHMDS) Alkylation Diastereoselective Alkylation Enolate->Alkylation Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex + Fluorinated Alkyl Halide Hydrolysis Acidic Hydrolysis Alkylated_Complex->Hydrolysis Product Enantiopure Fluorinated Amino Acid Hydrolysis->Product

Sources

Exploratory

Solubility and stability of "Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride"

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Abstract This technical guide provides a comprehensive framework for understanding and evaluating the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, grounded in authoritative scientific principles.

Introduction: Physicochemical Context

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is an amino acid ester salt. Its structure, comprising a fluorinated phenyl ring, an alpha-amino group, and a methyl ester, dictates its physicochemical properties. The hydrochloride salt form is utilized to enhance aqueous solubility and stability compared to the free base. A thorough understanding of its solubility and degradation pathways is critical for process development, formulation, and ensuring the quality of active pharmaceutical ingredients (APIs).

Key Structural Features:

  • α-Amino Acid Ester: The core structure is susceptible to hydrolysis, particularly at non-neutral pH.

  • 4-Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the alpha-proton.

  • Hydrochloride Salt: This feature significantly impacts aqueous solubility and can influence the pH of unbuffered solutions.

Solubility Profile: A Multifaceted Approach

The solubility of an API is a critical determinant of its bioavailability and processability. For Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, solubility is governed by the interplay between its ionic and organic characteristics.

Theoretical Considerations

As an amino acid derivative, the solubility of this compound is expected to be pH-dependent.[1][2] In aqueous media, it exists in equilibrium between its charged and neutral forms. The hydrochloride salt ensures that in neutral to acidic water, the highly polar, charged form predominates, favoring solubility. In organic solvents, solubility will be dictated by the polarity of the solvent and its ability to interact with the different functional groups of the molecule.

Experimental Determination of Solubility

A robust determination of solubility requires a systematic approach using various solvents relevant to pharmaceutical development.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassSpecific SolventsRationale
AqueousPurified Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate BufferTo determine solubility in physiological and process-relevant aqueous media.
AlcoholsMethanol, Ethanol, IsopropanolCommon solvents for synthesis, purification, and formulation.
Polar AproticAcetonitrile, Dimethyl Sulfoxide (DMSO)Used in analytical methods (e.g., HPLC) and as reaction solvents.
Chlorinated SolventsDichloromethaneRelevant for synthetic workups and extractions.

Experimental Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

  • Sample Collection: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.0).

  • Calculation: Express solubility in mg/mL or mol/L.

Diagram 1: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48 hours) A->B Establish equilibrium C Centrifuge or filter B->C Isolate saturated solution D Dilute supernatant C->D Prepare for analysis E Analyze via HPLC-UV D->E Measure concentration

Caption: A streamlined workflow for determining equilibrium solubility.

Stability Assessment: Unveiling Degradation Pathways

Stability testing is essential to identify potential degradation products and establish appropriate storage conditions. Forced degradation (or stress testing) is a critical component of this assessment, designed to accelerate the degradation process to predict long-term stability.[3][4]

Potential Degradation Pathways

The primary anticipated degradation pathway for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 2-amino-2-(4-fluorophenyl)acetic acid. This reaction is expected to be catalyzed by both acid and base.[5][6] Other potential pathways include oxidation of the amino group and photolytic degradation.

Diagram 2: Primary Degradation Pathway

G reactant Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₁ClFNO₂ product 2-amino-2-(4-fluorophenyl)acetic acid C₈H₈FNO₂ reactant->product  Hydrolysis (+H₂O, -CH₃OH)

Caption: Anticipated hydrolytic degradation of the parent compound.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[7][8]

Experimental Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[9]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[9]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.[9]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period (e.g., 7 days).[9]

  • Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze the stressed samples using the validated HPLC method alongside a non-stressed control sample.

Table 2: Summary of Forced Degradation Conditions

ConditionReagent/SettingDurationExpected Outcome
Acid Hydrolysis0.1 M HCl @ 60°C24 hoursSignificant degradation to the carboxylic acid.
Base Hydrolysis0.1 M NaOH @ 60°C24 hoursRapid and significant degradation to the carboxylic acid.
Oxidation3% H₂O₂ @ RT24 hoursPotential for moderate degradation.
Thermal (Solid)105°C48 hoursPotential for minor degradation.
Photolytic (Solution)UV (254 nm) & Visible Light7 daysPotential for minor degradation.

Analytical Methodology: The Cornerstone of Purity and Stability

A validated, stability-indicating analytical method is paramount for accurately quantifying the parent compound and its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[9]

HPLC Method Development and Validation

The goal is to develop a method that separates the main peak from all potential impurities and degradation products.

Table 3: Recommended Starting HPLC Conditions

ParameterRecommended ConditionJustification
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Trifluoroacetic Acid in WaterProvides good peak shape for amines and acts as an ion-pairing agent.
Mobile Phase BAcetonitrileCommon organic modifier for reverse-phase chromatography.
GradientStart at 5% B, ramp to 95% B over 20 minutesTo elute compounds with a wide range of polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature30 °CEnsures reproducible retention times.
DetectionUV at 220 nm and 254 nm220 nm for general detection and 254 nm for aromatic compounds.
Injection Volume10 µLA standard volume to avoid column overload.

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for characterizing the solubility and stability of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. While direct experimental data is not yet publicly available, the principles and protocols provided here offer a robust framework for its evaluation.

Key Recommendations:

  • Solubility: Prioritize determination in aqueous buffers and common organic solvents to support both formulation and process chemistry.

  • Stability: Conduct thorough forced degradation studies to identify the primary degradation product (expected to be the carboxylic acid via hydrolysis) and to develop a validated, stability-indicating HPLC method.

  • Storage: Based on the ester functionality, storage in a cool, dry place, protected from light and moisture, is recommended to minimize degradation.

By adhering to these scientifically grounded methodologies, researchers and developers can generate the high-quality data necessary to advance their programs with confidence.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. (2025). Benchchem.
  • Methyl 2-aminoacetate hydrochloride. (n.d.). MedChemExpress.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. (n.d.). PubChem.
  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. (n.d.). CymitQuimica.
  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009). NRC Publications Archive.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.
  • Forced degradation. (n.d.). Semantic Scholar.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • De-esterification of amino acid esters. (2022). ResearchGate.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

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Foundational

The Fluorine Factor: A Mechanistic Guide to Fluorinated Pharmaceutical Intermediates in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, transitioning from a niche curiosity to a mainstream strategy for optimizing drug-like properties. Approximately 20% of all commercial drugs contain fluorine, a testament to its profound impact on molecular behavior.[1] This guide provides an in-depth exploration of the core mechanisms of action through which fluorinated pharmaceutical intermediates exert their influence. We will dissect the nuanced interplay of stereoelectronic effects, metabolic modulation, and target-specific interactions that fluorine imparts. Moving beyond a simple recitation of effects, this document explains the underlying causality, offering field-proven insights into why these changes occur and how they can be rationally engineered and experimentally validated. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of the "fluorine factor."

The Foundational Principles: Why Fluorine is a "Magic Bullet"

Before delving into complex mechanisms, it is crucial to understand the unique atomic properties of fluorine that underpin its utility in medicinal chemistry. Fluorine is not merely a hydrogen mimic; its distinct characteristics fundamentally alter the electronic and physical nature of a molecule.

  • Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, creating a highly polarized and strong carbon-fluorine (C-F) bond.[2][3]

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2][3] This allows it to replace hydrogen with minimal steric perturbation, a critical feature for maintaining binding at a receptor site.[4][5]

  • High C-F Bond Strength: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), significantly stronger than a typical C-H bond (~99 kcal/mol).[4] This inherent stability is the primary reason for fluorine's role in enhancing metabolic resistance.[4][6]

  • Modest Lipophilicity Contribution: A single fluorine-for-hydrogen substitution often slightly increases lipophilicity (LogP), while polyfluorinated groups like trifluoromethyl (CF₃) can substantially increase it.[7][8] This allows for the fine-tuning of a drug's ability to permeate cellular membranes.[7]

These core properties do not act in isolation. Instead, they create a cascade of effects that medicinal chemists can leverage to overcome common drug development hurdles.

Fluorine_Core_Properties cluster_core Core Atomic Properties cluster_effects Mechanistic Consequences in Drug Design F_Props Fluorine Atom - High Electronegativity - Small Size - Strong C-F Bond pKa pKa Modulation (Altered Ionization) F_Props->pKa Metabolism Metabolic Stability (Blocked Oxidation) F_Props->Metabolism Conformation Conformational Control (Gauche Effect) F_Props->Conformation Binding Binding Affinity (New Interactions) F_Props->Binding Lipophilicity Lipophilicity Tuning (Membrane Permeability) F_Props->Lipophilicity Metabolic_Blocking cluster_workflow CYP450 Metabolism Workflow Parent_H Parent Drug (R-CH₂-Ar) CYP450_H CYP450 Oxidation Parent_H->CYP450_H Metabolically 'Soft Spot' Metabolite_H Hydroxylated Metabolite (R-CH(OH)-Ar) -> Rapid Clearance CYP450_H->Metabolite_H Parent_F Fluorinated Analog (R-CHF-Ar) CYP450_F CYP450 Oxidation Parent_F->CYP450_F Metabolically 'Hardened' Blocked Metabolism Blocked (Strong C-F Bond) -> Increased Half-Life CYP450_F->Blocked

Caption: Fluorine substitution at a metabolically labile site blocks CYP450 oxidation.

Mechanism III: Direct Influence on Binding Affinity

While altering physicochemical properties indirectly affects drug action, fluorine can also participate directly in interactions within the target's binding pocket, enhancing binding affinity and specificity. [4][9]

  • Causality: The polarized C-F bond can engage in favorable dipole-dipole, C-F···H-X hydrogen bonds, and electrostatic interactions with protein residues. [2][5]Although fluorine is a weak hydrogen bond acceptor, these interactions can be energetically significant when the geometry is optimal. [4][10]For example, close contacts between a fluorine atom and the carbonyl carbon of a peptide backbone have been observed in crystal structures. [4]* Practical Impact: In structure-activity relationship (SAR) studies, replacing a hydrogen with fluorine can sometimes lead to a surprising jump in potency. This often indicates a new, favorable interaction is occurring within the active site. For example, the C6-fluoro group in fluoroquinolone antibiotics is known to enhance binding to the DNA gyrase-complex by 2-17 fold. [4]

Mechanism IV: Bioactivation and Mechanism-Based Inhibition

In a more sophisticated application, fluorinated intermediates can be designed as "suicide substrates" or mechanism-based inhibitors. These molecules are chemically inert until they are processed by their specific target enzyme, at which point they are transformed into a reactive species that irreversibly inactivates the enzyme. [11]

  • Causality: This strategy leverages both the electron-withdrawing nature of fluorine and its ability to act as a good leaving group from an anionic intermediate. [12]An enzyme's normal catalytic cycle is hijacked to trigger the elimination of a fluoride ion, generating a highly electrophilic intermediate (like a Michael acceptor or an oxocarbonium ion) within the confines of the active site. [4][12]This reactive species then forms a covalent bond with a nearby nucleophilic amino acid residue (e.g., Cys, Ser, Lys), permanently disabling the enzyme. [4]* Example - Glycosidase Inhibition: 2-deoxy-2-fluorosugars are classic mechanism-based glycosidase inhibitors. The enzyme attempts to cleave the glycosidic bond, but the presence of the C-2 fluorine destabilizes the developing oxocarbenium ion transition state. [12]If an activated leaving group is present at the anomeric center, the enzyme can form a covalent 2-deoxy-2-fluoroglycosyl-enzyme intermediate. This intermediate is greatly stabilized by the C-2 fluorine and is extremely slow to hydrolyze, effectively trapping and inactivating the enzyme. [4][12]

Suicide_Inhibition cluster_pathway Mechanism-Based Inhibition Pathway Enzyme Target Enzyme (E-Nu:) Complex Enzyme-Substrate Complex Enzyme->Complex Substrate Fluorinated Substrate (F-CH₂-CH₂-LG) Substrate->Complex Activation Enzymatic Processing Complex->Activation Reactive Reactive Intermediate (CH₂=CH-LG) (via F⁻ elimination) Activation->Reactive Bioactivation Covalent Covalently Modified Inactive Enzyme (E-Nu-CH₂-CH₂-LG) Reactive->Covalent Covalent Bonding

Caption: Generalized workflow for mechanism-based enzyme inactivation by a fluorinated substrate.

Experimental Protocols & Validation

Synthesizing technical claims with field-proven insights requires robust, self-validating experimental systems. Below is a representative protocol for assessing a key mechanistic aspect: metabolic stability.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to compare the metabolic stability of a parent compound versus its fluorinated analog, a direct test of the metabolic blocking hypothesis.

Objective: To determine the rate of disappearance (metabolic clearance) of a test compound and its fluorinated analog when incubated with HLM in the presence of NADPH.

Materials:

  • Test Compounds: Parent and fluorinated analog, each 10 mM in DMSO.

  • Human Liver Microsomes (pooled, 20 mg/mL protein).

  • NADPH Regenerating System (e.g., NADPH-A/B).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL tolbutamide).

  • Positive Control: High-clearance compound (e.g., Verapamil).

  • Negative Control: No NADPH.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the main incubation mixture by combining phosphate buffer and HLM (final protein concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the mixture (final concentration 1 µM). Immediately add the NADPH regenerating system to start the reaction. For the negative control wells, add buffer instead of the NADPH system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture and quench the reaction by adding it to a collection plate containing a larger volume (e.g., 150 µL) of cold ACN with the internal standard. The "0 min" sample should be taken immediately after adding NADPH.

    • Self-Validation Check: The 0-minute time point establishes the initial concentration and ensures efficient quenching. The negative control (no NADPH) demonstrates that compound disappearance is enzyme-dependent and not due to chemical instability.

  • Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area ratio of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Causality Check: A significantly longer t½ for the fluorinated analog compared to the parent compound provides direct evidence of successful metabolic blocking.

Considerations and Potential Liabilities

While powerful, fluorine is not a panacea. A comprehensive understanding requires acknowledging potential downsides. Metabolism can still occur, sometimes leading to the release of fluoride ions or the formation of toxic metabolites like fluoroacetate. [13][14][15]For example, cytochrome P450-mediated hydroxylation at a fluorinated aliphatic carbon can release fluoride. [13]Furthermore, bioactivation of certain fluorinated compounds, such as 4-fluoroanilines, can lead to reactive benzoquinoneimines. [16]Therefore, a thorough assessment of the metabolic fate and potential for bioactivation is a critical part of the drug development process for any fluorinated candidate. [14][17]

Conclusion

The mechanisms of action of fluorinated pharmaceutical intermediates are a multifaceted interplay of fundamental physics and biochemistry. By leveraging fluorine's unique properties, drug development professionals can rationally modulate a molecule's pKa, lock in a bioactive conformation, enhance metabolic stability, and even design highly specific mechanism-based inhibitors. The key to success lies not in indiscriminate fluorination, but in a deep, mechanistic understanding of the causality behind each intervention. By combining this knowledge with rigorous, self-validating experimental protocols, researchers can effectively harness the "fluorine factor" to design safer, more effective medicines.

References

  • Title: The role of fluorine in medicinal chemistry. Source: Taylor & Francis Online. URL: [Link]

  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Source: Research and Reviews: Journal of Chemistry. URL: [Link]

  • Title: Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Source: Bentham Science. URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. Source: MDPI. URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: The Dark Side of Fluorine. Source: ACS Publications. URL: [Link]

  • Title: Roles of Fluorine in Drug Design and Drug Action. Source: Bentham Science. URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies. Source: ScienceDirect. URL: [Link]

  • Title: Metabolism and Toxicity of Fluorine Compounds. Source: ACS Publications. URL: [Link]

  • Title: Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Source: ScienceDirect. URL: [Link]

  • Title: Metabolism and Toxicity of Fluorine Compounds. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS. Source: Annual Reviews. URL: [Link]

  • Title: Structure and conformational dynamics of fluorine-containing drugs. Source: World Pharma Today. URL: [Link]

  • Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Reaction pathways for biodehalogenation of fluorinated anilines. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Source: Taylor & Francis Online. URL: [Link]

  • Title: Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: MDPI. URL: [Link]

  • Title: Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Source: ACS Publications. URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms. Source: Encyclopedia.pub. URL: [Link]

  • Title: Biologically Active Organofluorine Compounds. Source: SciSpace. URL: [Link]

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  • Title: Fluorine as a key element in modern drug discovery and development. Source: LE STUDIUM. URL: [Link]

  • Title: ANALYTICAL METHODS. Source: Agency for Toxic Substances and Disease Registry. URL: [Link]

  • Title: Determination of Fluorine in Fluoro-Organic Compounds. Source: DTIC. URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Source: Analytik Jena. URL: [Link]

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Exploratory

Literature review on non-proteinogenic amino acids in drug discovery

However, to create a truly in-depth technical guide, I need to flesh out some specific areas with more detail. Specifically, I need to find: More detailed, step-by-step protocols for the chemical synthesis of a represent...

Author: BenchChem Technical Support Team. Date: January 2026

However, to create a truly in-depth technical guide, I need to flesh out some specific areas with more detail.

Specifically, I need to find:

  • More detailed, step-by-step protocols for the chemical synthesis of a representative NPAA and its incorporation into a peptide via SPPS. The current results mention these techniques but lack the specific, actionable detail required for a "guide."

  • More quantitative data that can be presented in tables. I have some general statements about improved properties, but I need concrete examples with numerical data comparing a native peptide to its NPAA-modified counterpart (e.g., half-life in plasma, receptor binding affinity Ki values, etc.).

  • More specific examples of FDA-approved drugs containing NPAAs, beyond the commonly cited ones. I want to create a comprehensive table.

  • More detailed information on the computational tools used in designing NPAA-containing peptides. The current results mention this as a future direction, but I'd like to provide more substance.

  • Specific examples of signaling pathways affected by NPAA-containing drugs that I can model with Graphviz.

Therefore, I will refine my search strategy to target these specific areas. My next steps will be to execute these more focused searches to gather the detailed information needed to write the guide. After that, I will proceed with structuring the guide, writing the content, creating the visualizations, and compiling the reference list.

Updated plan:

  • Conduct focused searches for detailed, step-by-step protocols for the chemical synthesis of a specific NPAA and its incorporation into a peptide using solid-phase peptide synthesis (SPPS).

  • Search for research articles and reviews that provide quantitative comparative data (e.g., half-life, binding affinity, permeability) for native peptides versus their NPAA-containing analogs.

  • Perform targeted searches for a comprehensive list of FDA-approved drugs containing non-proteinogenic amino acids, including their structures and therapeutic indications.

  • Investigate the computational methods and software used in the rational design of peptides and peptidomimetics incorporating NPAAs.

  • Identify specific examples of NPAA-containing drugs and the signaling pathways they modulate to create accurate and informative Graphviz diagrams.

  • Synthesize all the gathered information to write the in-depth technical guide, ensuring a logical flow and adherence to all prompt requirements.

  • Create data tables summarizing the quantitative comparisons of peptide properties.

  • Develop DOT scripts for the required Graphviz diagrams, including a general workflow for NPAA incorporation and a specific signaling pathway.

  • Compile a comprehensive and accurately formatted reference list with clickable URLs.

  • Review and refine the entire guide for scientific accuracy, clarity, and completeness.## The Strategic Incorporation of Non-Proteinogenic Amino Acids in Modern Drug Discovery: An In-depth Technical Guide

Abstract

The therapeutic potential of peptides is often constrained by inherent limitations such as poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these challenges.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of utilizing NPAAs to enhance the therapeutic properties of peptides. We will delve into the synthesis of these unique building blocks, their incorporation into peptide scaffolds, and the profound effects they have on pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast chemical space of NPAAs to design next-generation therapeutics.

Introduction: Expanding the Chemical Alphabet of Life

The 20 canonical proteinogenic amino acids, dictated by the universal genetic code, form the foundation of all life.[2] However, this limited set of building blocks can restrict the development of peptide-based therapeutics, which are often susceptible to rapid enzymatic degradation and may lack optimal receptor affinity due to their inherent flexibility. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genome, represent a significant expansion of the chemical toolbox for drug discovery.[3] These unique amino acids, found in various organisms like bacteria, fungi, and plants, or synthesized in the laboratory, offer a vast array of structural and functional diversity.[4][5]

The introduction of NPAAs into peptide sequences can fundamentally alter their physicochemical and biological properties, leading to significant improvements in stability, potency, and bioavailability.[1][6][7] Key strategies for employing NPAAs include:

  • Enhancing Proteolytic Stability: A primary challenge in peptide drug development is their rapid degradation by proteases. The incorporation of NPAAs, such as D-amino acids or sterically hindered residues like alpha-aminoisobutyric acid (Aib), can render peptides resistant to enzymatic cleavage, thereby extending their in-vivo half-life.[1][8]

  • Constraining Conformation: Many NPAAs can induce specific secondary structures, such as helices and turns.[9] This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.[1][10]

  • Improving Pharmacokinetic Profiles: By modifying properties like lipophilicity and hydrogen bonding capacity, NPAAs can enhance a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[11]

This guide will provide a detailed exploration of these strategies, supported by experimental protocols and quantitative data, to empower researchers in the rational design of novel peptide therapeutics.

The NPAA Toolbox: Synthesis and Incorporation Strategies

The successful application of NPAAs in drug discovery hinges on the ability to efficiently synthesize these unique building blocks and incorporate them into peptide chains. A variety of chemical and biological methods have been developed to meet this demand.

Chemical Synthesis of NPAAs

Chemical synthesis remains a versatile and widely used approach for producing a vast array of NPAAs with diverse side chains and backbone modifications.[] Recent advances in synthetic methodologies, particularly in asymmetric synthesis, have enabled the stereoselective production of chiral NPAAs.[2][4] Furthermore, direct C-H functionalization of proteinogenic amino acids is emerging as a powerful and environmentally friendly method for generating novel NPAAs.[13]

Biosynthetic and Chemo-enzymatic Approaches

Nature has evolved elegant enzymatic pathways for the synthesis of numerous NPAAs.[14] Leveraging these biocatalysts, researchers have developed biosynthetic and chemo-enzymatic methods for the production of NPAAs.[15] These approaches offer high stereoselectivity and can be more environmentally sustainable than purely chemical methods.[16][17] One-pot chemo-enzymatic strategies, which combine chemical and enzymatic transformations in a single reaction vessel, have proven to be particularly efficient for synthesizing complex NPAAs.[15][17]

Incorporation of NPAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[18][19] The incorporation of NPAAs into peptides via SPPS follows the same fundamental principles as the incorporation of proteinogenic amino acids, with some important considerations.

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[20]

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[20]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic), DIC, and OxymaPure in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Impact of NPAAs on Drug Properties: A Mechanistic Perspective

The incorporation of NPAAs into peptide scaffolds can have a profound and predictable impact on their pharmacological properties.

Enhancing Metabolic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases. NPAAs can effectively shield peptides from enzymatic attack through several mechanisms:

  • Stereochemical Hindrance: The introduction of D-amino acids creates peptide bonds that are not recognized by the stereospecific active sites of most proteases.[1][8]

  • Steric Shielding: Bulky or sterically hindered NPAAs can physically block protease access to adjacent peptide bonds.[1]

  • Backbone Modification: N-methylation and other backbone modifications can disrupt the hydrogen bonding patterns required for protease recognition and binding.[21]

Modulating Receptor Binding and Selectivity

The conformational flexibility of many peptides can lead to non-specific binding and off-target effects. NPAAs can be used to constrain the peptide's conformation, pre-organizing it into the bioactive structure required for high-affinity and selective receptor binding.[10][22] This is often achieved through the use of cyclic NPAAs or those that induce specific secondary structures like helices or turns.[9]

Improving Bioavailability and Cell Permeability

The poor oral bioavailability and cell permeability of many peptides limit their therapeutic applications. NPAAs can be employed to enhance these properties by:

  • Increasing Lipophilicity: The incorporation of lipophilic NPAAs can improve a peptide's ability to cross cell membranes.

  • Reducing Hydrogen Bond Donors: N-methylation and other modifications that reduce the number of hydrogen bond donors can enhance membrane permeability.[11]

  • Stabilizing Amphipathic Structures: For peptides that enter cells via membrane interaction, NPAAs can stabilize amphipathic helical conformations that facilitate this process.[4]

Visualization of Key Concepts

Workflow for NPAA Incorporation in Peptide Drug Discovery

NPAA_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Target_Identification Target Identification & Validation Lead_Peptide Lead Peptide Identification Target_Identification->Lead_Peptide NPAA_Selection NPAA Selection & Design Lead_Peptide->NPAA_Selection NPAA_Synthesis NPAA Synthesis (Chemical/Enzymatic) NPAA_Selection->NPAA_Synthesis Peptide_Synthesis Peptide Synthesis (SPPS) NPAA_Synthesis->Peptide_Synthesis In_Vitro_Screening In Vitro Screening (Binding, Activity) Peptide_Synthesis->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox In_Vitro_Screening->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Peptide_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Caption: A generalized workflow for the incorporation of non-proteinogenic amino acids in peptide drug discovery.

Signaling Pathway Modulation by an NPAA-Containing Peptide

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide_Agonist NPAA-Peptide Agonist GPCR GPCR Peptide_Agonist->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide agonist containing NPAAs.[1]

Quantitative Impact and Clinical Success

The strategic incorporation of NPAAs has led to the development of numerous successful therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparative Properties of Native Peptides and their NPAA-Containing Analogs
PeptideModificationPropertyNative PeptideNPAA-AnalogFold Improvement
GLP-1 Ala8 -> Aib8DPP-4 Resistance (t½)~2 min>240 min>120
Somatostatin Cyclization, D-PheIn vivo half-life<3 min~90 min~30
PMX53 Phe -> HydrocinnamateOral Bioavailability<1%~20%>20

Data compiled from multiple sources for illustrative purposes.

Table 2: Selected FDA-Approved Drugs Containing Non-Proteinogenic Amino Acids
Drug NameNPAA Component(s)Therapeutic Indication
L-DOPA L-3,4-dihydroxyphenylalanineParkinson's Disease
Methyldopa α-Methyl-DOPAHypertension
Baclofen β-(4-chlorophenyl)-GABASpasticity
Gabapentin Cyclohexane-GABA analogEpilepsy, Neuropathic Pain
Sitagliptin β-amino acid derivativeType 2 Diabetes
Bortezomib Boronic acid-containing dipeptideMultiple Myeloma
Dulaglutide Aib, modified LysType 2 Diabetes
Telavancin D-amino acids, N-methylated amino acidBacterial Infections
Ziconotide D-amino acids, hydroxyprolineSevere Chronic Pain

This is a representative, not exhaustive, list. Sources:[11],[2],[21],[23]

Future Directions and Conclusion

The field of NPAA-based drug discovery is continually evolving, with several exciting areas of research poised to further expand the therapeutic potential of these unique building blocks.

  • Expansion of the Genetic Code: Advances in synthetic biology are enabling the site-specific incorporation of NPAAs into proteins in living cells, opening up new avenues for protein engineering and drug development.[24][25]

  • Computational Design: The development of sophisticated computational tools and algorithms is facilitating the in silico design of NPAA-containing peptides with desired properties, accelerating the drug discovery process.[26]

  • Novel Scaffolds: Researchers are exploring new classes of NPAAs and peptidomimetics to create novel therapeutic scaffolds with enhanced drug-like properties.[27]

References

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. (URL: [Link])

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. (URL: [Link])

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(10), 1739-1763. (URL: [Link])

  • Chao, A., et al. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Chem Catalysis, 4(2), 100888. (URL: [Link])

  • Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. Aragen. (URL: [Link])

  • Ji, Y., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy, 10(1), 1-21. (URL: [Link])

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. OUCI. (URL: [Link])

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. (URL: [Link])

  • Yamane, Y., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1463127. (URL: [Link])

  • Wang, W., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5270. (URL: [Link])

  • van der Donk, W. A. (2010). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 75(15), 5029-5039. (URL: [Link])

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. (URL: [Link])

  • Different strategies of non-proteogenic amino acids incorporation to... ResearchGate. (URL: [Link])

  • Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 626-631. (URL: [Link])

  • Examples of noncanonical amino acids obtained by preparative (chemo)enzymatic synthesis using EDDS lyase and its variants as biocatalysts. ResearchGate. (URL: [Link])

  • Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. (URL: [Link])

  • Arnold, F. H. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews, 47(20), 7746-7756. (URL: [Link])

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(5), 2447-2503. (URL: [Link])

  • Chao, A., et al. (2024). One-Pot Chemoenzymatic Syntheses of Non-Canonical Amino Acids. ResearchGate. (URL: [Link])

  • Soloshonok, V. A., & Sorochinsky, A. E. (2021). New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. Chirality, 33(10), 650-673. (URL: [Link])

  • Narancic, T., & O'Connor, K. E. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. RSC. (URL: [Link])

  • The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. (URL: [Link])

  • Al-Masri, I. M., et al. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 28(18), 6608. (URL: [Link])

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. (URL: [Link])

  • Serna, M., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Biomolecules, 6(1), 16. (URL: [Link])

  • Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. (URL: [Link])

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. (URL: [Link])

  • Non-proteinogenic amino acids. Wikipedia. (URL: [Link])

  • Peptidomimetic. Wikipedia. (URL: [Link])

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Current Science, 87(4), 469-477. (URL: [Link])

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. (URL: [Link])

Sources

Foundational

A Technical Guide to Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Synthesis, Characterization, and Application

Abstract: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a pivotal fluorinated amino acid derivative extensively utilized as a building block in medicinal chemistry and drug discovery. Its structure, incorpora...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a pivotal fluorinated amino acid derivative extensively utilized as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a fluorine atom on the phenyl ring, offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent drug molecules. This guide provides an in-depth overview of the compound's properties, detailed protocols for its synthesis and purification, comprehensive methods for its analytical characterization, and a discussion of its applications in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a prime example of a versatile, fluorinated starting material. As a derivative of phenylglycine, it serves as a chiral or achiral synthon for introducing the α-amino-α-(4-fluorophenyl)acetyl moiety, a substructure present in various biologically active compounds. The presence of the fluorine atom at the para position of the phenyl ring can significantly alter the electronic properties of the molecule and provide a metabolic blocking site, preventing undesirable P450-mediated hydroxylation. This guide offers a comprehensive technical examination of this valuable chemical entity.

Physicochemical Properties

The fundamental properties of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClFNO₂[2][3]
Molecular Weight 219.64 g/mol [2][3][4]
CAS Number 42718-18-3[2]
IUPAC Name methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride[2][3]
Appearance White to off-white or light yellow solid[5]
Purity (Typical) ≥95%[2]
SMILES COC(=O)C(N)C1=CC=C(F)C=C1.[H]Cl[2]

Synthesis and Purification

The most common and industrially scalable method for preparing Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is the direct esterification of the parent amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. The Fischer-Speier esterification is an equilibrium-driven reaction, and its efficiency relies on shifting the equilibrium towards the product.[6][7] This is typically achieved by using a large excess of the alcohol (methanol) and employing a strong acid catalyst, which also serves to form the desired hydrochloride salt.

Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis from the parent amino acid using methanol and a suitable acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). The TMSCl/methanol system is often preferred for its mild reaction conditions and high yields.[8]

Materials:

  • 2-amino-2-(4-fluorophenyl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Round-bottom flask with magnetic stirrer and drying tube

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 2-amino-2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Catalyst Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.2-1.5 eq) or TMSCl (2.0 eq) dropwise to the stirred suspension.

    • Causality Note: This exothermic reaction generates hydrochloric acid in situ, which catalyzes the esterification and protonates the amino group, preventing side reactions and increasing solubility. Adding the reagent slowly at 0 °C controls the reaction rate and temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amino acid spot.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired product, Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Suspend Amino Acid in Anhydrous MeOH Add_Catalyst Slowly Add SOCl₂ or TMSCl at 0 °C Start->Add_Catalyst 1. Setup React Stir at Room Temp (12-24h) Add_Catalyst->React 2. Catalyst Addition Evaporate Concentrate Under Reduced Pressure React->Evaporate 3. Reaction Crude_Product Crude Product Evaporate->Crude_Product 4. Workup Analytical_Workflow cluster_analysis Analytical Characterization cluster_structure Structural Confirmation cluster_purity Purity Assessment Purified_Product Purified Product NMR ¹H and ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS HPLC RP-HPLC Purified_Product->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final

References

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document provides a detailed, research-grade protocol for the synthesis of this important amino acid ester hydrochloride, drawing upon established principles of organic synthesis, including the Strecker synthesis of α-amino acids and subsequent esterification.

Synthetic Strategy Overview

The synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride can be efficiently achieved in a two-step process. The first key transformation is the synthesis of the parent α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid, via a modified Strecker synthesis. This classical multicomponent reaction offers a straightforward approach to α-amino acids from simple aldehyde precursors. The second step involves the esterification of the synthesized amino acid to its corresponding methyl ester, followed by salt formation to yield the stable hydrochloride salt.

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow cluster_strecker Step 1: Strecker Synthesis of 2-amino-2-(4-fluorophenyl)acetic acid cluster_esterification Step 2: Esterification and Salt Formation Aldehyde 4-Fluorobenzaldehyde Aminonitrile 2-amino-2-(4-fluorophenyl)acetonitrile Aldehyde->Aminonitrile + NH4Cl, NaCN Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Aminonitrile Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Aminonitrile Amino_Acid 2-amino-2-(4-fluorophenyl)acetic acid Aminonitrile->Amino_Acid Acid Hydrolysis (HCl) Target_Molecule Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Amino_Acid->Target_Molecule + MeOH, SOCl2 Methanol Methanol (MeOH) Methanol->Target_Molecule Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Target_Molecule

Caption: Synthetic workflow for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Part 1: Synthesis of 2-amino-2-(4-fluorophenyl)acetic acid (Strecker Synthesis)

The Strecker synthesis is a robust method for the preparation of α-amino acids.[1][2] It proceeds through the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the nitrile to a carboxylic acid.[3][4] In this protocol, we utilize 4-fluorobenzaldehyde as the starting material.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
4-Fluorobenzaldehyde124.1112.41 g1.0
Ammonium Chloride (NH₄Cl)53.496.42 g1.2
Sodium Cyanide (NaCN)49.015.88 g1.2
Methanol (MeOH)32.04100 mL-
Water (H₂O)18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As required-
Diethyl Ether (Et₂O)74.12As required-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (12.41 g, 0.1 mol) in methanol (50 mL).

  • Addition of Reagents: To the stirred solution, add ammonium chloride (6.42 g, 0.12 mol) and sodium cyanide (5.88 g, 0.12 mol). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the release of toxic hydrogen cyanide gas.

  • Reaction: Add water (50 mL) to the mixture. The reaction is exothermic. Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After 24 hours, carefully add concentrated hydrochloric acid (approx. 50 mL) to the reaction mixture in the fume hood. Heat the mixture to reflux for 6-8 hours. This step hydrolyzes the intermediate aminonitrile to the amino acid.

  • Isolation of the Amino Acid: After reflux, cool the reaction mixture to room temperature and then in an ice bath. The crude 2-amino-2-(4-fluorophenyl)acetic acid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water and then with diethyl ether. The product can be further purified by recrystallization from hot water. Dry the purified product under vacuum.

Part 2: Synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

The esterification of amino acids to their methyl ester hydrochlorides can be conveniently achieved using methanol in the presence of an acid catalyst, such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution.[5][6] The use of thionyl chloride is a common and effective method.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-amino-2-(4-fluorophenyl)acetic acid169.1516.91 g1.0
Methanol (MeOH)32.04150 mL-
Thionyl Chloride (SOCl₂)118.9711.0 mL (1.5 eq)1.5
Diethyl Ether (Et₂O)74.12As required-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend 2-amino-2-(4-fluorophenyl)acetic acid (16.91 g, 0.1 mol) in methanol (150 mL).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the stirred suspension over a period of 30 minutes. Caution: This reaction is highly exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. The suspension will gradually become a clear solution. Monitor the reaction completion by TLC.[7]

  • Isolation of the Product: After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Purification: To the resulting residue, add diethyl ether (100 mL) and stir vigorously. The product, Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, will precipitate as a white solid.

  • Final Product: Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain the final product.

Characterization

The synthesized Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet or multiplet for the α-proton, and multiplets for the aromatic protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the ester, and the aromatic carbons are expected.[8][9] The carbon attached to the fluorine will show a large coupling constant (J-coupling).

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-F stretching of the fluorophenyl group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base of the product.

  • Melting Point: The melting point of the crystalline solid should be determined and compared with literature values if available.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these reactions.[10]

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as sodium cyanide, thionyl chloride, and concentrated hydrochloric acid must be performed in a well-ventilated fume hood.[1]

  • Cyanide Handling: Sodium cyanide is a potent poison. Have a cyanide antidote kit readily available and be familiar with its use. Neutralize all cyanide-containing waste with an oxidizing agent like sodium hypochlorite before disposal.

  • Thionyl Chloride Handling: Thionyl chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of its vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
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  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

  • Google Patents. (n.d.). CN105801391A - A kind of preparation method of high-purity glycine ester hydrochloride.
  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Patsnap. (n.d.). Continuous synthesis method of glycine methyl ester hydrochloride.
  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4987.
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  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
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Application

The Versatile Role of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Importance of Fluorinated Building Blocks In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and small size, can significantly improve metabolic stability, binding affinity, and bioavailability.[1] Within the arsenal of fluorinated building blocks, non-natural amino acids like Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride have emerged as critical components in the synthesis of novel therapeutics.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this versatile reagent.

This guide will deviate from a rigid template to provide an in-depth, logical narrative that underscores the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will explore the core chemical transformations this building block undergoes and its pivotal role in the synthesis of clinically relevant drug classes, supported by authoritative references.

Compound Profile: Physicochemical and Safety Data

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a chiral α-amino acid ester derivative. The presence of a fluorine atom on the phenyl ring and the ester and amine functionalities make it a trifunctional building block, amenable to a variety of chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁ClFNO₂[3]
Molecular Weight 219.64 g/mol [3]
Appearance White to off-white solid[4]
Purity Typically ≥97%[4]
Storage 2-8°C, under inert gas[3]

Safety and Handling:

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is classified as an irritant.[5] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]

Core Synthetic Applications: Gateway to Complex Molecules

The chemical utility of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride stems from the reactivity of its primary amine and methyl ester groups. The two most common and powerful transformations it undergoes in medicinal chemistry are N-acylation (amide bond formation) and reductive amination.

N-Acylation: Forging the Peptide Bond and Beyond

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry, central to the synthesis of peptides and a vast array of other pharmaceuticals. The primary amine of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride readily participates in amide coupling reactions with carboxylic acids.

Causality in Protocol Design: The choice of coupling reagent is critical to ensure high yield and minimize racemization at the chiral center. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred due to their high efficiency and ability to suppress epimerization, especially when coupling sterically hindered amino acids.[6][7][8] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the starting material and to facilitate the reaction.[9]

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification A Methyl 2-amino-2-(4-fluorophenyl)acetate HCl F Dissolve Reactants in DMF A->F B Carboxylic Acid (R-COOH) B->F C HATU H Add HATU, Stir C->H D DIPEA G Add DIPEA, Stir D->G E Anhydrous DMF E->F F->G G->H I Reaction Monitoring (TLC/LC-MS) H->I J Aqueous Work-up I->J K Extraction J->K L Column Chromatography K->L M Product L->M

Caption: Workflow for N-acylation of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Detailed Protocol: General Procedure for N-Acylation using HATU

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 eq.).

  • Dissolution: Add the carboxylic acid (1.1 eq.) and dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

  • Basification: Cool the solution to 0 °C and add diisopropylethylamine (DIPEA) (2.5 eq.) dropwise. Stir the mixture for 15 minutes. The DIPEA neutralizes the hydrochloride salt and the carboxylic acid.

  • Activation and Coupling: Add HATU (1.2 eq.) in one portion. Allow the reaction to warm to room temperature and stir for 2-16 hours.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Reductive Amination: Building Substituted Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary amine.[10] This reaction proceeds via the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding secondary amine.[11]

Causality in Protocol Design: The choice of reducing agent is crucial for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[10][12] This selectivity avoids the formation of alcohol byproducts. The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification A Methyl 2-amino-2-(4-fluorophenyl)acetate HCl F Combine Amine, Carbonyl, and Solvent A->F B Aldehyde or Ketone (R-CO-R') B->F C NaBH(OAc)3 H Add NaBH(OAc)3 C->H D DIPEA G Add DIPEA D->G E Anhydrous DCE E->F F->G G->H I Reaction Monitoring (TLC/LC-MS) H->I J Quench with NaHCO3 I->J K Extraction J->K L Column Chromatography K->L M Product L->M

Caption: Workflow for the reductive amination of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Detailed Protocol: General Procedure for Reductive Amination

  • Preparation: To a round-bottom flask, add Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 eq.), the aldehyde or ketone (1.2 eq.), and anhydrous 1,2-dichloroethane (DCE).

  • Basification: Add DIPEA (1.1 eq.) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the N-alkylated product.

Application in Drug Discovery: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of the 4-fluorophenylglycine scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[14][15]

Biological Context: The DPP-4 Signaling Pathway

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.[14][15]

Logical Relationship: DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_normal Normal Physiology cluster_inhibition With DPP-4 Inhibitor Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Insulin Secretion Incretins->Insulin Stimulates Inactive Inactive Incretins DPP4->Inactive Glucose Lower Blood Glucose Insulin->Glucose Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin Analogue) Inhibitor->DPP4 Blocks

Caption: Mechanism of action of DPP-4 inhibitors.

Synthetic Strategy: Building a Sitagliptin Analogue

Sitagliptin is a well-known DPP-4 inhibitor that features a trifluorophenyl-β-amino acid core.[16][17][18] Analogues incorporating the 4-fluorophenylglycine moiety from Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride can be synthesized, leveraging the N-acylation reaction previously described. The fluorophenyl group is known to occupy the S1 pocket of the DPP-4 enzyme, contributing to the inhibitor's potency.[14]

The synthesis of a sitagliptin analogue would involve the amide coupling of (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate with a suitable carboxylic acid partner, which constitutes the other part of the final drug molecule.

Conclusion

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a high-value building block in medicinal chemistry. Its utility is primarily demonstrated through its efficient participation in N-acylation and reductive amination reactions, which are foundational for constructing complex molecular architectures. The protocols detailed herein provide a reliable framework for researchers to employ this reagent in their synthetic campaigns, particularly in the pursuit of novel therapeutics targeting enzymes like DPP-4. The strategic incorporation of the 4-fluorophenylglycine motif continues to be a fruitful avenue in the design of potent and metabolically robust drug candidates.

References

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Method

The Strategic Application of Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride in Modern Synthesis

Introduction: The Rise of Fluorinated Chiral Building Blocks in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Chiral Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[3][4][5] Among the diverse array of fluorinated synthons, chiral α-amino acids and their derivatives stand out for their ability to introduce stereospecificity and favorable pharmacokinetic characteristics.

This guide focuses on Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride , a versatile chiral building block that serves as a gateway to a multitude of complex molecular architectures. Its structure, featuring a chiral center directly attached to a 4-fluorophenyl ring, makes it an invaluable precursor for the synthesis of novel peptides, peptidomimetics, and heterocyclic compounds with therapeutic potential. We will delve into the technical nuances of its application, providing detailed protocols and the scientific rationale behind the methodological choices, to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is paramount to its successful application. Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a stable, crystalline solid that is typically stored under standard laboratory conditions. The hydrochloride salt form enhances its stability and simplifies handling compared to the free amine.

PropertyValueSource
Molecular Formula C₉H₁₁ClFNO₂PubChem
Molecular Weight 219.64 g/mol PubChem
Appearance White to off-white solidGeneric Material Property
Chirality Available as (R) and (S) enantiomers, and as a racemateGeneric Material Property
Storage Store in a cool, dry place, away from incompatible materials.Generic Material Safety

Note: Specific properties such as melting point and solubility can vary slightly between suppliers and enantiomeric forms. It is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Core Synthetic Applications: Detailed Protocols and Mechanistic Insights

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a versatile intermediate for two primary classes of synthetic transformations: amide bond formation (N-acylation and peptide coupling) and cyclocondensation reactions to form heterocyclic systems.

General Workflow for Utilizing Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride

The initial and crucial step in most applications is the in-situ neutralization of the hydrochloride salt to liberate the free amine, which then serves as the nucleophile in subsequent reactions.

G cluster_0 Preparation cluster_1 Application Pathways cluster_2 Product Classes Start Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Neutralization Neutralization with Base (e.g., DIPEA, Et3N, NMM) Start->Neutralization FreeAmine Free Amine Intermediate Neutralization->FreeAmine Acylation N-Acylation / Peptide Coupling FreeAmine->Acylation + Activated Carboxylic Acid Cyclocondensation Cyclocondensation FreeAmine->Cyclocondensation + 1,3-Dicarbonyl or equivalent Amide N-Acyl Derivatives & Peptidomimetics Acylation->Amide Heterocycle Fluorinated Heterocycles (e.g., Pyrimidines, Dihydropyrazines) Cyclocondensation->Heterocycle

Caption: General workflow for the application of the chiral building block.

Protocol 1: N-Acylation via an Activated Ester

This protocol describes a standard procedure for the N-acylation of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride to form a simple amide. This method is broadly applicable for creating a wide range of N-acyl derivatives.

Reaction Scheme: (4-F-Ph)-CH(NH₂·HCl)-COOCH₃ + R-COOH --(Coupling Agent, Base)--> (4-F-Ph)-CH(NHCOR)-COOCH₃

Rationale: The use of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) is a well-established method for efficient amide bond formation while minimizing racemization.[6] The base, Diisopropylethylamine (DIPEA), is a non-nucleophilic amine used to neutralize the hydrochloride salt and the acidic byproducts of the reaction.

Materials:

  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20-30 minutes.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) and stir for 15 minutes at 0 °C to pre-activate the acid.

  • Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: Synthesis of a Fluorinated Pyrimidine Derivative

This protocol outlines a cyclocondensation reaction to form a 4,6-disubstituted pyrimidine, a common scaffold in medicinal chemistry.[7][8][9]

Reaction Scheme: (4-F-Ph)-CH(NH₂·HCl)-COOCH₃ + Amidine·HCl + 1,3-Dicarbonyl --(Base)--> Substituted Pyrimidine

Rationale: The Pinner synthesis of pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl compound. In this adapted approach, the α-amino ester acts as a precursor that can be transformed and integrated into the pyrimidine ring. The reaction is typically base-promoted to facilitate the necessary condensation and cyclization steps.

Materials:

  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 eq)

  • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

  • A suitable amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq)

  • Sodium ethoxide (NaOEt) in ethanol (3.5 eq)

  • Anhydrous Ethanol

  • Saturated NH₄Cl (aq)

  • Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (3.5 eq) in anhydrous ethanol in a round-bottom flask, add the 1,3-dicarbonyl compound (1.1 eq) and the amidine hydrochloride (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amino Ester: Add Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • To the residue, add water and ethyl acetate.

    • Carefully neutralize the mixture with saturated NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired fluorinated pyrimidine derivative.

The Strategic Advantage of the 4-Fluoro Substituent

The presence of the fluorine atom at the para-position of the phenyl ring is not merely an incidental modification; it is a strategic choice that imparts several advantageous properties to the final molecule:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][11][12][13] This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

  • Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4][14] This property is crucial for drugs targeting the central nervous system or requiring good cell permeability.

  • Improved Binding Affinity: The highly electronegative fluorine atom can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket.[3][4] It can also influence the conformation of the molecule to favor a more bioactive orientation.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive and specific probe for ¹⁹F NMR studies, allowing for the investigation of drug-target interactions and conformational changes in biological systems without the need for isotopic labeling.

Conclusion

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is more than just a starting material; it is a strategic tool for medicinal chemists and drug development professionals. Its chiral nature and the presence of the 4-fluorophenyl moiety provide a direct route to novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The protocols detailed in this guide, grounded in established chemical principles, offer a starting point for the exploration of this valuable building block in the synthesis of the next generation of therapeutics.

References

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  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (n.d.). Semantic Scholar.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. (n.d.). Alchem Pharmtech.
  • Synthesis of Pyrimidine and Its Deriv
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. (n.d.). Benchchem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Role of Fluorine in Drug Design and Drug Action. (2025).
  • Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC.
  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. (2007). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
  • Application Note & Protocol: Acylation of N-(2-hydroxyethyl)-2-phenylacetamide. (n.d.). Benchchem.
  • Methyl 2-amino-2-(4-chlorophenyl)
  • Methyl 2-amino-2-(2-chlorophenyl)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Source.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
  • N-Acylation in Combinatorial Chemistry. (2025).
  • Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. (n.d.).
  • Methyl 2-amino-2-(4-chlorophenyl)acetatehydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Methyl 2-amino-2-phenylacet
  • Methyl 2-amino-2-(4-chlorophenyl)

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Application

Application and Protocol Guide: Analytical Methods for the Quantification of Fluorinated Amino acids

Introduction: The Rising Significance of Fluorinated Amino Acids in Pharmaceutical Sciences Fluorinated amino acids (FAAs) are increasingly pivotal in modern drug design and development.[1][2][3] The strategic incorporat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Fluorinated Amino Acids in Pharmaceutical Sciences

Fluorinated amino acids (FAAs) are increasingly pivotal in modern drug design and development.[1][2][3] The strategic incorporation of fluorine into amino acid structures can profoundly alter the physicochemical properties of peptides and small molecule drugs, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3][4] These advantageous modifications have propelled FAAs to the forefront of medicinal chemistry, finding applications as antiviral agents, anti-tumor compounds, and probes for studying enzyme kinetics.[]

However, the unique properties of FAAs also present analytical challenges. Accurate quantification of these compounds in various matrices, from simple solutions to complex biological fluids, is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive overview of the primary analytical techniques for the quantification of FAAs, offering detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in this critical task.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method for FAA quantification is dictated by several factors, including the specific FAA, the sample matrix, the required sensitivity, and the available instrumentation. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages Disadvantages Typical Applications
HPLC Separation based on polarityRobust, versatile, widely availableMay require derivatization for detection, lower sensitivity than MSPurity analysis, quantification in formulations
GC-MS Separation of volatile compounds followed by mass analysisHigh resolution, excellent sensitivityRequires derivatization to increase volatility, not suitable for thermolabile compoundsAnalysis of free FAAs in biological samples
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass detectionHigh sensitivity and selectivity, suitable for complex matrices, can often analyze without derivatizationHigher cost of instrumentationQuantification in biological fluids (plasma, urine), metabolite identification
¹⁹F NMR Exploits the magnetic properties of the ¹⁹F nucleusNon-destructive, provides structural information, no derivatization needed for the fluorine atom itselfLower sensitivity compared to MS techniques, requires higher concentrationsStructural confirmation, quantification in pure samples or simple mixtures, studying protein interactions

I. High-Performance Liquid Chromatography (HPLC) for FAA Quantification

HPLC is a cornerstone technique for the analysis of amino acids. For FAAs, reversed-phase HPLC (RP-HPLC) is commonly employed, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices in HPLC
  • Derivatization: Most amino acids, including many FAAs, lack a strong chromophore, making UV detection challenging.[6] Pre-column derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA) introduces a fluorescent or UV-active tag, significantly enhancing detection sensitivity.[6][7][8] FMOC-Cl reacts with both primary and secondary amines, while OPA is selective for primary amines.[8]

  • Column Selection: C18 columns are the standard for RP-HPLC of derivatized amino acids due to their hydrophobic stationary phase which effectively retains the relatively nonpolar derivatives.[9] For separating fluorinated from non-fluorinated counterparts, specialized fluorocarbon columns can offer improved resolution.[10]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typical. TFA helps to sharpen peaks and improve resolution by suppressing the ionization of free silanol groups on the column and forming ion pairs with the analytes.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., formulation, biological fluid) Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Pre-column Derivatization (e.g., FMOC-Cl) Hydrolysis->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation RP-HPLC Separation (C18 column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., biological fluid) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Two-Step Derivatization (Esterification & Acylation) Extraction->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI, SIM mode) Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve with Internal Standard) Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Dilution Dilution & Filtration Precipitation->Dilution Injection Inject Processed Sample Dilution->Injection Separation LC Separation (HILIC or Mixed-Mode) Injection->Separation Detection Tandem MS Detection (ESI+, MRM mode) Separation->Detection Quantification Quantification (Peak Area Ratio vs. Standard Curve with Internal Standard) Detection->Quantification

Sources

Method

Application Notes and Protocols for the Analysis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride by HPLC and LC-MS/MS

Abstract This comprehensive technical guide provides detailed methodologies for the analysis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. We present two robus...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the analysis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. We present two robust and validated analytical methods: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for purity assessment and assay, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level impurity profiling and quantification. Additionally, a dedicated chiral HPLC method for the enantiomeric separation of the molecule is detailed. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality, stability, and safety of this important compound.

Introduction: The Analytical Imperative for a Key Building Block

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule. Given its role as a starting material, rigorous analytical control is paramount to ensure the purity, identity, and stability of the final API.

This guide moves beyond a simple recitation of steps; it delves into the rationale behind the methodological choices, providing a framework for robust analytical method development and validation in line with international regulatory standards, such as the ICH Q2(R1) guideline for validation of analytical procedures.[1][2][3] The methods detailed herein are designed to be not only accurate and precise but also stability-indicating, a critical requirement of forced degradation studies as per ICH Q1A(R2) guidelines.[4][5]

Stability-Indicating HPLC-UV Method for Assay and Purity

A stability-indicating method is crucial for distinguishing the intact active substance from any degradation products that may form under various stress conditions.[4][5] This reversed-phase HPLC-UV method is designed for the routine quality control of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, providing reliable quantification and purity assessment.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte. The phenyl ring provides sufficient hydrophobicity for retention on the C18 stationary phase. An acidic mobile phase is employed to ensure the protonation of the primary amine group, leading to sharp, symmetrical peaks. The use of a phosphate buffer helps to maintain a consistent pH and improve reproducibility. UV detection at a low wavelength (e.g., 210 nm) is selected to ensure adequate sensitivity for both the main compound and potential impurities that may lack a strong chromophore.

Experimental Protocol

2.2.1. Materials and Reagents

  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-18.1 min: 70-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

2.2.3. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[4][5] The goal is to achieve 5-20% degradation of the active ingredient.[5]

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before injection. The method should demonstrate the ability to separate the main peak from all degradation products.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard C Dissolve in Diluent A->C B Weigh Sample B->C D Dilute to Final Concentration C->D E HPLC System D->E Inject F C18 Column E->F G UV Detector F->G H Chromatogram G->H I Integration & Quantification H->I J Purity & Assay Report I->J

Caption: Workflow for HPLC-UV analysis.

High-Sensitivity LC-MS/MS Method for Impurity Profiling

For the detection and quantification of trace-level impurities, a more sensitive and selective method is required. LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for this application.[6]

Rationale for Method Development

This method utilizes the same chromatographic principles as the HPLC-UV method but is coupled to a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for polar compounds containing amine groups.[6] The use of a triple quadrupole mass spectrometer allows for highly selective detection using Multiple Reaction Monitoring (MRM). The parent ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique significantly reduces background noise and enhances sensitivity.

Experimental Protocol

3.2.1. Materials and Reagents

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 2% B; 0.5-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of the analyte (e.g., for C₉H₁₀FNO₂·HCl, MW 219.64, monitor for [M+H]⁺ at m/z 184.08)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

3.2.3. Sample Preparation

  • Prepare stock solutions of the reference standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solutions to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL for the main component, with impurities at lower levels).

Impurity Identification

Potential process-related impurities and degradation products can be tentatively identified by their mass-to-charge ratio and fragmentation patterns. Further structural elucidation would require high-resolution mass spectrometry (HRMS).

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Stock Solution B Dilute to Working Concentration A->B C UPLC/HPLC B->C Inject D ESI Source C->D E Triple Quadrupole MS D->E F MRM Chromatogram E->F G Impurity Identification F->G H Quantification F->H

Caption: Workflow for LC-MS/MS impurity profiling.

Chiral HPLC Method for Enantiomeric Purity

As Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a chiral molecule, the determination of its enantiomeric purity is critical. This method utilizes a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers.

Rationale for Method Development

The separation of enantiomers can be achieved by forming diastereomers with a chiral reagent or by using a chiral stationary phase.[7][8] The latter approach is often preferred as it avoids potential complications from the derivatization reaction. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including amino acid derivatives.[9] A normal-phase mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol is typically used with these columns.

Experimental Protocol

4.2.1. Materials and Reagents

  • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride reference standard

  • Racemic Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive to improve peak shape)

4.2.2. Chromatographic Conditions

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane:Isopropanol (80:20, v/v) with 0.1% TFA (optional)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

4.2.3. Sample Preparation

  • System Suitability Solution (Racemic): Prepare a solution of the racemic compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

The system suitability solution is used to confirm the resolution between the two enantiomer peaks. The sample solution is then analyzed to determine the percentage of the desired enantiomer and any enantiomeric impurity.

Conclusion

The analytical methods presented in this application note provide a comprehensive framework for the quality control of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. The stability-indicating HPLC-UV method is suitable for routine assay and purity testing, while the LC-MS/MS method offers the high sensitivity required for detailed impurity profiling. The chiral HPLC method ensures the correct stereochemistry of this important pharmaceutical intermediate. Adherence to these protocols, grounded in sound scientific principles and regulatory expectations, will contribute to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bhushan, R., & Nagar, H. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. (2002). [Link]

  • D'Avolio, A., et al. Current Developments in LC-MS for Pharmaceutical Analysis. LCGC Europe, 28(6), 332-343. (2015). [Link]

  • Kim, J. H., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-170. (2021). [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025). [Link]

Sources

Application

Application Note: Chiral Purity Determination of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride via Derivatization and HPLC

Introduction & Significance Methyl 2-amino-2-(4-fluorophenyl)acetate is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The stereochemistry of this intermediate is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

Methyl 2-amino-2-(4-fluorophenyl)acetate is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The stereochemistry of this intermediate is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, robust and reliable analytical methods for determining its enantiomeric purity are essential for quality control and regulatory compliance.

Direct separation of enantiomers on Chiral Stationary Phases (CSPs) is a common approach[1]. However, an alternative and powerful strategy is the indirect method, which involves pre-column derivatization with a chiral derivatizing agent (CDA). This process converts the enantiomeric pair into a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, and often more robust, achiral reversed-phase HPLC columns[2][3].

This application note provides a detailed protocol for the chiral analysis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride using Marfey's Reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), as the chiral derivatizing agent. This method offers excellent resolution, high sensitivity due to the strongly UV-absorbing dinitrophenyl group, and produces stable derivatives suitable for routine analysis[3][4][5].

Principle of Indirect Chiral Separation

The core principle of this method is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. The analyte, a racemic mixture of (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate, is reacted with a single, pure enantiomer of the chiral derivatizing agent, in this case, L-FDAA (Marfey's Reagent). This reaction forms two distinct diastereomeric products: (R)-analyte-(L)-FDAA and (S)-analyte-(L)-FDAA. These diastereomers can then be resolved using standard reversed-phase chromatography.

G cluster_0 Analyte cluster_1 Derivatization cluster_2 Products cluster_3 Analysis racemate Racemic Analyte (R- and S-Enantiomers) reaction Reaction (Formation of Covalent Bond) racemate->reaction Primary amine group cda Chiral Derivatizing Agent (e.g., L-FDAA) cda->reaction Reactive group diastereomers Diastereomeric Mixture (R-Analyte-L-FDAA and S-Analyte-L-FDAA) reaction->diastereomers hplc Achiral RP-HPLC Column (e.g., C18) diastereomers->hplc Injection separation Separated Peaks hplc->separation Differential Retention

Figure 1: Conceptual workflow of indirect chiral separation via derivatization.

Featured Method: Derivatization with Marfey's Reagent (FDAA)

Marfey's Reagent (FDAA) is a highly effective CDA for the analysis of primary and secondary amines, including amino acids and their esters[3]. The reagent's fluorine atom at the C5 position of the dinitrophenyl ring is readily displaced by the nucleophilic primary amine of the analyte under mild alkaline conditions. This reaction proceeds without racemization of either the analyte or the reagent[4].

The resulting diastereomers incorporate the 2,4-dinitrophenyl (DNP) chromophore, which has a strong UV absorbance maximum at approximately 340 nm, enabling highly sensitive detection[5][6]. Typically, when using L-FDAA, the derivative formed from the D-amino acid (or in this case, the corresponding enantiomer) exhibits stronger intramolecular bonding, making it less polar. Consequently, it is retained longer on a reversed-phase column and elutes after the L-derivative[5].

Detailed Experimental Protocol

This protocol is designed for the derivatization and subsequent analysis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Materials and Reagents
  • Analyte: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • Derivatizing Agent: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), 1% (w/v) solution in acetone (prepare fresh).

  • Solvents: HPLC-grade acetone, acetonitrile (ACN), and methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Buffers & Reagents: Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Triethylamine (TEA), Phosphoric acid (H₃PO₄).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Analytical balance, vortex mixer, and a dry block heater or water bath.

  • pH meter.

  • 1.5 mL reaction vials.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Prepare a stock solution of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride in deionized water at a concentration of approximately 1 mg/mL.

  • Aliquot Sample: In a 1.5 mL reaction vial, place 50 µL of the analyte solution.

  • Add Base: Add 40 µL of 1 M sodium bicarbonate solution to the vial. Vortex briefly. The basic conditions are necessary to deprotonate the amine hydrochloride, freeing the primary amine for nucleophilic attack[4][6].

  • Add Derivatizing Agent: Add 100 µL of the 1% FDAA solution in acetone. Ensure a molar excess of FDAA to drive the reaction to completion[4].

  • Reaction Incubation: Cap the vial tightly, vortex thoroughly, and heat at 40°C for 1 hour in the dry block heater[5].

  • Quench Reaction: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction[5]. You may observe some effervescence.

  • Dilution & Filtration: Dilute the sample with 800 µL of a 50:50 mixture of Mobile Phase A and B. Vortex to mix. If any precipitate is present, filter through a 0.45 µm syringe filter before transferring to an HPLC vial. The sample is now ready for injection.

Figure 2: Step-by-step workflow for derivatization with Marfey's Reagent.

HPLC Analysis Protocol

Chromatographic Conditions

The separation of the newly formed diastereomers can be readily achieved on a standard C18 column.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-25 min: 20% to 70% B
25-26 min: 70% to 20% B
26-30 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 340 nm

Justification for Parameters:

  • A C18 column provides excellent hydrophobic retention for the DNP-derivatives[6].

  • A phosphoric acid buffer maintains a low pH to ensure sharp peak shapes for any residual acidic or basic components.

  • A gradient elution is necessary to separate the diastereomers effectively while ensuring that any unreacted reagent and byproducts are eluted from the column.

  • Detection at 340 nm provides maximum sensitivity for the DNP chromophore of the FDAA derivatives[6].

Expected Results

The chromatogram should display two well-resolved peaks corresponding to the two diastereomers. By running a standard of a single, known enantiomer (if available), the elution order can be confirmed. The enantiomeric excess (%ee) can be calculated from the peak areas (Area 1 and Area 2) of the two diastereomers using the following formula:

%ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100

Alternative Method: OPA / Chiral Thiol Derivatization

For applications requiring even higher sensitivity, derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine) is a viable alternative[7][8].

  • Principle: OPA reacts with primary amines and a thiol to form highly fluorescent isoindole derivatives. Using a chiral thiol results in the formation of diastereomers[7].

  • Advantages: The primary advantage is the potential for fluorescence detection, which can offer significantly lower limits of detection compared to UV absorbance[8].

  • Disadvantages: A major drawback is the relative instability of the OPA derivatives, which can degrade over time. This necessitates a more controlled and often automated derivatization and injection sequence to ensure reproducibility[8]. In contrast, FDAA derivatives are stable for at least 48 hours[5].

A recent study comparing various chiral thiols found that N,N-dimethyl-L-cysteine (DiCys) and isobutyryl-L-cysteine (IBLC) showed the best overall performance in terms of separation and signal intensity for OPA derivatization[9].

Conclusion

The indirect chiral separation of Methyl 2-amino-2-(4-fluorophenyl)acetate via pre-column derivatization with Marfey's Reagent (FDAA) is a robust, reliable, and sensitive method. It leverages the formation of stable, UV-active diastereomers that are easily separable on common reversed-phase HPLC columns. This application note provides a comprehensive, step-by-step protocol suitable for implementation in quality control and research laboratories. The explanation of the underlying principles and the inclusion of an alternative high-sensitivity method offer researchers the flexibility to adapt the methodology to their specific analytical needs.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (National Institutes of Health). [Link]

  • Direct chiral HPLC separation on CSPs. (Chiralpedia). [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (ACS Publications). [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (PubMed Central). [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (Waters Corporation). [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (Chromatography Today). [Link]

  • Marfey's reagent for chiral amino acid analysis. (Ovid). [Link]

  • Derivatization reaction of chiral amines with OPA/chiral thiol. (ResearchGate). [Link]

  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). (Springer Nature Experiments). [Link]

  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. (PubMed). [Link]

  • Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. (ResearchGate). [Link]

  • Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. (National Institutes of Health). [Link]

  • Chiral Separation Using SFC and HPLC. (Shimadzu). [Link]

  • Chiral HPLC Separations. (Phenomenex). [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (National Institutes of Health). [Link]

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  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (Acme Bioscience). [Link]

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Method

Application Notes &amp; Protocols: Strategic Implementation of Fluorinated Aromatics in Modern Drug Design

Abstract The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1] This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1] This guide provides an in-depth exploration of the experimental protocols and theoretical considerations for leveraging fluorinated aromatics in drug design. We move beyond simple descriptions of fluorine's effects to provide detailed, field-proven methodologies for synthesizing, characterizing, and evaluating these unique chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize therapeutic candidates by harnessing the unique properties of the carbon-fluorine bond. We will detail protocols for assessing critical parameters such as lipophilicity (logP), metabolic stability, and target binding affinity, underpinned by the scientific rationale for each experimental choice.

The Rationale: Why Fluorinate Aromatic Scaffolds?

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively).[2] This unique combination allows it to act as a "super-hydrogen," profoundly influencing a molecule's physicochemical and pharmacokinetic profile without adding significant steric bulk.[2][3] Strategic placement of fluorine on an aromatic ring can lead to predictable and beneficial changes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~116 kcal/mol for Ph-F), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[4][5] Placing fluorine at a known site of oxidative metabolism (a "metabolic hotspot") can effectively block this pathway, increasing the drug's half-life and bioavailability.[2][6]

  • Modulation of pKa: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1] This is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.

  • Binding Affinity and Conformation: Fluorine substitution can enhance binding affinity to a target protein through several mechanisms.[2] These include favorable electrostatic interactions (e.g., with backbone amides or charged residues), improved hydrophobic interactions, and the ability to lock the molecule into a more favorable bioactive conformation.[1][7]

  • Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom often increases logP, while a trifluoromethyl (-CF₃) group provides a significant boost in lipophilicity.[1][8] This modulation is a key tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following workflow provides a high-level overview of the process for evaluating a novel fluorinated aromatic drug candidate.

G cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME & Potency cluster_3 Decision & Iteration A Identify Metabolic Hotspot or Target Interaction Site B Synthesize Fluorinated Analog (e.g., Photoredox Catalysis) A->B Rational Design C Protocol 1: Determine logP (¹⁹F NMR) B->C D Determine pKa (Potentiometric Titration) C->D E Protocol 2: Metabolic Stability Assay D->E F Protocol 3: Target Binding Affinity (¹⁹F NMR) E->F G Plasma Protein Binding Assay F->G H Analyze Data: Compare with Parent Compound G->H I Decision: Advance or Redesign? H->I I->A Iterate

Caption: Workflow for the evaluation of a fluorinated drug candidate.

Synthesis of Fluorinated Aromatics: An Overview

The creation of fluorinated aromatics has been revolutionized by modern synthetic methods, allowing for their introduction at various stages of a synthetic sequence. While exhaustive protocols are beyond our scope, understanding the strategic options is key.

  • Early-Stage Fluorination: This involves using fluorinated starting materials, such as fluorinated benzenes or benzonitriles, and building the rest of the molecule around them.[9] This is often reliable but can lead to lengthy synthetic routes.

  • Late-Stage Fluorination (LSF): The ability to introduce fluorine into a complex, fully-formed molecule is highly desirable. Recent advances in visible-light photoredox catalysis have provided powerful methods for the direct C-H fluorination or trifluoromethylation of aromatic and heteroaromatic systems.[8][10] These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them ideal for drug discovery campaigns.[8][11]

Core Experimental Protocols

The following protocols provide step-by-step guidance for the essential experiments required to characterize a novel fluorinated aromatic compound.

Protocol 1: Determination of Lipophilicity (logP) by ¹⁹F NMR Spectroscopy

Rationale: Lipophilicity is a critical parameter influencing a drug's ADME profile.[12] The shake-flask method is the gold standard, but quantification can be difficult for compounds lacking a UV chromophore. The use of ¹⁹F NMR provides a direct, highly accurate method for measuring the concentration of a fluorinated compound in both the aqueous and organic phases, requiring no calibration curves.[12][13][14] A fluorinated reference compound with a known logP is used to normalize the measurement, enhancing precision.[12]

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Measurement & Calculation A Add Test Compound (X) & Reference Compound (Ref) to Flask B Add n-Octanol & Water A->B C Stir for 2h @ 25°C B->C D Equilibrate Overnight (Phase Separation) C->D E Sample n-Octanol Layer Sample Water Layer D->E F Acquire ¹⁹F NMR Spectrum for each phase E->F G Integrate Signals: ρ(X) = I(X) / I(Ref) F->G H Calculate logP: logP(X) = logP(Ref) + log[ρ(X)oct / ρ(X)aq] G->H

Caption: Principle of the ¹⁹F NMR-based logP determination method.

Materials:

  • Test Compound (Fluorinated Aromatic)

  • Reference Compound (e.g., 2,2,2-Trifluoroethanol, logP = 0.75)[13]

  • n-Octanol (HPLC Grade)

  • Water (HPLC Grade)

  • 10 mL pear-shaped flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or chiller[15]

  • 1 mL plastic syringes with long needles

  • NMR tubes

Procedure:

  • Accurately weigh ~5-10 mg of the test compound and ~3-5 mg of the reference compound into the pear-shaped flask.[15]

  • Add 2.0 mL of n-octanol and 2.0 mL of water to the flask.[15]

  • Place the flask in the temperature-controlled bath set to 25°C.

  • Stir the biphasic mixture vigorously (e.g., 600 RPM) for 2 hours to ensure thorough mixing.[15]

  • Stop stirring and allow the mixture to equilibrate overnight to ensure complete phase separation.[15]

  • Carefully clamp the flask to a retort stand. Using a long-needled syringe, withdraw ~0.7 mL from the top n-octanol layer and transfer to an NMR tube.

  • Using a fresh syringe, carefully withdraw ~0.7 mL from the bottom water layer, avoiding the interface, and transfer to a second NMR tube.

  • Acquire a quantitative ¹⁹F NMR spectrum for each sample. Ensure a sufficient relaxation delay (e.g., 5x T1) for accurate integration.

  • Integrate the signals corresponding to the test compound (Iₓ) and the reference compound (Iᵣₑf) in both the n-octanol (oct) and aqueous (aq) spectra.

  • Calculate the integration ratio (ρ) for your test compound in each phase:

    • ρ(X)ₒ꜀ₜ = I(X)ₒ꜀ₜ / I(Ref)ₒ꜀ₜ

    • ρ(X)ₐq = I(X)ₐq / I(Ref)ₐq

  • Calculate the logP of your test compound using the following equation:[14]

    • logP(X) = logP(Ref) + log [ρ(X)ₒ꜀ₜ / ρ(X)ₐq]

Expected Outcome: This method provides a highly reproducible logP value. As shown in the table below, fluorination generally increases lipophilicity.

Table 1: Impact of Aromatic Fluorination on Physicochemical Properties

Parent Compound Fluorinated Analog ΔpKa ΔlogP Rationale for Change
Aniline 4-Fluoroaniline -0.4 +0.4 Inductive electron withdrawal by F reduces the basicity of the amine.[1]
Phenol 4-Fluorophenol -0.2 +0.3 Fluorine's inductive effect stabilizes the phenoxide anion, making it more acidic.[1]

| Toluene | 4-Fluorotoluene | N/A | +0.4 | The fluorine atom increases the overall lipophilicity of the aromatic ring. |

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: Assessing metabolic stability is crucial to predict a drug's in vivo clearance and half-life.[16] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. By incubating the compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of its depletion over time. Comparing a fluorinated analog to its non-fluorinated parent can directly demonstrate the effect of "metabolic blocking."[5][17]

G Mechanism of Metabolic Blocking by Fluorine cluster_0 Metabolic Reaction cluster_1 Metabolic Blocking Parent Parent Aromatic Drug (e.g., R-H) Metabolite Oxidized Metabolite (e.g., R-OH) Parent->Metabolite CYP450 + NADPH, O₂ F_Parent Fluorinated Analog (e.g., R-F) No_Rxn No Reaction F_Parent->No_Rxn CYP450 + NADPH, O₂

Caption: Fluorine blocks sites of CYP450-mediated oxidation.

Materials:

  • Test Compound (stock in DMSO or Acetonitrile)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold Acetonitrile with an internal standard (for quenching)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add the HLM master mix. Also prepare a negative control plate with buffer but no NADPH regenerating system (-NADPH).

  • Initiation: Pre-warm the plates at 37°C for 5-10 minutes. To start the reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system. For the -NADPH control, add water instead of the regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing: Seal the quenching plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (T½) as: T½ = 0.693 / k

    • Calculate intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg) = (0.693 / T½) / (mg microsomal protein/mL)

Expected Outcome: A successful metabolic blocking strategy will result in a significantly longer T½ and lower CLᵢₙₜ for the fluorinated analog compared to the non-fluorinated parent compound, indicating increased metabolic stability.[18]

Table 2: Example Metabolic Stability Data

Compound T½ (min) CLᵢₙₜ (µL/min/mg) Interpretation
Parent Drug 12 115.5 High Clearance, Metabolically Labile

| 4-Fluoro Analog | > 120 | < 11.6 | Low Clearance, Metabolically Stable[18] |

Protocol 3: Target Binding Assessment by ¹⁹F NMR Titration

Rationale: ¹⁹F NMR is an exceptionally powerful tool for studying ligand-protein interactions.[19] Since there is no endogenous ¹⁹F signal in biological systems, it provides a background-free window to observe the ligand directly.[20] When a fluorinated ligand binds to a protein, its local chemical environment changes, often resulting in a change in its ¹⁹F chemical shift and/or line broadening of the signal. By titrating a protein into a solution of the fluorinated ligand and monitoring these changes, one can determine the binding affinity (Kᴅ).[21]

Materials:

  • Fluorinated Ligand

  • Purified Target Protein

  • NMR Buffer (e.g., Phosphate buffer in 90% H₂O / 10% D₂O, pH 7.4)

  • NMR Spectrometer with a ¹⁹F-capable probe

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of the fluorinated ligand at a known concentration (e.g., 50-100 µM) in the NMR buffer. Prepare a concentrated stock solution of the target protein in the same buffer.

  • Initial Spectrum: Acquire a high-quality ¹⁹F NMR spectrum of the ligand-only solution. This is your reference (free ligand) spectrum. Note the chemical shift and line width.

  • Titration: Add small, precise aliquots of the concentrated protein stock solution to the NMR tube containing the ligand. After each addition, mix thoroughly and allow the sample to equilibrate.

  • Spectral Acquisition: Acquire a ¹⁹F NMR spectrum after each addition of protein.

  • Monitoring Changes: Observe the changes in the ligand's ¹⁹F signal. You may see:

    • Chemical Shift Perturbation (CSP): The peak shifts upfield or downfield as the protein concentration increases, indicating a change in the chemical environment upon binding.

    • Line Broadening: The peak becomes wider due to the slower tumbling of the large protein-ligand complex compared to the free ligand.

  • Data Analysis:

    • Calculate the observed chemical shift change (Δδₒₑₛ) at each protein concentration relative to the free ligand.

    • Plot Δδₒₑₛ as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kᴅ).

Expected Outcome: This experiment provides a quantitative measure of binding affinity. A successful fluorinated drug candidate will exhibit a strong Kᴅ (typically in the nM to low µM range). Comparing the Kᴅ of a fluorinated analog to its parent can reveal if the fluorine substitution enhanced, diminished, or had no effect on target engagement.[7]

Advanced Considerations

  • Plasma Protein Binding (PPB): It is essential to measure the extent to which a drug binds to plasma proteins like human serum albumin (HSA).[22] High PPB reduces the free concentration of the drug available to engage the target. Fluorination can alter PPB, and this must be quantified using methods like equilibrium dialysis.[7][23]

  • C-F Bond Metabolism: While the C-F bond is very strong, enzymatic C-F bond cleavage (defluorination) can occur, sometimes leading to toxic metabolites (e.g., fluoroacetate).[4][5] This is a potential liability that should be investigated, especially if the fluorine is placed in an electronically activated position.[4]

Conclusion

The use of fluorinated aromatics is a validated and highly effective strategy in drug design. By understanding the fundamental principles of how fluorine modulates molecular properties and by applying rigorous experimental protocols, researchers can rationally design next-generation therapeutics with optimized efficacy, safety, and pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising compounds, enabling data-driven decisions in the complex process of drug discovery.

References

  • O'Hagan, D. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry.
  • Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
  • Swallow, S. Fluorine in medicinal chemistry. PubMed.
  • Wang, L. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
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  • Wang, Z., et al. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE.
  • Wang, Z., et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Liu, H.-W.
  • MacMillan, D. W. C., et al.
  • Forrest, L. R., et al. 19F-NMR Probing of Ion-Induced Conformational Changes in Detergent-Solubilized and Nanodisc-Reconstituted NCX_Mj. PMC - NIH.
  • An, B., et al. Protein-Engineered Fibers For Drug Encapsulation Traceable via 19F Magnetic Resonance.
  • Linclau, B., et al. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method.
  • Linclau, B. Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).
  • Wang, Z., et al. Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy Protocol Preview. JoVE on YouTube.
  • Saeed, A., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Wallace, E. M., et al. 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.
  • Kumar, R.
  • Ciulli, A., et al. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
  • Saeed, A., et al. Pharmaceuticals 16 01162 v2. Scribd.
  • Rodas, F. N. A. Solid-State NMR Characterization of a PET Ligand Binding Sites in AD Tau Fibrils. DSpace@MIT.
  • Gouverneur, V., et al. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Ang, X. C., et al. Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding. CORE.
  • BenchChem.
  • Walker, G. S., et al. Novel advances in biotransformation and bioactivation research – 2020 year in review. Taylor & Francis Online.
  • de Oliveira, R. A. G., et al. Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling. PubMed Central.
  • BenchChem Technical Support Team. 1,3-Bis(trifluoromethyl)benzene | 402-31-3. Benchchem.
  • BenchChem Technical Support Team. 5-(2-Fluorophenyl)-5-oxopentanoic Acid|CAS 199664-70-5. Benchchem.
  • Walker, G. S., et al. Novel advances in biotransformation and bioactivation research – 2020 year in review. Lirias.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth guidance and troubleshooting for the synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochlo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance and troubleshooting for the synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. As a key intermediate in the development of various pharmaceuticals, optimizing its synthesis for yield and purity is critical. This guide, structured in a flexible question-and-answer format, addresses common challenges and provides scientifically grounded solutions.

Troubleshooting Guide: Navigating Your Synthesis

This section directly tackles common issues encountered during the synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Two primary synthetic routes are considered: the Strecker Synthesis and the Bucherer-Bergs Reaction .

General Issues

Question: My overall yield is consistently low. What are the most likely causes?

Answer: Low overall yield can stem from inefficiencies in any of the three main stages of the synthesis: amino acid formation, hydrolysis (if using the Bucherer-Bergs route), or esterification.

  • For the Strecker or Bucherer-Bergs reaction: Incomplete reaction, side product formation, or mechanical losses during workup are common culprits. The electron-withdrawing nature of the fluorine atom on the phenyl ring can deactivate the aldehyde, potentially slowing down the initial imine formation.

  • For the hydrolysis step (Bucherer-Bergs): Harsh hydrolysis conditions can lead to degradation of the desired amino acid. Incomplete hydrolysis will result in contamination of the final product with the intermediate hydantoin.

  • For the esterification step: Incomplete conversion of the amino acid to the methyl ester is a frequent issue. The presence of water can significantly hinder the reaction.

A systematic approach is to analyze a sample from each step to pinpoint where the yield is being lost.

Strecker Synthesis Specific Issues

Question: The formation of the initial α-aminonitrile from 4-fluorobenzaldehyde is sluggish and gives a low yield. How can I improve this step?

Answer: The initial condensation of ammonia with 4-fluorobenzaldehyde to form the imine is often the rate-limiting step. The electron-withdrawing fluorine atom deactivates the aldehyde, making it less electrophilic. Here are several strategies to improve this step:

  • Use of a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid can help to activate the aldehyde towards nucleophilic attack by ammonia.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the imine intermediate back to the aldehyde. Using a dehydrating agent like magnesium sulfate can be beneficial.[1]

  • In Situ Cyanide Generation: Using a combination of a cyanide salt (e.g., NaCN or KCN) and an ammonium salt (e.g., NH4Cl) is often more effective and safer than using hydrogen cyanide gas.[1]

Question: I am observing significant side product formation during the Strecker synthesis. What are these impurities and how can I minimize them?

Answer: A common side product is the cyanohydrin, formed by the direct addition of cyanide to the aldehyde. This occurs when the rate of cyanide addition to the aldehyde is competitive with the rate of imine formation. To minimize this:

  • Control the Stoichiometry: Ensure that the concentration of ammonia is sufficient to favor imine formation.

  • Reaction Temperature: Running the reaction at a slightly elevated temperature may favor imine formation over cyanohydrin formation, but this needs to be carefully optimized to avoid other side reactions.

Bucherer-Bergs Reaction Specific Issues

Question: The Bucherer-Bergs reaction with 4-fluorobenzaldehyde is not going to completion. What can I do?

Answer: Incomplete reaction in the Bucherer-Bergs synthesis can be due to several factors:

  • pH Control: The reaction is sensitive to pH. It is crucial to maintain a pH in the range of 8-9. Ammonium carbonate acts as a buffer to help maintain this pH.[2]

  • Reagent Ratio: A molar ratio of 1:2:2 for the aldehyde:cyanide:(NH₄)₂CO₃ is generally recommended for optimal reactivity.[2]

  • Solvent: A mixture of water and a polar organic solvent like ethanol is typically used. If solubility is an issue, using a solvent like acetamide or dimethylformamide can be beneficial, especially for less reactive aldehydes.[3]

  • Temperature: Refluxing in water or ethanol (80-100°C) is usually necessary to drive the reaction to completion.[2] For unreactive substrates, heating in a sealed vessel to a higher temperature (e.g., 110°C) can improve yields.[3]

Question: The hydrolysis of the 5-(4-fluorophenyl)hydantoin intermediate is giving a low yield of 4-fluorophenylglycine. What are the optimal hydrolysis conditions?

Answer: The hydrolysis of the hydantoin is a critical step that can be challenging. Both acidic and basic conditions can be used, but each has its drawbacks.

  • Basic Hydrolysis: This is a common method, often using a solution of sodium hydroxide. The reaction typically requires elevated temperatures (e.g., reflux). A potential issue is racemization of the resulting amino acid. A molar ratio of at least 3:1 of NaOH to hydantoin and a reaction time of several hours at elevated temperatures (e.g., 150°C) have been shown to be effective for complete hydrolysis.[4]

  • Acidic Hydrolysis: Strong acids like hydrochloric acid can also be used for hydrolysis. However, this can sometimes lead to degradation of the amino acid.

  • Enzymatic Hydrolysis: For a milder and stereoselective hydrolysis, enzymatic methods using hydantoinases can be employed, although this is a more specialized technique.[5][6]

Esterification and Salt Formation Issues

Question: My esterification of 4-fluorophenylglycine with methanol and HCl is incomplete. How can I drive the reaction to completion?

Answer: The Fischer esterification is an equilibrium-controlled reaction. To achieve a high yield of the methyl ester, you need to shift the equilibrium towards the product side.

  • Use of Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, driving the equilibrium forward.[7]

  • Anhydrous Conditions: Water is a product of the reaction, so its presence will inhibit the forward reaction. Ensure that your 4-fluorophenylglycine and methanol are as dry as possible.

  • Use of Thionyl Chloride: A common and effective method is to use thionyl chloride (SOCl₂) in methanol. SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification. The SOCl₂ also acts as a dehydrating agent, removing the water formed during the reaction.[8][9][10]

  • Temperature and Reaction Time: Refluxing the reaction mixture for several hours is typically required for complete conversion. Monitor the reaction by TLC to determine the optimal reaction time.

Question: I am having trouble isolating the final product, Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, as a clean solid. What is a good purification method?

Answer: The hydrochloride salt of the amino ester is typically a crystalline solid and can be purified by recrystallization.

  • Crystallization from a Mixed Solvent System: After the esterification reaction, the excess methanol is typically removed under reduced pressure. The resulting crude product can then be dissolved in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitated by the addition of a less polar solvent (like diethyl ether or ethyl acetate).[11]

  • Washing: The precipitated solid should be washed with the less polar solvent to remove any soluble impurities.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route: Strecker or Bucherer-Bergs?

A1: Both routes are viable and widely used for the synthesis of α-amino acids. The choice often depends on available starting materials, scale, and safety considerations. The Strecker synthesis is a more direct route to the α-aminonitrile, which is then hydrolyzed to the amino acid. The Bucherer-Bergs reaction proceeds via a hydantoin intermediate, which requires a separate hydrolysis step. The Bucherer-Bergs reaction is sometimes favored for its operational simplicity as a one-pot multicomponent reaction.[4][12]

Q2: How does the fluorine substituent on the phenyl ring affect the synthesis?

A2: The fluorine atom is an electron-withdrawing group, which has several effects on the reaction:

  • It deactivates the carbonyl group of 4-fluorobenzaldehyde, making it less electrophilic. This can slow down the initial nucleophilic attack by ammonia in both the Strecker and Bucherer-Bergs syntheses.

  • It can influence the acidity of protons on the aromatic ring and the benzylic position, which may affect side reactions.

  • The C-F bond is generally stable under the reaction conditions of both syntheses.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a UV detector is a common setup for this type of compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates. The fluorine atom will also give a signal in ¹⁹F NMR, which can be a useful diagnostic tool.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and intermediates.

Experimental Protocols

The following are generalized protocols for the synthesis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. These should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Bucherer-Bergs Reaction

Step 1: Synthesis of 5-(4-fluorophenyl)hydantoin

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[2]

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Heat the mixture to reflux (80-100°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 6. The hydantoin product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water.

Step 2: Hydrolysis of 5-(4-fluorophenyl)hydantoin to 4-Fluorophenylglycine

  • In a pressure vessel, combine the 5-(4-fluorophenyl)hydantoin (1.0 eq) with a 3 M aqueous solution of sodium hydroxide (at least 3.0 eq).[4]

  • Seal the vessel and heat to 150-160°C for 6-8 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6. The amino acid should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • Suspend the 4-fluorophenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) dropwise.[8][9]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude solid can be recrystallized from a methanol/diethyl ether or ethanol/ethyl acetate solvent system to yield the pure product.

Protocol 2: Synthesis via Strecker Synthesis

Step 1: Synthesis of α-Amino-α-(4-fluorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) in a mixture of water and methanol.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 4-Fluorophenylglycine

  • Add the crude α-aminonitrile to a concentrated solution of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid (around pH 6) to precipitate the 4-fluorophenylglycine.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Follow the same procedure as in Step 3 of Protocol 1.

Data Presentation

ParameterBucherer-Bergs RouteStrecker Route
Starting Materials 4-fluorobenzaldehyde, KCN, (NH₄)₂CO₃4-fluorobenzaldehyde, NH₄Cl, NaCN
Intermediates 5-(4-fluorophenyl)hydantoinα-Amino-α-(4-fluorophenyl)acetonitrile
Key Reaction Steps Hydantoin formation, Hydrolysis, EsterificationAminonitrile formation, Hydrolysis, Esterification
Typical Yields Moderate to goodModerate to good
Key Considerations pH control in hydantoin formation, harsh hydrolysis conditionsHandling of cyanide, potential for cyanohydrin side product

Visualizations

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction s_start 4-Fluorobenzaldehyde s_aminonitrile α-Amino-α-(4-fluorophenyl)acetonitrile s_start->s_aminonitrile NH4Cl, NaCN s_aminoacid 4-Fluorophenylglycine s_aminonitrile->s_aminoacid Acid Hydrolysis final_product Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride s_aminoacid->final_product Methanol, SOCl2 b_start 4-Fluorobenzaldehyde b_hydantoin 5-(4-Fluorophenyl)hydantoin b_start->b_hydantoin KCN, (NH4)2CO3 b_aminoacid 4-Fluorophenylglycine b_hydantoin->b_aminoacid Hydrolysis b_aminoacid->final_product Methanol, SOCl2

Caption: Overview of the two primary synthetic routes to the target compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Overall Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Inefficient Hydrolysis start->cause3 cause4 Incomplete Esterification start->cause4 cause5 Mechanical Losses start->cause5 sol1 Optimize reaction conditions (temp, time, catalyst) cause1->sol1 sol2 Adjust stoichiometry, control pH cause2->sol2 sol3 Optimize hydrolysis conditions (base/acid concentration, temp) cause3->sol3 sol4 Use excess methanol, ensure anhydrous conditions, use SOCl2 cause4->sol4 sol5 Careful workup and extraction cause5->sol5

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Various Authors. (2012, November 6). What is the alternate process for preparing ester hydrochloride? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. Retrieved from [Link]

  • Various Authors. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wang, L., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13463–13472. [Link]

  • Various Authors. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Li, J.-J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Read, J. F., & Chirayil, S. (1993). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 46(6), 915-920.
  • LaPointe, G., et al. (2014). The Stereoselectivity and Hydrolysis Efficiency of Recombinant d-Hydantoinase from Vigna angularis Against 5-Benzylhydantoin Derivatives with Halogen and Methyl Substituents. Molecules, 19(10), 16955-16970. [Link]

  • Kollmar, M., et al. (2001). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
  • Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-11.
  • Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? r/chemhelp. Retrieved from [Link]

  • Various Authors. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. Brainly.in. Retrieved from [Link]

  • Asymmetric. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Macmillan Group, Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Polit, O., et al. (2014). The Stereoselectivity and Hydrolysis Efficiency of Recombinant d-Hydantoinase from Vigna angularis Against 5-Benzylhydantoin Derivatives with Halogen and Methyl Substituents. Molecules, 19(10), 16955-16970.
  • Asymmetric. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, September 30). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. r/chemhelp. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Cynober, L., et al. (1988). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • Various Authors. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. Retrieved from [Link]

  • Various Authors. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. ResearchGate. Retrieved from [Link]

  • Various Authors. (2020, May 1). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • MySkinRecipes. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Welcome to the technical support center for the purification of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges and troubleshooting steps associated with purifying this critical intermediate. Our approach is grounded in scientific principles to empower you to not only solve immediate purification issues but also to proactively improve your experimental outcomes.

I. Understanding the Molecule and Potential Impurities

Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a chiral amino acid ester hydrochloride. The presence of a primary amine, an ester, and a chiral center presents a unique set of purification challenges. The hydrochloride salt form is generally favored for its crystalline nature and improved stability.

A thorough understanding of potential impurities is the first step toward a successful purification strategy. Impurities can arise from unreacted starting materials, side reactions, or degradation. While specific impurities are highly dependent on the synthetic route, some common classes include:

  • Unreacted Starting Materials: Such as 4-fluorophenylglycine or thionyl chloride/methanol if using a standard esterification procedure.

  • Di- and Tri-peptides: Formed by the self-condensation of the amino acid.

  • Enantiomeric Impurities: The presence of the undesired enantiomer if the synthesis is not perfectly stereoselective.

  • By-products from Side Reactions: These are route-dependent but can include products of over-reaction or alternative reaction pathways. The presence of impurities, even in small amounts, can significantly impact the efficacy and safety of pharmaceutical products[1].

II. Core Purification Strategy: Recrystallization

Recrystallization is the most common and effective method for purifying crystalline solids like Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Troubleshooting Recrystallization

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is too non-polar for your highly polar hydrochloride salt. You have a few options:

  • Switch to a more polar solvent: If you are using a solvent like ethyl acetate or dichloromethane, consider switching to an alcohol like methanol, ethanol, or isopropanol.

  • Use a solvent mixture: A common technique is to dissolve the compound in a minimal amount of a highly polar solvent (e.g., methanol) at an elevated temperature and then add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or tetrahydrofuran) dropwise until turbidity is observed. Then, allow the solution to cool slowly. A patent for the preparation of amino acid methyl ester hydrochlorides suggests using a methanol/tetrahydrofuran or methanol/ether system for purification[2].

  • Increase the solvent volume: While not always ideal as it can reduce yield, increasing the solvent volume can help dissolve a sparingly soluble compound.

Q2: Oiling out vs. Crystallization: My compound is separating as an oil, not crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated compound). To promote crystallization:

  • Lower the temperature of dissolution: Try to dissolve your compound at a lower temperature, even if it requires more solvent.

  • Use a different solvent system: The interaction between your compound and the solvent is critical. Experiment with different solvent combinations.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Slow down the cooling process: Rapid cooling often leads to oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

Q3: My purified material has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a classic sign of impurities. This suggests that your recrystallization was not effective enough.

  • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.

  • Consider a different solvent system: The initial solvent system may have similar solubility properties for both your compound and the impurities. A switch in solvent polarity may be necessary.

  • Analyze the impurity profile: Use techniques like TLC, HPLC, or NMR to identify the nature of the impurities. This will help you choose a more appropriate purification strategy.

Recrystallization Protocol Example

This is a general guideline. The optimal solvent system and conditions should be determined experimentally.

  • Solvent Selection: Start by testing the solubility of your crude material in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof). The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yields, you can further cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Common Recrystallization Solvent Systems for Amino Acid Ester Hydrochlorides

Solvent System (Polar/Non-Polar)Typical ApplicationNotes
Methanol / Diethyl EtherGeneral purpose for highly polar salts.Diethyl ether is highly volatile and flammable. Ensure proper ventilation.
Ethanol / Ethyl AcetateA slightly less polar system, good for moderately soluble compounds.Can sometimes lead to slower crystallization.
Isopropanol / HexanesGood for achieving high purity, but initial dissolution may require more heating.Hexanes are a very non-polar anti-solvent, so add it slowly to avoid crashing out the product.
AcetonitrileCan sometimes be used as a single solvent for recrystallization.The solubility curve may not be as steep as with solvent/anti-solvent systems, potentially leading to lower yields.

III. Chiral Purity: A Critical Consideration

As Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a chiral molecule, ensuring enantiomeric purity is often a critical aspect of its purification, especially in pharmaceutical applications.

FAQ: Chiral Purification

Q1: How can I determine the enantiomeric purity of my sample?

A1: The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) and NMR spectroscopy using chiral shift reagents. The use of chiral stationary phases is a well-established method for the enantiomeric resolution of amino acid derivatives[3].

Q2: My material is a racemic mixture. How can I separate the enantiomers?

A2: The separation of enantiomers, known as chiral resolution , can be a complex process. Common methods include:

  • Diastereomeric Salt Formation: This is a classical method where the racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. A patent on the resolution of a similar compound, methyl amino(2-chlorophenyl)acetate, utilizes (+)-tartaric acid for this purpose[4].

  • Preparative Chiral Chromatography: This is essentially a scaled-up version of analytical chiral HPLC, where the separated enantiomers are collected.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the kinetic resolution of chiral amines[5].

Q3: I am trying to perform a diastereomeric salt crystallization, but both diastereomers are precipitating. What can I do?

A3: This is a common issue and often requires careful optimization of the crystallization conditions.

  • Solvent System: The choice of solvent is crucial. You need to find a solvent where the solubility difference between the two diastereomeric salts is maximized. This often requires screening a wide range of solvents and solvent mixtures.

  • Temperature Profile: The temperature at which crystallization occurs can significantly impact the selectivity. Try different cooling profiles (e.g., very slow cooling, step-wise cooling).

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes help to selectively crystallize the less soluble diastereomer.

Workflow for Chiral Resolution by Diastereomeric Salt Formation

Caption: Workflow for Chiral Resolution.

IV. Final Purity Assessment

After purification, it is essential to assess the purity of your Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. A combination of analytical techniques should be used to confirm both chemical and, if required, enantiomeric purity.

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantifies chemical purity by separating the main compound from impurities. With a chiral column, it can also determine enantiomeric excess (e.e.).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can detect impurities with different chemical structures. ¹H NMR is particularly useful for identifying residual solvents.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Can be coupled with LC (LC-MS) to identify the molecular weights of impurities.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of key functional groups and can be used as a fingerprinting technique to compare against a reference standard.

V. References

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Journal of Chromatography A.

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.

  • Amino acid methyl ester hydrochloride preparation. Google Patents.

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

  • A process for resolution of methylamino(2-chlorophenyl)acetate. Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Stability Challenges with Fluorinated Pharmaceutical Intermediates

Welcome to the technical support center dedicated to addressing the stability issues frequently encountered with fluorinated pharmaceutical intermediates. The unique properties of fluorine that make it a valuable tool in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability issues frequently encountered with fluorinated pharmaceutical intermediates. The unique properties of fluorine that make it a valuable tool in drug design—such as enhancing metabolic stability and modulating pKa—can also introduce specific instability challenges.[1][2][3] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals anticipate, diagnose, and resolve these issues during their experiments.

Our approach is grounded in explaining the "why" behind experimental observations, offering logical, self-validating protocols to ensure the integrity of your research.

Section 1: Troubleshooting Guide - Diagnosis and Resolution of Common Stability Issues

This section is designed to help you identify the root cause of instability and provides actionable steps to mitigate the problem.

Issue 1: Unexpected Degradation of a Fluorinated Intermediate in Solution

Question: My fluorinated intermediate, which was stable as a solid, is rapidly degrading in my aqueous buffer solution at physiological pH. What could be the cause, and how can I fix it?

Answer:

This is a common issue that often points to inherent chemical instability of the fluorinated motif in the presence of nucleophiles or under certain pH conditions. The high bond-dissociation energy of the C-F bond measures homolytic cleavage, but under physiological conditions, heterolytic cleavage can be facile.[4][5]

Underlying Causes & Diagnostic Steps:

  • Intramolecular Nucleophilic Attack: Check if your molecule contains a nucleophilic group (e.g., amine, carboxylate) positioned in proximity to a monofluorinated alkyl carbon. Such groups can displace the fluorine atom, leading to degradation products like hydroxylated compounds or ring-expanded structures.[4][5] For instance, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition in solution at pH 7.4.[5]

  • β-Elimination: If you have a β-fluoro carbonyl compound with an acidic α-proton, it is likely susceptible to eliminating hydrogen fluoride (HF), a common degradation pathway.[4][5]

  • Activated Aryl Fluorides: An aryl fluoride activated by strong electron-withdrawing groups may be susceptible to nucleophilic aromatic substitution by components in your buffer (e.g., phosphate) or by water itself.

Troubleshooting Protocol:

  • Characterize the Degradants: Use LC-MS to identify the mass of the degradation products. An increase in mass corresponding to the addition of a hydroxyl group (+16 Da after loss of F and gain of OH) is a strong indicator of nucleophilic substitution.

  • pH and Buffer Screening:

    • Perform a pH stability study by dissolving your intermediate in a range of buffers (e.g., pH 3, 5, 7.4, 9).

    • Monitor the degradation rate at each pH using HPLC. This will help you identify a pH range where your compound is more stable.

    • Test different buffer systems (e.g., citrate, acetate, phosphate) to see if a specific buffer component is accelerating degradation.

  • Solvent Modification: If your downstream application allows, consider using a mixed aqueous/organic solvent system (e.g., water/acetonitrile, water/DMSO) to reduce the nucleophilicity of the medium.

  • Structural Modification (for medicinal chemists): If instability is severe, consider redesigning the intermediate. For intramolecular nucleophilic attack, increasing the distance between the nucleophile and the C-F bond can significantly reduce the rate of degradation.[4][5] For β-elimination prone structures, modification of the carbonyl group or the α-carbon can be explored.

Issue 2: Defluorination Observed During Metabolic Stability Assays

Question: I'm seeing significant defluorination of my lead compound in human liver microsome assays. I thought fluorine was supposed to block metabolism?

Answer:

While fluorine is often used to block metabolic "soft spots," it is not a universal solution.[2][4] The C-F bond, despite its strength, can be cleaved by metabolic enzymes, particularly Cytochrome P450s (CYPs).[4][5]

Underlying Mechanisms:

  • CYP-Mediated Hydroxylation: CYPs can hydroxylate fluorinated alkyl carbons. The resulting intermediate can be unstable and eliminate fluoride. For example, hydroxylation at a difluoromethyl carbon has been observed as a metabolic pathway.[4]

  • Oxidative Defluorination of Aryl Fluorides: Aryl fluorides can be oxidized by CYPs to form phenol-like metabolites, releasing fluoride in the process. This can lead to the formation of reactive metabolites like quinones.[5]

  • Alternative Metabolic Liabilities: Excessive fluorination can sometimes trigger alternative metabolic pathways that were not previously significant.[2]

Troubleshooting and Mitigation Strategy:

  • Identify the Metabolite: Use high-resolution mass spectrometry to confirm the structure of the defluorinated metabolite. This will pinpoint the site of metabolic attack.

  • CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the defluorination using a panel of recombinant human CYPs.

  • Structural Modification:

    • If a specific site is being hydroxylated, consider introducing a different substituent at or near that position to sterically hinder the enzyme's access.

    • If oxidative defluorination of an aromatic ring is the issue, altering the electronic properties of the ring by adding or moving other substituents can sometimes prevent this pathway.[6]

  • Evaluate Bioavailability and Exposure: In some cases, a certain level of metabolic defluorination might be acceptable if the compound still achieves the desired pharmacokinetic profile and therapeutic efficacy.[2]

Experimental Workflow for Investigating Metabolic Defluorination

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Identification cluster_2 Phase 3: Mitigation A Observe unexpected defluorination in HLM assay B LC-MS/MS Analysis to identify metabolites A->B Characterize C Incubate with specific CYP isozymes B->C Hypothesize mechanism D Confirm site of metabolic attack C->D Pinpoint enzyme E Structural Modification (SAR studies) D->E Design out liability F Re-evaluate in HLM assay E->F Test new compounds G Assess PK/PD profile of new analogs F->G Validate improvement NAS cluster_1 Meisenheimer Intermediate (Stabilized by EWG) Ar-F Ar-F plus + Nu⁻ intermediate [Ar(F)Nu]⁻ Ar-F->intermediate Attack by nucleophile arrow1 arrow2 Ar-Nu Ar-Nu intermediate->Ar-Nu Loss of fluoride plus2 + F⁻

Caption: Generalized mechanism for nucleophilic substitution on an activated aryl fluoride.

This guide is intended to provide a foundational understanding and practical starting points for troubleshooting. The stability of fluorinated intermediates is highly context-dependent, and a thorough investigation is always recommended for each unique compound.

References

  • The role of fluorine in medicinal chemistry. (URL: )
  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: )
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: )
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (URL: )
  • Metabolism of fluorine-containing drugs.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • The Dark Side of Fluorine - PMC - NIH. (URL: )
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications | Request PDF - ResearchG
  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (URL: )
  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates | The Journal of Organic Chemistry - ACS Public
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchG
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)
  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis - PubMed. (URL: )
  • GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (URL: )
  • ANALYTICAL METHODS. (URL: )
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (URL: )
  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (URL: )
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Public
  • Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH. (URL: )
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (URL: )
  • Case studies of fluorine in drug discovery | Request PDF - ResearchG
  • Safety and handling of fluorinated organic compounds - Benchchem. (URL: )
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing). (URL: )
  • Repurposing of F-gases: challenges and opportunities in fluorine chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01072G. (URL: )
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: )
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry. (URL: )
  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (URL: )
  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?

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Optimization

Technical Support Center: Crystallization of Amino Acid Hydrochloride Salts

Welcome to the Technical Support Center for the crystallization of amino acid hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of amino acid hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount, as it directly influences critical properties such as stability, solubility, and bioavailability.[1][][3] Amino acid hydrochloride salts are a significant class of compounds in pharmaceutical development, often employed to enhance the solubility and stability of the parent amino acid.[4] However, their crystallization can present unique challenges.

This guide provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols for key experimental workflows, and a foundational understanding of the principles governing the crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of amino acid hydrochloride salts in a practical question-and-answer format.

Q1: My amino acid hydrochloride salt is not crystallizing; it remains an oil or an amorphous solid. What are the likely causes and how can I induce crystallization?

A1: The failure to crystallize, often resulting in "oiling out" or the formation of an amorphous precipitate, is a common hurdle. This typically indicates that the system is highly supersaturated, but the kinetic barrier to nucleation is too high.

Underlying Causes:

  • High Supersaturation: Rapidly creating a highly supersaturated state, for instance, by fast cooling or rapid addition of an anti-solvent, can favor the formation of a disordered, amorphous phase over an ordered crystal lattice.[1]

  • Impurities: The presence of impurities can inhibit crystal nucleation and growth by adsorbing onto the surface of growing crystallites, disrupting the lattice formation.[5][6][7][8]

  • Solvent Effects: The chosen solvent system may be too "good," meaning the solute has very high solubility, making it difficult to achieve the necessary supersaturation for nucleation without crashing out as an amorphous solid.

  • Intrinsic Properties of the Molecule: Some amino acid hydrochloride salts have inherently slow crystallization kinetics or a strong tendency to form amorphous phases.

Troubleshooting Workflow:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A gradual temperature reduction allows molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to maintain a homogeneous solution and avoid localized high supersaturation.[]

  • Employ Seeding: Seeding is a powerful technique to overcome the nucleation barrier.[9][10][11][12][13]

    • Introduce Seed Crystals: Add a small amount of previously obtained crystalline material to the supersaturated solution. The seed crystals act as templates for further crystal growth.[9][11]

    • Creating Seeds: If you have no seed crystals, try to generate them on a small scale by scratching the inside of the flask with a glass rod at the air-solvent interface or by subjecting a small aliquot to very slow evaporation.

  • Solvent System Optimization:

    • Screen Different Solvents/Anti-solvents: Experiment with a range of solvents and anti-solvents to find a system where the amino acid salt has moderate solubility. A systematic screening approach is often necessary.[14][15][16]

    • Consider Solvent Mixtures: Using a mixture of a good solvent and a poor solvent can provide finer control over the solubility and supersaturation.

  • Purification of the Starting Material:

    • Recrystallization or Chromatography: If impurities are suspected, purify the starting amino acid or the synthesized salt. Even minor impurities can have a significant impact on crystallization.[5][6][8]

Q2: I've obtained crystals, but they are very small, needle-like, or agglomerated. How can I improve the crystal size and habit?

A2: Crystal size and habit (the external shape of the crystal) are critical for downstream processing, such as filtration, drying, and formulation. Small, needle-like crystals often have poor flowability and filtration characteristics.

Underlying Causes:

  • High Nucleation Rate: When nucleation is much faster than crystal growth, a large number of small crystals are formed. This is often a result of high supersaturation.

  • Solvent and Impurity Effects: The solvent system and the presence of impurities can influence which crystal faces grow faster, thereby determining the crystal habit.[5][6] Impurities can block the growth of certain faces, leading to changes in morphology.[7]

  • Inadequate Mixing: Poor mixing can lead to localized areas of high supersaturation, causing rapid nucleation and the formation of fine particles.[1]

Strategies for Improvement:

  • Control Supersaturation:

    • Maintain a Lower Level of Supersaturation: Operate within the metastable zone width (MSZW), the region between the solubility curve and the nucleation curve. This favors crystal growth over nucleation.

    • Slow Down the Crystallization Process: As with inducing crystallization, slower cooling or anti-solvent addition rates are beneficial.[1]

  • Optimize the Seeding Protocol:

    • Seed Loading and Size: The amount and size of the seed crystals can influence the final particle size distribution.[10][12] Using a smaller number of larger seeds can promote the growth of larger crystals.

  • Solvent Selection:

    • Experiment with Different Solvents: The interaction between the solvent and the crystal faces can significantly alter the crystal habit. A solvent that inhibits growth on certain faces can lead to a more equant (less needle-like) morphology.

  • Temperature and pH Control:

    • Isothermal Crystallization: In some cases, holding the temperature constant and slowly adding an anti-solvent or evaporating the solvent can lead to better crystal growth.

    • pH Adjustment: The pH of the solution can affect the charge on the amino acid molecule and its interactions, which can influence crystal packing and habit.[17][18][19][20][21]

Q3: I am struggling with polymorphism. How can I ensure I am consistently crystallizing the desired polymorphic form of my amino acid hydrochloride salt?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties.[22][23][24][25][26]

Underlying Causes:

  • Thermodynamics and Kinetics: Different polymorphs have different thermodynamic stabilities. The most stable form has the lowest energy. However, metastable forms can crystallize first due to faster nucleation kinetics.[23]

  • Process Parameters: The choice of solvent, temperature, cooling rate, and degree of supersaturation can all influence which polymorph is favored.[1][]

Controlling Polymorphism:

  • Thorough Polymorph Screening:

    • Systematic Crystallization Experiments: Conduct a comprehensive screen using a variety of solvents, temperatures, and crystallization methods (slow evaporation, cooling, anti-solvent addition, slurry conversion).

    • Characterize Each Form: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize each polymorphic form.[27][28][29][30][31]

  • Seeding with the Desired Polymorph: This is the most effective way to ensure the crystallization of a specific form.[12][13] The seed crystals template the growth of the desired polymorph.

  • Slurry Conversion:

    • Equilibration Experiment: Slurrying a mixture of polymorphs in a solvent over time will result in the conversion of the less stable forms to the most stable form. This is a reliable way to determine the thermodynamically most stable polymorph under those conditions.

  • Precise Control of Crystallization Conditions:

    • Reproducibility is Key: Once the conditions that produce the desired polymorph are identified, it is crucial to maintain strict control over these parameters in all subsequent crystallizations.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This method is widely used for compounds that are highly soluble in one solvent and poorly soluble in another.[14][15][16][32][33]

  • Dissolution: Dissolve the amino acid hydrochloride salt in a minimum amount of a "good" solvent (e.g., water, methanol) at a specific temperature.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Anti-solvent Addition: While stirring the solution vigorously, add the "anti-solvent" (e.g., isopropanol, acetone) dropwise.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stir at a constant temperature to promote crystal growth. If no crystals form, consider adding a seed crystal.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

ParameterRecommendationRationale
Solvent Choice Select a solvent in which the salt is freely soluble.Ensures complete dissolution of the starting material.
Anti-Solvent Choice Select a solvent in which the salt is poorly soluble and is miscible with the primary solvent.Induces supersaturation and precipitation of the crystalline solid.
Addition Rate Slow, dropwise addition.Prevents localized high supersaturation and formation of amorphous material.
Stirring Vigorous and constant.Ensures homogeneity and promotes uniform crystal growth.
Protocol 2: Cooling Crystallization

This technique is suitable for compounds whose solubility is highly dependent on temperature.

  • Dissolution: Dissolve the amino acid hydrochloride salt in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution.

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature or below. A controlled cooling ramp using a programmable bath is ideal.

  • Maturation: Once crystals have formed, allow the mixture to stand at the final temperature for a period to allow for complete crystallization and potential ripening of the crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualizing Crystallization Concepts

Troubleshooting Workflow for Crystallization Failure

G start No Crystals Formed (Oil or Amorphous Solid) check_supersaturation Is the rate of supersaturation too high? start->check_supersaturation slow_down Decrease cooling rate or anti-solvent addition rate check_supersaturation->slow_down Yes check_seeding Have you tried seeding? check_supersaturation->check_seeding No slow_down->check_seeding add_seeds Introduce seed crystals of the desired form check_seeding->add_seeds No check_solvent Is the solvent system optimized? check_seeding->check_solvent Yes add_seeds->check_solvent screen_solvents Screen different solvents and anti-solvents check_solvent->screen_solvents No check_purity Is the starting material pure? check_solvent->check_purity Yes screen_solvents->check_purity purify Purify the material via recrystallization or chromatography check_purity->purify No success Crystals Formed check_purity->success Yes purify->success

Caption: A logical workflow for troubleshooting common crystallization failures.

References

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. Available from: [Link]

  • How Does Seeding Help Crystallization? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available from: [Link]

  • Seed crystal - Wikipedia. Wikipedia. Available from: [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci Ltd. CatSci Ltd. Available from: [Link]

  • Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound. Journal of the Korean Crystal Growth and Crystal Technology. Available from: [Link]

  • (PDF) Seeding in Crystallisation - ResearchGate. ResearchGate. Available from: [Link]

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. YouTube. Available from: [Link]

  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Oxford Academic. Available from: [Link]

  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems - ACS Publications. ACS Publications. Available from: [Link]

  • How the impurities in the solute can affect the induction time during crystallization. ResearchGate. Available from: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Royal Society of Chemistry. Available from: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. Radboud Repository. Available from: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Impact of impurities on crystal growth | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. ACS Publications. Available from: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Various techniques for study of Crystal Properties | PPTX - Slideshare. Slideshare. Available from: [Link]

  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. VxP Pharma. Available from: [Link]

  • Control of Antisolvent Mass Transfer through Porous Membranes for the Crystallization of Organic Compounds - ACS Publications. ACS Publications. Available from: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. ACS Publications. Available from: [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. Quora. Available from: [Link]

  • Chapter 10: Analytical Techniques and Strategies for Salt/Co-crystal Characterization. Royal Society of Chemistry. Available from: [Link]

  • Salts of amino acids: Crystallization, Structure and Properties - u:cris-Portal. u:cris-Portal. Available from: [Link]

  • What are the different techniques to characterize chemical crystals? - ResearchGate. ResearchGate. Available from: [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Available from: [Link]

  • Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride - ACS Publications. ACS Publications. Available from: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available from: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Discovery and Development. Available from: [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid - European Patent Office. Google Patents.
  • Salts of Amino Acids: Crystallization, Structure and Properties - ResearchGate. ResearchGate. Available from: [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. ACS Publications. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • Studies on the Polymorphism of L-Glutamic Acid. J-STAGE. Available from: [Link]

  • An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Mini Review Important Factors Influencing Protein Crystallization. Juniper Publishers. Available from: [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PubMed Central. National Institutes of Health. Available from: [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PubMed. National Institutes of Health. Available from: [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations | Journal of Chemical & Engineering Data - ACS Publications. ACS Publications. Available from: [Link]

  • Why does a protein crystallize with a specific salt but not with another? Chemistry Stack Exchange. Available from: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton. University of Southampton. Available from: [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. ACS Publications. Available from: [Link]

  • Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Fluorophenylglycine Methyl Ester Synthesis

Welcome to the technical support center for the synthesis of fluorophenylglycine methyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with and look...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorophenylglycine methyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with and looking to optimize this critical synthetic transformation. Fluorophenylglycine and its derivatives are key structural motifs in numerous pharmaceutical agents, and mastering their synthesis is crucial for advancing drug discovery programs.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causal relationships behind experimental choices, troubleshoot common issues, and provide strategies for robust optimization, ensuring your synthesis is both reliable and scalable.

Foundational Synthesis: The Buchwald-Hartwig Amination Approach

One of the most robust and versatile methods for constructing the core N-aryl bond in fluorophenylglycine methyl ester is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an amine (glycine methyl ester) with an aryl halide (a fluorohalobenzene). Its broad functional group tolerance and high efficiency make it a preferred method in modern synthetic chemistry.[2]

Baseline Experimental Protocol: N-Arylation of Glycine Methyl Ester

This protocol provides a well-established starting point for the synthesis. Optimization will involve the systematic variation of the components listed.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions A Fluorophenyl Halide (e.g., 1-bromo-4-fluorobenzene) Product Fluorophenylglycine Methyl Ester A->Product + B Glycine Methyl Ester (or hydrochloride salt) B->Product Catalyst Pd Precatalyst (e.g., G3-XPhos) Catalyst->Product Ligand Buchwald Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu, K3PO4) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General Buchwald-Hartwig N-arylation scheme.

Materials & Reagents:

  • 1-bromo-4-fluorobenzene (1.0 equiv)

  • Glycine methyl ester hydrochloride (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the XPhos Pd G3 precatalyst, XPhos ligand, and sodium tert-butoxide. Seal the flask with a septum.

  • Evacuation and Backfill: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the 1-bromo-4-fluorobenzene, glycine methyl ester hydrochloride, and anhydrous toluene.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Troubleshooting Guide: Addressing Common Synthetic Challenges

Even robust reactions can present challenges. This section addresses the most common issues encountered during the synthesis in a Q&A format.

G cluster_q1 cluster_q2 cluster_q3 start Problem Encountered q1 Low or No Conversion? start->q1 q2 Multiple Side Products? start->q2 q3 Product is Unstable/Decomposes? start->q3 a1_1 Check Catalyst Activity: - Use fresh precatalyst. - Ensure inert atmosphere. q1->a1_1 Cause a1_2 Evaluate Base Strength: - Is the base strong enough? - Is it soluble? (e.g., K3PO4 vs NaOtBu) q1->a1_2 Cause a1_3 Increase Temperature: - Reaction may be kinetically slow. q1->a1_3 Cause a2_1 Hydrodehalogenation? - Lower temperature. - Use a weaker, non-nucleophilic base. q2->a2_1 Identify a2_2 Homocoupling? - Ensure precise stoichiometry. - Check for oxygen contamination. q2->a2_2 Identify a2_3 Ester Hydrolysis? - Use a non-hydroxide base (e.g., K2CO3). - Ensure anhydrous conditions. q2->a2_3 Identify a3_1 Workup Issues: - Avoid strong acid/base washes. - Perform purification quickly. q3->a3_1 Source a3_2 Thermal Instability: - Lower reaction temperature. - Reduce reaction time. q3->a3_2 Source

Caption: A workflow for troubleshooting common synthesis issues.

Q1: My reaction shows very low or no conversion of the starting materials. What are the primary causes?

A1: This is a common issue often related to catalyst activity or reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen). Using a glovebox is ideal. The palladium precatalyst and phosphine ligands can also degrade over time; always use fresh or properly stored reagents.[2]

  • Insufficiently Strong Base: The base's role is to deprotonate the amine (or its salt) and facilitate the catalytic cycle. If you are using glycine methyl ester hydrochloride, a stoichiometric amount of base is consumed to neutralize the HCl. An additional amount is required for the reaction itself. Weak bases like potassium carbonate (K₂CO₃) may not be effective for less reactive aryl chlorides and may require higher temperatures. Stronger bases like sodium or lithium tert-butoxide are often more reliable.[4]

  • Low Temperature: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and is temperature-dependent. If you are using a less reactive aryl halide (e.g., a fluorophenyl chloride vs. a bromide), the reaction will likely require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.

Q2: My LC-MS analysis shows the desired product mass, but also several significant side products. What are they and how can I prevent them?

A2: Side product formation points to competing reaction pathways. The most common culprits are:

  • Hydrodehalogenation: This is the replacement of the halogen on your fluorophenyl halide with a hydrogen atom. It is often promoted by strong bases at high temperatures. To mitigate this, you can try a milder base (e.g., K₃PO₄ instead of NaOtBu) or lower the reaction temperature.

  • Aryl Homocoupling (Glaser-type): This results in a bifluorobiphenyl impurity. It is often a sign of oxygen contamination, which can interfere with the desired catalytic cycle. Rigorous de-gassing of your solvent and maintaining a strict inert atmosphere is critical.

  • Ester Hydrolysis: If your reaction conditions are not strictly anhydrous or if you use a hydroxide-containing base, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[5] This is especially problematic during aqueous work-up if the pH becomes too basic or acidic. Use anhydrous solvents and non-hydroxide bases. During work-up, use neutral or mildly acidic/basic washes (e.g., saturated NH₄Cl, saturated NaHCO₃).

Q3: I am having difficulty purifying my product. It seems to streak on the silica gel column. What can I do?

A3: The free amine in your product can interact strongly with the acidic silica gel, leading to poor chromatography (tailing/streaking).

  • Neutralize the Column: Pre-treating your silica gel slurry with a small amount of a tertiary amine, like triethylamine (~1% v/v in the eluent), can neutralize the acidic sites and significantly improve peak shape.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral alumina or a C18 reversed-phase column for purification.[3]

  • Salt Formation: Sometimes, converting the product to its hydrochloride salt by treating the purified oil with HCl in ether or methanol can induce crystallization and provide a highly pure, stable solid.[6][7]

Optimization Strategies: Maximizing Yield and Purity

Optimization is a systematic process of refining reaction parameters. The following Q&A section provides insights into key variables.

Q1: How do I choose the best Palladium catalyst and ligand combination?

A1: The choice of catalyst and ligand is the most critical factor in a Buchwald-Hartwig reaction.[1]

  • Ligand Sterics and Electronics: Modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) have been developed to enhance catalyst stability and activity. Sterically bulky and electron-rich ligands generally promote the crucial reductive elimination step, leading to faster turnover.[4]

  • Precatalysts: Using pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts) is highly recommended. These are air-stable crystalline solids that rapidly form the active Pd(0) species in solution, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Screening: The optimal ligand is substrate-dependent. A small parallel screen of different ligands is often the most efficient way to identify the best performer for your specific fluorophenyl halide and amine combination.

Table 1: Comparison of Common Buchwald-Hartwig Ligand/Base Systems

ParameterSystem 1: XPhos / NaOtBuSystem 2: RuPhos / K₃PO₄System 3: tBuBrettPhos / LHMDS
Activity Very HighHighVery High
Generality Broad scope, good for chloridesExcellent for hindered substratesGood for low-temperature couplings
Base Strength StrongModerateStrong (non-nucleophilic)
Cost ModerateModerateHigh
Best For General purpose, reliableMinimizing hydrodehalogenationAcid-sensitive substrates

Q2: What is the impact of solvent choice on the reaction?

A2: The solvent must solubilize the reactants and catalyst complex and be stable at the required reaction temperature.

  • Common Solvents: Aprotic solvents like Toluene, Dioxane, and THF are most common. Toluene is often a good starting point due to its high boiling point.

  • Polarity: More polar solvents can sometimes accelerate the reaction but may also promote side reactions. The choice can influence the aggregation state and activity of the catalytic species. A screen of solvents can sometimes yield surprising improvements in performance. Avoid protic solvents like methanol or ethanol as they can compete with the desired amine nucleophile.[5]

Q3: How do temperature and reaction time affect the outcome?

A3: These two parameters are intrinsically linked and must be optimized together.

  • Kinetics vs. Degradation: Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side product formation. The goal is to find the minimum temperature required for a complete reaction in a reasonable timeframe.

  • Monitoring is Key: The only way to properly optimize these parameters is by closely monitoring the reaction. Take small aliquots at regular intervals (e.g., every hour) and analyze them by LC-MS or TLC. This allows you to determine when the reaction has reached completion and avoid prolonged heating that could degrade the product.

Frequently Asked Questions (FAQs)

Q: Can I use a fluorophenyl chloride instead of a bromide? A: Yes, but it will be more challenging. The C-Cl bond is stronger than the C-Br bond, making the initial oxidative addition step more difficult. Success with aryl chlorides almost always requires the use of modern, highly active catalyst systems (e.g., those based on bulky biarylphosphine ligands like XPhos or RuPhos) and may require higher temperatures.[8]

Q: My starting material is fluorophenylglycine itself, not the ester. Can I esterify it first? A: Absolutely. A common and effective method is Fischer esterification. This involves refluxing the amino acid in methanol with a catalytic amount of a strong acid.[9] A very convenient lab-scale method is to use trimethylchlorosilane (TMSCl) in methanol, which generates anhydrous HCl in situ and drives the reaction to completion, yielding the methyl ester hydrochloride salt directly.[6][7]

Q: Is it possible to racemize the product if I start with a chiral fluorophenylglycine derivative? A: While the glycine backbone itself is achiral, if you are using a derivative with a chiral center, racemization is a potential concern, especially under harsh basic conditions. The α-proton of amino esters can be acidic. Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature can help preserve stereochemical integrity.[10]

References
  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. Available at: [Link]

  • Drury, W. J., et al. (2004). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

  • Google Patents. (2009). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
  • Singh, S., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

  • Li, G., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Tundel, R. E., et al. (2006). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available at: [Link]

  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Google Patents. (2010). CN101631764A - Process for the preparation of amino acid methyl esters.
  • White, C. J., & Yudin, A. K. (2011). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Molecules. Available at: [Link]

  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Available at: [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Google Patents. (2007). WO 2007/094006 Al.

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Optimization

Technical Support Center: Purification of Fluorinated Building Blocks

Welcome to the Technical Support Center for the purification of fluorinated building blocks. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated building blocks. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges in the purification of organofluorine compounds. Our goal is to equip you with the expertise to diagnose and solve purification issues, ensuring the integrity of your research and development efforts.

Introduction: The Unique Challenges of Purifying Fluorinated Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these unique properties also present distinct challenges during purification. The high electronegativity and polarity of the carbon-fluorine bond can influence a molecule's solubility, volatility, and chromatographic behavior in ways that are not always intuitive. Common impurities in fluorinated building blocks can include starting materials, reagents, byproducts from side reactions, and particularly, desfluoro analogs which can be notoriously difficult to separate.[4][5] This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude fluorinated building block?

A1: Impurities in fluorinated building blocks typically fall into several categories:

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and fluorinating agents.

  • Desfluoro or Partially Fluorinated Analogs: These are often the most challenging impurities to remove due to their structural similarity to the target compound.[4][5][6] Their presence is often a result of incomplete fluorination or side reactions.

  • Isomers: Positional isomers can form depending on the reaction conditions and the substrate.

  • Byproducts from Side Reactions: Fluorination reactions can sometimes lead to undesired side products, such as polymers or decomposition products.[7]

  • Residual Solvents and Catalysts: Solvents used in the reaction or workup, as well as catalysts, may be present in the crude product.[8][9]

Q2: How does the presence of fluorine affect my choice of purification technique?

A2: The presence of fluorine can significantly impact the physical properties of your compound, influencing the choice of purification method:

  • Volatility: Fluorination often lowers the boiling point of a compound compared to its non-fluorinated analog, making distillation a viable option for purification.[10]

  • Polarity and Solubility: The C-F bond is highly polarized, but perfluorinated segments can be nonpolar and "fluorous." This dual nature affects solubility and chromatographic behavior. For instance, highly fluorinated compounds may exhibit poor solubility in common organic solvents but good solubility in fluorinated solvents.

  • Chromatographic Behavior: The polarity of fluorinated compounds can be deceptive. While a C-F bond is polar, a trifluoromethyl group can increase lipophilicity. This can lead to unexpected elution patterns in both normal and reversed-phase chromatography. Specialized fluorinated stationary phases can be beneficial for separating closely related fluorinated compounds.[11]

Q3: I'm having trouble separating my desired fluorinated compound from its desfluoro impurity. What are my options?

A3: Separating desfluoro impurities is a common and significant challenge.[6] Here are some strategies:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method. Consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP)) which can offer enhanced selectivity for fluorinated compounds.[11]

  • Flash Chromatography with Optimized Conditions: Careful optimization of the solvent system is crucial. Sometimes a less polar solvent system than you might expect can provide better separation. Dry loading the sample onto silica gel can also improve resolution.[11]

  • Recrystallization: If your compound is a solid, fractional recrystallization can be effective if there is a sufficient difference in solubility between the fluorinated product and the desfluoro impurity. This may require extensive solvent screening.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can provide excellent resolution.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of fluorinated building blocks.

Recrystallization Troubleshooting
ProblemPossible CausesSolutions
Oiling Out The boiling point of the solvent is higher than the melting point of your compound. The compound is "melting" in the hot solvent instead of dissolving.- Use a lower-boiling point solvent. - Add more of the primary solvent to lower the saturation point, then cool the solution more slowly.[12] - Consider a different solvent system altogether.
No Crystal Formation - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred.[13]- Carefully evaporate some of the solvent to increase the concentration and then try cooling again.[14] - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[15] - Add a "seed crystal" of the pure compound to the solution.[15]
Colored Crystals Colored impurities are co-crystallizing with your product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[13]
Low Recovery - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[16] - Wash the collected crystals with a minimal amount of ice-cold solvent.[14]
Chromatography Troubleshooting
ProblemPossible CausesSolutions
Poor Separation of Fluorinated Compound and Impurities - Inappropriate solvent system (polarity is too high or too low). - Column overloading.- Systematically screen different solvent systems using TLC. Aim for an Rf of 0.2-0.3 for your target compound in flash chromatography.[17] - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase, such as alumina or a fluorinated phase.[18]
Tailing or Fronting Peaks in HPLC/Flash Chromatography - Strong interactions between polar fluorinated analytes and the stationary phase (e.g., silica gel).[11] - The sample is poorly soluble in the mobile phase.- For silica gel chromatography, adding a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can improve peak shape. - Ensure your sample is fully dissolved in the mobile phase or a solvent of similar polarity before loading. For flash chromatography, consider dry loading.[11]
Irreproducible Retention Times - Lack of column equilibration. - Changes in mobile phase composition.- Always equilibrate your column with several column volumes of the mobile phase before injecting your sample. - Ensure your mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: Recrystallization of a Fluoroaromatic Solid

This protocol provides a general procedure for the purification of a solid fluorinated aromatic compound by recrystallization.

1. Solvent Selection: a. Place a small amount (10-20 mg) of the crude solid into several test tubes. b. Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[12] c. Heat the test tubes that did not show good solubility at room temperature. If the compound dissolves when hot, this is a potentially good solvent. d. Cool the dissolved samples to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.[16]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[13] c. Continue adding small portions of the hot solvent until the solid is completely dissolved.[13]

3. Hot Filtration (if necessary): a. If there are insoluble impurities or if activated charcoal was used to remove colored impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14]

4. Crystallization: a. Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[14] b. Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[15]

5. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel.[15] b. Wash the crystals with a small amount of ice-cold solvent. c. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography of a Fluorinated Compound

This protocol outlines the purification of a moderately polar fluorinated compound using flash column chromatography on silica gel.

1. Eluent Selection: a. Using thin-layer chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your target compound an Rf value of approximately 0.2-0.3 and separates it well from impurities.[17]

2. Column Packing: a. Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. b. Add a layer of sand. c. Fill the column with silica gel (typically 50-100 times the weight of your crude sample).[19] d. Add another layer of sand on top of the silica gel. e. Wet the column by carefully adding the chosen eluent and flushing it through the silica gel using positive pressure (e.g., from an air line) until the silica is well-packed and the eluent is clear.[19]

3. Sample Loading: a. Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the silica gel. c. Allow the solvent to absorb into the silica gel. d. Carefully add a small amount of the eluent to the top of the column and push it through with air pressure. Repeat this a few times to load the sample in a narrow band.

4. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply positive pressure to achieve a steady flow rate (e.g., about 2 inches per minute of solvent level drop).[19] c. Collect fractions in test tubes or other suitable containers.

5. Analysis of Fractions: a. Analyze the collected fractions by TLC to identify which ones contain your pure product. b. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation of a High-Boiling Fluorinated Liquid

This protocol is for the purification of a high-boiling (>150 °C at atmospheric pressure) fluorinated liquid that is thermally stable.

1. Apparatus Setup: a. Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[20] b. Use a Claisen adapter to minimize bumping of the liquid into the condenser.[21] c. Use a stir bar for smooth boiling; boiling chips are ineffective under vacuum.[20] d. Grease all ground glass joints to ensure a good seal.[20] e. Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., a vacuum pump). The trap should be cooled with a dry ice/acetone or liquid nitrogen bath.[21]

2. Distillation: a. Place the impure liquid and a stir bar in the distilling flask. b. Begin stirring and slowly evacuate the apparatus. Any low-boiling impurities or residual solvents will evaporate at this stage.[21] c. Once a stable, low pressure is achieved, begin heating the distilling flask with a heating mantle or oil bath. d. Collect the distillate in a receiving flask. It may be necessary to collect fractions, especially if there are impurities with boiling points close to that of your product.

3. Shutdown: a. Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature. b. Slowly and carefully vent the system to atmospheric pressure. c. Turn off the vacuum source.[21]

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree cluster_liquid For Liquids Start Crude Fluorinated Building Block IsSolid Is the compound a solid? Start->IsSolid IsVolatile Is the compound volatile (BP < 150°C at atm)? IsSolid->IsVolatile No Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes FlashChromatography Flash Column Chromatography IsSolid->FlashChromatography No SimpleDistillation Simple Distillation IsVolatile->SimpleDistillation Yes VacuumDistillation Vacuum Distillation IsVolatile->VacuumDistillation No (BP > 150°C) CheckPurity Check Purity (NMR, GC-MS) Recrystallization->CheckPurity FlashChromatography->CheckPurity SimpleDistillation->CheckPurity VacuumDistillation->CheckPurity PrepHPLC Preparative HPLC CheckPurity->PrepHPLC Impure PureProduct Pure Product CheckPurity->PureProduct Purity OK Prep Prep HPLC HPLC HPLC->CheckPurity

Caption: Decision tree for selecting an appropriate purification method.

General Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow Start Start TLC 1. TLC Analysis for Solvent System Selection Start->TLC PackColumn 2. Pack Column with Silica Gel and Eluent TLC->PackColumn LoadSample 3. Load Crude Sample PackColumn->LoadSample Elute 4. Elute with Solvent and Collect Fractions LoadSample->Elute AnalyzeFractions 5. Analyze Fractions by TLC Elute->AnalyzeFractions Combine 6. Combine Pure Fractions AnalyzeFractions->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate End Pure Compound Evaporate->End

Caption: A typical workflow for purification by flash column chromatography.

Purity Assessment

Accurate assessment of purity is critical. Here's a summary of common analytical techniques for fluorinated compounds:

TechniqueApplicationKey Considerations
¹⁹F NMR Spectroscopy - Quantitative and qualitative analysis of fluorine-containing compounds.[22] - Can detect and quantify impurities, including isomers and desfluoro analogs.[23][24]- ¹⁹F NMR has a wide chemical shift range, providing excellent resolution.[22] - Can be complex due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling; proton decoupling can simplify spectra.[25] - ¹³C satellites can sometimes be mistaken for impurities.[25]
¹H and ¹³C NMR Spectroscopy - Structural elucidation and purity assessment.- The presence of fluorine causes characteristic splitting patterns (J-coupling) that can confirm the presence and location of fluorine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) - Analysis of volatile and semi-volatile fluorinated compounds and their impurities.[26][27][28]- Provides information on both the retention time and mass-to-charge ratio of components, aiding in identification.[28] - Some reactive fluorinated compounds may degrade on the column or in the injector.[29]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Analysis of a wide range of fluorinated compounds, including polar and non-volatile molecules.- A powerful tool for identifying and quantifying impurities, especially in complex mixtures.
Melting Point Analysis - A sharp melting point is a good indicator of purity for solid compounds.- Impurities typically broaden the melting point range and depress the melting point.

References

  • PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. [Link]

  • MDPI. (n.d.). Effects of Direct Fluorination on the High-Temperature Oxidation Resistance of AZ31 Magnesium Alloy. [Link]

  • ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Girolami Group Website. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. [Link]

  • ResearchGate. (n.d.). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis - Magnetic Resonance. [Link]

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  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

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  • National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]

  • ResearchGate. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ResearchGate. (n.d.). Closely related fluoro and desfluoro compounds. [Link]

  • ResearchGate. (2025). NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]

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  • PubMed. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]

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Sources

Troubleshooting

Understanding degradation pathways of fluorinated amino acid esters

Technical Support Center: Fluorinated Amino Acid Esters A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for fluorinated amino acid esters. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorinated Amino Acid Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorinated amino acid esters. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex stability and degradation challenges researchers frequently encounter. Fluorinated amino acids are powerful tools for modulating the biological and physicochemical properties of peptides and proteins, but their unique electronic nature can lead to unexpected degradation pathways.[1][2] This guide provides in-depth, field-tested insights into identifying, troubleshooting, and preventing these issues.

Section 1: Frequently Asked Questions - Core Degradation Concepts

This section addresses the fundamental principles governing the stability of fluorinated amino acid esters. Understanding these core concepts is the first step in troubleshooting experimental problems.

Q1: What are the primary degradation pathways for fluorinated amino acid esters?

A1: Fluorinated amino acid esters are susceptible to several degradation pathways, primarily driven by the strong electron-withdrawing nature of fluorine atoms. The two most common pathways are:

  • Hydrolysis: This is the cleavage of the ester bond by water to yield the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acid or base. The proximity of fluorine atoms can increase the acidity of the α-proton and influence the reactivity of the carbonyl group, affecting hydrolysis rates.[3][4]

  • Racemization: For chiral α-amino acid esters, the α-proton can be susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity. The electron-withdrawing effect of fluorine can exacerbate this by increasing the acidity of this proton.[5]

Q2: How does the position and number of fluorine atoms affect stability?

A2: The stability of the ester is significantly influenced by the degree and location of fluorination.

  • α-Fluorination: Direct fluorination at the α-carbon dramatically increases the acidity of the α-proton, making the compound more susceptible to base-catalyzed racemization.[5]

  • Side-Chain Fluorination: Fluorination on the side chain (e.g., trifluoromethyl group) primarily exerts an inductive electron-withdrawing effect.[3] This can make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis.[2]

  • Degree of Fluorination: Generally, increasing the number of fluorine atoms (e.g., from monofluorinated to trifluoromethyl) enhances the electron-withdrawing effect, which can increase susceptibility to certain degradation pathways.[6][7] However, it can also provide steric hindrance that may slow down enzymatic degradation.[8]

Q3: Are these compounds susceptible to enzymatic degradation?

A3: Yes, fluorinated amino acid esters can be substrates for various enzymes, particularly hydrolases like esterases and proteases, which are common in biological systems and cell culture media.[9][10] The extent of degradation depends on the specific enzyme and the structure of the fluorinated amino acid.[8] Some microorganisms have even evolved specific enzymes, such as fluoroacetate dehalogenases, that can cleave C-F bonds, although this is less common for complex amino acids.[7][9][11]

Section 2: Troubleshooting Experimental Issues

This section provides a question-and-answer guide to specific problems you might encounter in the lab, complete with diagnostic steps and solutions.

Q: I'm observing a new, more polar peak in my HPLC analysis after storing my fluorinated amino acid ester in a buffered solution. What is likely happening?

A: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: The ester bond is likely being cleaved by water in your buffer. The rate of this hydrolysis is highly dependent on pH and temperature. Basic conditions (pH > 7.5) and elevated temperatures will significantly accelerate this process.[4] The electron-withdrawing fluorine atoms can make the ester's carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions.[2]

  • Troubleshooting Workflow:

    G start Observation: New, more polar peak on RP-HPLC q1 Is the new peak's mass consistent with the free carboxylic acid? (Check by LC-MS) start->q1 a1_yes Yes: Confirmed Hydrolysis q1->a1_yes Yes a1_no No: Investigate other pathways (e.g., dehalogenation, side-chain reactions) q1->a1_no No q2 What were the storage conditions? a1_yes->q2 cond1 Aqueous Buffer, pH > 7.5 q2->cond1 cond2 Aqueous Buffer, pH < 6.0 q2->cond2 cond3 Dry solid or Aprotic Solvent q2->cond3 sol1 Solution: - Store at lower pH (4-6) - Aliquot and freeze at -80°C - Prepare fresh solutions cond1->sol1 sol2 Likely stable. Re-evaluate other experimental variables. cond3->sol2

    Caption: Troubleshooting workflow for identifying ester hydrolysis.

  • Preventative Action:

    • pH Control: Prepare stock solutions in an aprotic solvent like DMSO or ethanol. If an aqueous buffer is necessary, use a slightly acidic pH (e.g., pH 5-6) for storage.

    • Temperature Control: Store all solutions, even solids, at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Use Fresh: For critical experiments, prepare solutions of the ester immediately before use.

Q: My peptide coupling reaction has a low yield, and I see multiple byproducts. Could my fluorinated amino acid ester be the problem?

A: Yes, this is a strong possibility. Besides hydrolysis, racemization during the activation step of peptide synthesis is a significant concern, especially with α-fluorinated amino acids.

  • Causality: Standard peptide coupling conditions often involve a base (like DIEA or NMM). This base can abstract the highly acidic α-proton of your fluorinated amino acid, leading to racemization. The resulting diastereomeric peptides can be difficult to separate and will lower the yield of your desired product.[5]

  • Diagnostic Steps:

    • Analyze the Crude Product: Use chiral HPLC or LC-MS to analyze the crude reaction mixture. The presence of diastereomers is a strong indicator of racemization.

    • Control Experiment: Run a control reaction where you expose your fluorinated amino acid ester to the base and coupling reagents (without the other amino component) for the planned reaction time. Analyze the product for signs of racemization.

  • Mitigation Strategies:

    • Use a Milder Base: Switch from DIEA to a less hindered or weaker base, such as 2,4,6-collidine.

    • Optimize Coupling Reagents: Use coupling reagents known to suppress racemization, such as COMU or HATU, which can facilitate rapid amide bond formation, minimizing the time the activated ester is exposed to the base.

    • Lower the Temperature: Perform the coupling reaction at 0°C or lower to reduce the rate of proton abstraction.

Q: How can I design a robust stability study for my novel fluorinated amino acid ester?

A: A systematic stability study is crucial. The goal is to assess degradation across a range of conditions relevant to your intended application (e.g., storage, formulation, biological assays).

  • Key Parameters to Test:

    • pH: Test at a minimum of three pH levels: acidic (e.g., pH 3), neutral (e.g., pH 7.4), and basic (e.g., pH 9).

    • Temperature: Evaluate stability at relevant temperatures, such as refrigerated (4°C), room temperature (25°C), and physiological (37°C).

    • Matrix: Test in different matrices, such as purified water, phosphate-buffered saline (PBS), and relevant biological media (e.g., cell culture medium, plasma).

  • Data Summary Table Example:

ConditionpHTemperature (°C)Time (hours)% Remaining Parent Compound
PBS7.4370100%
PBS7.437285%
PBS7.437852%
PBS7.4372415%
Acetate Buffer5.0372498%
Carbonate Buffer9.025440%

Section 3: Key Experimental Protocols

Protocol 1: HPLC-MS Method for Monitoring Ester Hydrolysis

This protocol provides a general method for separating a fluorinated amino acid ester from its more polar carboxylic acid degradant.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.8 mL/min.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.[12]

    • Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive ion mode to confirm the mass of the parent ester and the hydrolyzed acid.[13]

  • Sample Preparation: Dilute the sample from your stability study in a 50:50 mixture of Mobile Phase A and B to ensure solubility and good peak shape.

G cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis s1 Collect aliquot from stability study s2 Dilute in 50:50 Water:Acetonitrile s1->s2 h1 Inject onto C18 Column s2->h1 h2 Run Gradient Elution h1->h2 h3 Detect by DAD & MS h2->h3 d1 Integrate Peak Areas (Parent Ester & Acid) h3->d1 d2 Calculate % Remaining d1->d2

Caption: General workflow for analyzing stability samples by HPLC-MS.

References

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  • Kim, D. H., et al. (2017). Process for the racemization of α-amino acids.
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  • Shcherbakov, D. S., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry. [Link]

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  • Aronoff, M. R., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society. [Link]

  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

  • Chiu, H. P., et al. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society. [Link]

  • Spokoyny, A. M., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society. [Link]

  • Jing, Z., et al. (2020). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. [Link]

  • Moody, T. S., & O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

  • Chiu, H. P., Kokona, B., & Cheng, R. P. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Semantic Scholar. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Pira, U., et al. (1994). High-Speed RP-HPLC/FL Analysis of Amino Acids After Automated Two-Step Derivatization with o-Phthaldialdehyde/3-mercaptopropionic Acid and 9-Fluorenylmethyl Chloroformate. Journal of Liquid Chromatography. [Link]

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Reference Data & Comparative Studies

Comparative

Comparison of "Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride" with other chiral building blocks

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. Chiral building blocks serve as the foundational keystones for constructing enantiomerically pure active pha...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. Chiral building blocks serve as the foundational keystones for constructing enantiomerically pure active pharmaceutical ingredients (APIs), ensuring therapeutic efficacy while minimizing potential off-target effects.[1] Among these essential components, derivatives of phenylglycine are of significant interest. This guide provides an in-depth comparative analysis of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride and its analogues, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the nuanced impact of para-substitution on the phenyl ring, supported by experimental data, to inform the rational selection of these critical synthons.

The Strategic Importance of Chiral Phenylglycine Derivatives

The stereochemistry of drug candidates can profoundly influence their pharmacological and toxicological profiles.[2] Phenylglycine and its derivatives are prevalent motifs in a variety of bioactive molecules, including semisynthetic penicillins and the side chains of potent anti-cancer agents like paclitaxel (Taxol®) and docetaxel (Taxotere®).[3][4][5] The ability to introduce specific substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.

This guide focuses on a comparative evaluation of four key chiral building blocks:

  • Methyl 2-amino-2-phenylacetate hydrochloride (Unsubstituted)

  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (Fluoro-substituted)

  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Chloro-substituted)

  • Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride (Methoxy-substituted)

Our analysis will center on their performance in the context of β-lactam synthesis, a common application for these molecules, and will also touch upon their relevance in dipeptide synthesis.

The Influence of Para-Substitution: A Physicochemical Overview

The nature of the substituent at the para-position of the phenyl ring directly impacts the electronic properties of the entire molecule. These electronic effects, in turn, can influence the reactivity and stereoselectivity of reactions in which these building blocks participate.

Building BlockCAS NumberMolecular Formula (HCl salt)Molecular Weight ( g/mol )Para-SubstituentElectronic Effect
Methyl 2-amino-2-phenylacetate hydrochloride15028-40-7C₉H₁₂ClNO₂201.65-HNeutral
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride192120-43-3C₉H₁₁ClFNO₂219.64-FInductively Withdrawing
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride42718-19-4C₉H₁₁Cl₂NO₂236.09-ClInductively Withdrawing
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride390815-44-8C₁₀H₁₄ClNO₃231.68-OCH₃Resonance Donating

Table 1: Physicochemical properties of selected chiral phenylglycine methyl ester hydrochlorides.

The fluorine and chlorine substituents are electron-withdrawing due to their high electronegativity (inductive effect), while the methoxy group is electron-donating through resonance. These differing electronic characteristics are expected to modulate the reactivity of the amino and ester functionalities, as well as the stability of any charged intermediates formed during a reaction.

Comparative Performance in β-Lactam Synthesis: The Staudinger Cycloaddition

The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone reaction for the synthesis of β-lactams.[6] The stereochemical outcome of this reaction is highly dependent on the electronic properties of both the ketene and the imine.[7] In the context of using our chiral building blocks, they are typically converted into a ketene precursor (e.g., an acid chloride) which then reacts with an imine.

Staudinger_Reaction

The electronic nature of the para-substituent on the phenylglycine-derived ketene can influence the rate of the initial nucleophilic attack by the imine and the subsequent ring-closure of the zwitterionic intermediate.[6] Electron-withdrawing groups on the ketene are known to slow the direct ring closure, which can affect the final diastereoselectivity of the β-lactam product.[6]

Experimental Protocol: A Representative Staudinger Reaction

To provide a framework for comparison, the following general protocol for a Staudinger cycloaddition is described. This protocol can be adapted to compare the performance of the different phenylglycine derivatives.

Materials:

  • Appropriate Methyl 2-amino-2-(aryl)acetate hydrochloride (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (2.2 eq)

  • Imine (e.g., N-benzylideneaniline) (1.0 eq)

Procedure:

  • Acid Chloride Formation: Suspend the Methyl 2-amino-2-(aryl)acetate hydrochloride in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until a clear solution is obtained. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Cycloaddition: Dissolve the crude acid chloride and the imine in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C. Add triethylamine dropwise over 30 minutes.

  • Reaction and Workup: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and/or HPLC analysis.

Anticipated Performance Based on Electronic Effects
Building Block (para-substituent)Expected Influence on Staudinger Reaction
-H (Unsubstituted)Serves as the baseline for comparison. The stereochemical outcome will be influenced by the specific imine and reaction conditions used.
-F (Fluoro)The strong electron-withdrawing nature of fluorine is expected to slow the rate of conrotatory ring closure of the zwitterionic intermediate.[6] This may lead to an increased proportion of the trans-β-lactam product. The high electronegativity of fluorine can also influence the conformational preferences of intermediates, potentially impacting enantioselectivity in asymmetric variants.
-Cl (Chloro)Similar to fluorine, chlorine is an electron-withdrawing group and is expected to favor the formation of the trans-β-lactam. The larger size of chlorine compared to fluorine might introduce additional steric factors.
-OCH₃ (Methoxy)As an electron-donating group, the methoxy substituent is anticipated to accelerate the ring closure of the zwitterionic intermediate.[6] This would likely favor the formation of the cis-β-lactam product.

Table 2: Predicted influence of para-substituents on the stereochemical outcome of the Staudinger cycloaddition.

It is crucial to note that these are generalized predictions. The actual diastereoselectivity is a result of a complex interplay between electronic effects, steric hindrance, solvent, and temperature.[7]

Application in Dipeptide Synthesis

Chiral amino acid esters are fundamental starting materials in peptide synthesis. The efficiency of peptide coupling reactions can also be influenced by the electronic nature of the amino acid side chain.

Peptide_Coupling

An electron-withdrawing substituent on the phenyl ring (such as -F or -Cl) will decrease the nucleophilicity of the amino group, which could potentially slow down the rate of the coupling reaction. Conversely, an electron-donating group (like -OCH₃) would be expected to increase the nucleophilicity of the amine and facilitate a faster reaction. However, the acidity of the α-proton is also affected, which can have implications for racemization, particularly in solution-phase synthesis.[8]

Safety and Handling

All the compared phenylglycine methyl ester hydrochlorides should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. These compounds are generally classified as irritants to the skin, eyes, and respiratory tract. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for each compound.

Hazard Statement (General)Precautionary Statement (General)
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 3: General hazard and precautionary statements for phenylglycine methyl ester hydrochlorides.

Conclusion and Recommendations

The choice of a para-substituent on a phenylglycine methyl ester building block is a critical decision that can be leveraged to influence the outcome of a chemical transformation.

  • For syntheses where a cis-β-lactam is the desired product in a Staudinger reaction, Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride may be the preferred choice due to the electron-donating nature of the methoxy group.

  • Conversely, to favor the formation of a trans-β-lactam , Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride or Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride would be more suitable candidates. The fluorine substituent, in particular, offers the advantage of being a bioisostere for hydrogen, which can be beneficial for modulating the biological activity of the final molecule.

  • In peptide synthesis, while electron-donating groups may accelerate coupling, careful consideration must be given to the potential for racemization. The use of appropriate coupling reagents and conditions is crucial to maintain stereochemical integrity.

Ultimately, the optimal building block will depend on the specific synthetic target and the desired stereochemical outcome. This guide provides a foundational understanding of the electronic effects at play, empowering researchers to make more informed and strategic decisions in their synthetic endeavors. It is always recommended to perform small-scale pilot reactions to empirically determine the best-performing building block for a specific application.

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006). A Rationalization of the Stereoselectivity in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

  • Alajarín, M., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(63), 40019-40028. [Link]

  • Kingston, D. G. I. (2011). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products, 74(3), 508-515. [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2004(19), 3959-3971. [Link]

  • Ojima, I., et al. (2008). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. The Journal of Organic Chemistry, 73(15), 5950-5957. [Link]

  • Abraham, C. J., et al. (2009). Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst. Synlett, 2009(10), 1651-1654. [Link]

  • Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Medicinal Chemistry, 51(10), 2865-2882. [Link]

  • Sheehan, C. S., et al. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 8(12), 891-902. [Link]

  • Alcaide, B., et al. (2018). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 16(38), 6840-6852. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Chiral Building Blocks in Peptide Synthesis. [Link]

  • Magri, D. C., & Kingston, D. G. I. (2010). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. Bioorganic & Medicinal Chemistry Letters, 20(2), 640-644. [Link]

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Validation

A Comparative Guide to the Synthesis of Fluorinated vs. Non-Fluorinated Amino Acid Esters

For researchers, medicinal chemists, and professionals in drug development, the choice between utilizing fluorinated and non-fluorinated amino acid esters is a critical decision that can profoundly impact the trajectory...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between utilizing fluorinated and non-fluorinated amino acid esters is a critical decision that can profoundly impact the trajectory of a research program. The introduction of fluorine into amino acid scaffolds can dramatically alter their physicochemical and biological properties, offering advantages in metabolic stability, binding affinity, and lipophilicity.[1][2] However, these benefits are often accompanied by unique synthetic challenges. This guide provides a comprehensive comparison of fluorinated and non-fluorinated amino acid esters in synthesis, supported by established chemical principles and experimental insights, to empower researchers to make informed decisions in their synthetic endeavors.

The Physicochemical Impact of Fluorine: A Tale of Two Molecules

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to amino acids and their derivatives.[3] Understanding these differences is paramount to appreciating their divergent behavior in synthetic and biological systems.

PropertyNon-Fluorinated Amino Acid EstersFluorinated Amino Acid EstersRationale & Impact
Lipophilicity Variable, generally moderate.Generally increased, especially with multiple fluorine atoms.[4]The C-F bond is highly polarized yet has low polarizability, contributing to a "fluorous effect" that can enhance membrane permeability.[5]
Metabolic Stability Susceptible to enzymatic degradation at C-H bonds.Increased resistance to proteolysis and oxidative metabolism.[2]The high strength of the C-F bond makes it less susceptible to enzymatic cleavage, prolonging the in vivo half-life of peptides and drugs.[3]
pKa Typical pKa values for the amino and carboxylic acid groups.Lower pKa of the amino group and higher pKa of the carboxylic acid due to the electron-withdrawing nature of fluorine.This altered acidity can affect reactivity in coupling reactions and influence interactions with biological targets.
Conformation Flexible, adopts various conformations.Can induce specific conformational preferences (e.g., gauche effect, promoting certain secondary structures).Strategic placement of fluorine can be used to pre-organize a molecule for optimal binding to a target.
Detection Primarily by 1H, 13C NMR, and mass spectrometry.Can be readily detected by 19F NMR, providing a sensitive probe for structural and binding studies.[6]19F NMR is a powerful tool in drug discovery for studying protein-ligand interactions without background noise.

Navigating the Synthetic Landscape: A Comparative Analysis of Esterification Strategies

The esterification of amino acids is a fundamental transformation in organic synthesis, often a prerequisite for subsequent reactions such as peptide coupling. While numerous methods exist for the esterification of standard amino acids, the presence of fluorine can necessitate modifications to these procedures.

General Synthetic Workflow for Amino Acid Esterification

The following diagram illustrates a generalized workflow for the synthesis of amino acid esters, highlighting key decision points.

G cluster_0 Starting Material cluster_1 Esterification Method cluster_2 Reaction & Workup cluster_3 Purification A Amino Acid (Fluorinated or Non-Fluorinated) B Acid-Catalyzed (e.g., Fischer, TMSCl/MeOH) A->B Choose Method C N-Protected Esterification (e.g., with Alkyl Halide) A->C Choose Method D Reaction Setup & Monitoring B->D C->D E Aqueous Workup & Extraction D->E F Crystallization or Distillation E->F Choose Purification G Chromatography (Silica or Fluorous) E->G Choose Purification H Final Product: Amino Acid Ester F->H G->H

Caption: General workflow for amino acid ester synthesis.

Comparative Performance and Mechanistic Considerations

While direct, side-by-side comparative studies on the esterification of fluorinated versus non-fluorinated amino acids are not abundant in the literature, we can infer expected differences based on the known electronic effects of fluorine.

Reaction Kinetics: The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amino group and the basicity of the carboxylate. In acid-catalyzed esterifications, such as the Fischer method or using trimethylchlorosilane (TMSCl) in methanol, the protonation of the carbonyl oxygen is a key step.[5] The reduced electron density on the carbonyl oxygen of a fluorinated amino acid may slow down this protonation step, potentially leading to slower reaction rates compared to its non-fluorinated counterpart. Consequently, longer reaction times or more forcing conditions may be required to achieve complete conversion for fluorinated substrates.

Yields and Side Reactions: For many common esterification methods, high yields are reported for non-fluorinated amino acids.[7][8] For fluorinated amino acids, yields can also be high, but the potential for side reactions may be influenced by the position and number of fluorine atoms. For instance, the increased acidity of protons alpha to a fluorinated group could lead to unforeseen side reactions under basic conditions, although this is more of a concern in other reaction types. In solid-phase peptide synthesis, the coupling of fluorinated amino acids is often reported to be slower, necessitating longer coupling times or double coupling protocols.[9] This suggests that the activation of the carboxylic acid and its subsequent reaction with a nucleophile can be more challenging for fluorinated derivatives.

Purification: The purification of non-fluorinated amino acid esters is typically straightforward, often involving crystallization of the hydrochloride salt or distillation.[7] Fluorinated compounds, however, can exhibit unique purification challenges due to their altered polarity and solubility.[10] They may have different retention behaviors on standard silica gel chromatography. In cases of highly fluorinated amino acids, fluorous solid-phase extraction or fluorous liquid-liquid extraction may be necessary, leveraging the unique partitioning properties of fluorinated molecules.[10]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the methyl esterification of a generic amino acid using the TMSCl/methanol method, a widely applicable and convenient procedure.[7][8] The protocol for the fluorinated amino acid has been adapted based on the chemical principles discussed above, highlighting key considerations.

Protocol 1: Synthesis of a Non-Fluorinated Amino Acid Methyl Ester Hydrochloride

This protocol is based on the well-established method for the esterification of a wide range of natural and unnatural amino acids.[7]

Materials:

  • Non-fluorinated amino acid (1.0 eq)

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl) (2.0 - 2.5 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the non-fluorinated amino acid.

  • Add anhydrous methanol to form a solution or suspension (typically 5-10 mL per gram of amino acid).

  • Cool the mixture in an ice bath.

  • Slowly add TMSCl dropwise to the stirred mixture. An exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude amino acid methyl ester hydrochloride.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Fluorinated Amino Acid Methyl Ester Hydrochloride (Adapted)

This adapted protocol accounts for the potentially altered reactivity of fluorinated amino acids.

Materials:

  • Fluorinated amino acid (1.0 eq)

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl) (2.5 - 3.0 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the fluorinated amino acid.

  • Add anhydrous methanol to form a solution or suspension. Note that the solubility of fluorinated amino acids may differ from their non-fluorinated counterparts.

  • Cool the mixture in an ice bath.

  • Slowly add TMSCl dropwise to the stirred mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Causality Behind Experimental Choices: Due to the potential for slower reaction kinetics, it is crucial to monitor the reaction closely by TLC or 19F NMR. An extended reaction time (24-48 hours) or gentle heating (40 °C) may be necessary to drive the reaction to completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Trustworthiness of the Protocol: The workup may require modification. If the product is volatile or forms an azeotrope with the solvent, care must be taken during evaporation. For purification, if recrystallization is not effective, chromatography on silica gel may be required. The choice of eluent will need to be optimized, as the polarity of the fluorinated ester will differ from its non-fluorinated analog.

Decision Framework for Esterification Strategy

The choice of esterification method depends on the properties of the amino acid and the desired ester.

G A Is the amino acid N-protected? B Is the desired ester a simple alkyl ester (e.g., methyl, ethyl)? A->B No D Use alkyl halide with a base (e.g., Cs2CO3) A->D Yes C Is the amino acid sensitive to strong acid? B->C Yes F Consider milder methods (e.g., DCC/DMAP coupling) B->F No E Use Fischer esterification or TMSCl/MeOH C->E No C->F Yes

Caption: Decision tree for selecting an esterification method.

Conclusion

The incorporation of fluorine into amino acid esters offers a powerful strategy for modulating molecular properties in drug discovery and chemical biology. However, the synthetic advantages of non-fluorinated amino acid esters, such as faster reaction times and more straightforward purifications, should not be overlooked. This guide has provided a comparative framework for understanding the synthesis of these two important classes of molecules. By appreciating the inherent physicochemical differences imparted by fluorine and adapting synthetic protocols accordingly, researchers can effectively harness the unique benefits of both fluorinated and non-fluorinated amino acid esters in their scientific pursuits.

References

  • Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available at: [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

  • Bunnage, M. E., et al. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 8(2), 312-315. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]

  • Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals. Available at: [Link]

  • Biondini, G., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 39-42. Available at: [Link]

  • Process for esterification of amino acids and peptides. Google Patents.
  • Al Musaimi, O., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(4), 1963-1976. Available at: [Link]

  • A Novel Method for the Esterification of N-Protected Amino Acids. CORE. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. Available at: [Link]

  • Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. PMC. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. ResearchGate. Available at: [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. Available at: [Link]

  • Zhang, Y., et al. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1209(1-2), 195-201. Available at: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. Available at: [Link]

  • Emerging Trends in Solid State Phase Peptide Synthesis. Blog. Available at: [Link]

  • Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4108. Available at: [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. Available at: [Link]

  • Wang, F., et al. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications, 57(5), 585-598. Available at: [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. Available at: [Link]

  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(18), 3369. Available at: [Link]

  • Reactions of Amino Acids: Esterification. Pearson. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]

  • Why is Fisher method preferred for the esterification of amino acids? Reddit. Available at: [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. Available at: [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. Available at: [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC. Available at: [Link]

  • Odar, C., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Biotechnology Journal, 10(3), 427-446. Available at: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock of scientific integrity and developmental success. For novel compounds and critical intermed...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock of scientific integrity and developmental success. For novel compounds and critical intermediates like Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a key building block in medicinal chemistry, rigorous structural elucidation is not merely a procedural step but a prerequisite for further investigation. Misidentification can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. We will move beyond a simple listing of methods to explain the causality behind experimental choices and demonstrate how these techniques, when used in concert, create a self-validating system for structural verification.[1][2]

The Molecular Blueprint: Key Structural Features

Before delving into the analytical techniques, it is crucial to dissect the target molecule to identify the specific structural features that require confirmation.

Structure: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Molecular Formula: C₉H₁₁ClFNO₂

Molecular Weight: 219.64 g/mol

Key Features for Verification:

  • Aromatic System: A para-substituted fluorophenyl ring.

  • Ester Group: A methyl ester (-COOCH₃).

  • Primary Amine Salt: A primary amine protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻).

  • Stereocenter: A chiral carbon at the alpha position (C2).

  • Connectivity: The precise arrangement and bonding of all atoms.

A Multi-Pronged Analytical Strategy

No single technique provides a complete structural picture. A synergistic approach, leveraging the unique strengths of NMR, FTIR, and MS, is the industry standard for comprehensive characterization.[2] This integrated workflow ensures that all aspects of the molecular structure are interrogated and confirmed.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Derived Information cluster_3 Validation & Confirmation Compound Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride Sample MS Mass Spectrometry (MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Provides FTIR_data Key Functional Groups (C=O, N-H⁺, C-F) FTIR->FTIR_data Identifies NMR_data C-H Framework & Atom Connectivity NMR->NMR_data Maps Integration Data Integration & Synergistic Analysis MS_data->Integration FTIR_data->Integration NMR_data->Integration Structure Unambiguous Structural Confirmation Integration->Structure Leads to

Caption: Integrated workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry's primary role is to determine the molecular weight of a compound and provide clues about its structure through fragmentation patterns.[3] For our target molecule, this is the first step in confirming the elemental composition.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. The hydrochloride salt form is highly polar and ionizes well with ESI.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+) to detect the cationic form of the molecule, [M+H]⁺, where M is the free base.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is critical for structural confirmation.

Data Interpretation and Comparison

The expected molecular weight of the free base (Methyl 2-amino-2-(4-fluorophenyl)acetate) is 197.08 g/mol . In ESI+ mode, we expect to see the protonated molecule.

Technique Expected Result (m/z) Information Confirmed
Full Scan MS (ESI+) 198.09Molecular Ion Peak [M+H]⁺ . Confirms the molecular weight of the free base.
Tandem MS/MS of 198.09 ~139Loss of methyl formate (-COOCH₃) . Confirms the presence of the ester group.[4][5]
~109Fluorotropylium ion . Characteristic fragment of a fluorobenzyl moiety.

Causality Behind Choices: ESI is chosen over other ionization techniques (like electron impact) because it is a "soft" ionization method suitable for polar, non-volatile molecules like amine salts, minimizing premature fragmentation and ensuring the molecular ion is clearly observed.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of specific bonds.[6][7] It provides a quick and powerful way to confirm the presence of the ester, the aromatic ring, and, crucially, the ammonium salt.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required, making this method rapid and efficient.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-500 cm⁻¹.

Data Interpretation and Comparison

Each functional group absorbs infrared radiation at a characteristic frequency.[8][9]

Technique Expected Absorption (cm⁻¹) Vibrational Mode Functional Group Confirmed
FTIR-ATR ~3100-2800 (broad)N-H⁺ stretchPrimary Ammonium Salt . This broad, strong absorption is a hallmark of an amine salt.[10]
~1745 (strong, sharp)C=O stretchEster Carbonyl . The position indicates a saturated ester.[9]
~1600, ~1510C=C stretchAromatic Ring .
~1225 (strong)C-O stretchEster C-O bond .
~1160C-F stretchAryl-Fluoride Bond .

Causality Behind Choices: ATR is the preferred method for solids as it requires minimal sample prep and provides high-quality, reproducible spectra. The key diagnostic peak is the broad N-H⁺ stretch; in the corresponding free base, this would be replaced by two sharper peaks around 3400-3300 cm⁻¹ for the N-H₂ stretches, making FTIR an excellent tool to differentiate between the salt and free base forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework and atom connectivity.[11][12] For our target, ¹H and ¹³C NMR are essential for unambiguous confirmation.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to the compound's polarity. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (like N-H⁺).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Data Interpretation and Comparison

¹H NMR (Expected data in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Feature Confirmed
~8.8 (very broad)singlet3H-NH₃⁺Primary Ammonium Salt . Exchangeable protons.
~7.6multiplet2HAr-HProtons ortho to the C-H(NH₃⁺) group.
~7.3multiplet2HAr-HProtons ortho to the fluorine atom.
~5.4singlet1Hα-CHAlpha-proton adjacent to the amine and ester.
~3.7singlet3H-OCH₃Methyl Ester Protons .

¹³C NMR (Expected data in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm) Assignment Structural Feature Confirmed
~169C=OEster Carbonyl Carbon .
~162 (doublet, ¹JCF)C-FAromatic Carbon bonded to Fluorine .
~131 (doublet, ³JCF)Ar-CHAromatic CH carbons.
~129Ar-CQuaternary aromatic carbon.
~116 (doublet, ²JCF)Ar-CHAromatic CH carbons.
~57α-CHAlpha-Carbon .
~53-OCH₃Methyl Ester Carbon .

Causality Behind Choices: The choice of DMSO-d₆ as a solvent allows the acidic -NH₃⁺ protons to be observed, which would otherwise be exchanged with deuterium in solvents like D₂O or CD₃OD. The combination of ¹H chemical shifts, integrations, and multiplicities, along with the ¹³C chemical shifts, allows for the complete and unambiguous mapping of the molecule's backbone, confirming the connectivity of all parts identified by MS and FTIR.[13][14]

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is definitively achieved through the synergistic application of Mass Spectrometry, FTIR, and NMR spectroscopy.

  • MS confirms the correct molecular weight and key fragments.

  • FTIR provides a rapid and clear fingerprint of the essential functional groups, crucially distinguishing the ammonium salt from the free amine.

  • NMR delivers the final, high-resolution picture, mapping the atomic connectivity and confirming the entire molecular scaffold.

This multi-technique approach provides a robust, self-validating dossier of evidence that meets the highest standards of scientific rigor required in research and drug development. Each technique corroborates the findings of the others, leaving no ambiguity in the final structural assignment.

References

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
  • ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • SciSpace. Structure elucidation by NMR in organic chemistry. [Link]

  • Chemistry LibreTexts. (2021). 5: Structure Determination II - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • OSTI.GOV. The Mass Spectra of the a-Amino Acids. [Link]

  • University of Canterbury. SPECTROSCOPY AND STRUCTURE DETERMINATION. [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?. [Link]

  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Reddit. (2024). Analytical methods to determine if a compound is in the form of a salt. [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Purity for Fluorophenylglycine Derivatives

In the landscape of modern drug development, fluorophenylglycine derivatives represent a cornerstone class of non-proteinogenic amino acids. Their incorporation into peptides and small molecule therapeutics can significa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, fluorophenylglycine derivatives represent a cornerstone class of non-proteinogenic amino acids. Their incorporation into peptides and small molecule therapeutics can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. However, the biological activity of these chiral molecules is intrinsically tied to their stereochemistry. It is common for one enantiomer to exhibit the desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects.[1][2][3][4] Consequently, the precise determination of enantiomeric purity is not merely a quality control metric; it is a critical-to-quality attribute that underpins the safety and efficacy of the final drug product.[5]

This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide your analytical strategy.

Chromatographic Techniques: The Pillars of Chiral Separation

The foundation of chiral chromatography lies in the differential interaction between enantiomers and a chiral stationary phase (CSP).[6][7] The CSP creates a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers. The subtle differences in the stability and energy of these complexes result in different retention times, enabling their separation and quantification.[3]

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the gold-standard and most ubiquitously employed technique for enantiomeric purity assessment due to its robustness, versatility, and high resolution.[5][8][9] For fluorophenylglycine derivatives, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are exceptionally effective, offering a wide range of chiral recognition mechanisms.[3][10][11]

The Mechanism of Separation: The helical structure of polysaccharide CSPs creates chiral grooves. Separation is achieved through a combination of interactions, including hydrogen bonding with carbamate linkages, π-π stacking, dipole-dipole interactions, and steric hindrance, where one enantiomer fits more snugly into the chiral groove than the other, leading to stronger retention.[3]

Developing a successful chiral HPLC method is a systematic process of screening and optimization. The following workflow represents a robust starting point.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation prep Sample Prep (Dissolve in Mobile Phase) column_select Column Selection (e.g., Amylose & Cellulose CSPs) np_screen Normal Phase Screen (Hexane/Alcohol) column_select->np_screen Screening Start rp_screen Reversed Phase Screen (ACN/Water/Buffer) np_screen->rp_screen If no separation optimize Optimize Hit Condition (Flow Rate, Temperature, Isocratic/Gradient) np_screen->optimize Separation 'Hit' Found po_screen Polar Organic Screen (ACN or MeOH + Additives) rp_screen->po_screen If no separation rp_screen->optimize Separation 'Hit' Found po_screen->optimize Separation 'Hit' Found validate Method Validation (Linearity, LOQ, Accuracy, Precision) optimize->validate

Caption: Chiral HPLC method development workflow.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic fluorophenylglycine derivative in a suitable solvent. For initial screening, use a 50:50 mixture of Hexane/Isopropanol (IPA).

  • Column Selection: Install a polysaccharide-based column (e.g., Lux Amylose-1 or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase Screening:

    • Normal Phase: Screen mobile phases consisting of n-hexane with an alcohol modifier (IPA, Ethanol). Start with 90:10 (v/v) Hexane:IPA.

    • Expert Insight: The choice of alcohol modifier is critical. Its size and hydrogen bonding capacity directly influence the interaction with the CSP-analyte complex. Screening different alcohols can dramatically change selectivity.[6][12]

    • Additive Rationale: For acidic molecules like fluorophenylglycine, add 0.1% Trifluoroacetic Acid (TFA) to the modifier to suppress ionization of the carboxyl group, preventing peak tailing. For basic analytes, a basic additive like Diethylamine (DEA) at 0.1% is used to achieve sharp, symmetrical peaks.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Execution: Inject 5-10 µL of the sample. If no separation is observed, screen other modifiers (Ethanol) and compositions (e.g., 80:20). If normal phase is unsuccessful, proceed to reversed-phase or polar organic modes.[11][13]

  • Optimization: Once partial separation is achieved, optimize the resolution (Rs > 1.5) by fine-tuning the modifier percentage, flow rate, or column temperature.

ParameterTypical ValueRationale & Expert Insight
Column Lux Amylose-2, 5 µmAmylose-based phases often show excellent recognition for aromatic amino acids.
Mobile Phase 95:5 (v/v) n-Hexane : Ethanol + 0.1% TFAEthanol provides different hydrogen bonding characteristics than IPA, often altering selectivity. TFA ensures the analyte is in a single protonation state.
Resolution (Rs) > 2.0A resolution of >1.5 is generally required for baseline separation and accurate quantification. A value >2.0 provides robust separation.
Analysis Time 15 - 25 minTypical for standard HPLC; sufficient for QC but can be a bottleneck in high-throughput environments.
Limit of Quantitation (LOQ) ~0.05%HPLC with UV detection offers excellent sensitivity for detecting and quantifying the minor enantiomer, crucial for meeting regulatory requirements (e.g., <0.1% impurity).
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

Chiral SFC has emerged as a powerful technique that often surpasses HPLC in speed and efficiency, especially in drug discovery and purification environments.[10][14] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic and environmentally benign.[12]

The Mechanism of Separation: The separation principle is analogous to normal-phase HPLC, relying on polysaccharide CSPs. However, the mobile phase properties are unique. Supercritical CO₂ has low viscosity and high diffusivity, allowing for much higher flow rates and faster column equilibration without a significant loss in efficiency.[3][10] This translates directly to shorter analysis times.

SFC_Workflow prep_sfc Sample Prep (Dissolve in Alcohol) column_screen_sfc Column Screening (Parallel screening of 4-6 CSPs is common) prep_sfc->column_screen_sfc modifier_screen_sfc Modifier Screening (Methanol, Ethanol, IPA) column_screen_sfc->modifier_screen_sfc For each column optimize_sfc Optimization (Backpressure, Temp, Gradient) modifier_screen_sfc->optimize_sfc Identify best CSP/Modifier pair result_sfc Optimized Method (<5 min analysis is typical) optimize_sfc->result_sfc

Caption: Chiral SFC method development workflow.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic analyte in an alcohol, typically Methanol (MeOH).

    • Expert Insight: Sample solubility is critical in SFC. The sample must be fully dissolved in the injection solvent (which is usually the modifier) to avoid precipitation when it meets the CO₂-rich mobile phase.[14]

  • Column Selection: Utilize a screening platform with multiple polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID).

  • Modifier Screening: Screen different alcohol modifiers (MeOH, Ethanol, IPA) for each column. A typical screening gradient might be 5% to 40% modifier over 3-5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 - 4.0 mL/min

    • Back Pressure: 150 bar (to keep CO₂ in its supercritical state)

    • Column Temperature: 40 °C

    • Detection: UV and/or Mass Spectrometry (MS).

  • Optimization: From the screening hits, select the best column/modifier combination and optimize for resolution and peak shape by adjusting the gradient, temperature, and back pressure.

ParameterChiral SFCChiral HPLCExpert Insight
Analysis Time 2 - 5 min 15 - 25 minSFC is 3-5 times faster, making it ideal for high-throughput screening in drug discovery.[3][14]
Solvent Consumption Low (CO₂ + 5-40% Alcohol)High (100% Organic)SFC significantly reduces organic solvent waste, making it a "greener" and more cost-effective technique.[3][10]
Preparative Scale Highly SuitableSuitableSFC is often preferred for preparative work because CO₂ simply evaporates, making product recovery from the small volume of modifier much faster.[15]
Selectivity Complementary to HPLCComplementary to SFCThe different mobile phase environment can sometimes yield unique selectivities not observed in HPLC, making SFC a powerful tool when HPLC methods fail.[3]

Spectroscopic Approach: NMR with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers an entirely different, non-separative approach. While enantiomers produce identical NMR spectra in an achiral environment, their signals can be resolved by introducing a chiral auxiliary.

The Mechanism of Differentiation: A Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with both enantiomers of the analyte.[16][17] Because these complexes are diastereomers, the nuclei of the analyte enantiomers exist in slightly different average magnetic environments, leading to the resolution of what was a single resonance into two distinct signals (chemical shift non-equivalence, Δδ).[17] The enantiomeric purity can then be determined by integrating the areas of these two signals.

For fluorophenylglycine derivatives, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus offers high sensitivity, a wide chemical shift range, and the absence of background signals in typical ¹H-containing solvents, providing a clean and unambiguous spectral window.[18][19]

NMR_Principle cluster_achiral In Achiral Solvent (e.g., CDCl3) cluster_chiral Add Chiral Solvating Agent (CSA) R_enantiomer R-Enantiomer spectrum1 Single ¹⁹F Signal (Indistinguishable) R_complex [R-Enantiomer • CSA] Complex R_enantiomer->R_complex + CSA S_enantiomer S-Enantiomer S_complex [S-Enantiomer • CSA] Complex S_enantiomer->S_complex + CSA spectrum2 Two Resolved ¹⁹F Signals (Diastereomeric Environments) calculation Calculate %ee from Signal Integrals spectrum2->calculation

Caption: Principle of NMR enantiodiscrimination using a CSA.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the fluorophenylglycine derivative into an NMR tube.

    • Add 1.0 to 2.0 molar equivalents of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Dissolve the mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Expert Insight: The choice of solvent can influence the stability of the diastereomeric complexes and thus the magnitude of the chemical shift separation (Δδ). It is sometimes necessary to screen a few solvents to achieve baseline resolution of the signals.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. This requires a sufficient relaxation delay (D1) between scans, typically 5 times the longest T₁ relaxation time of the fluorine nuclei being observed, to ensure complete relaxation and accurate signal integration.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the minor enantiomer.[17]

  • Data Processing and Calculation:

    • Apply Fourier transformation and phase correction to the acquired data.

    • Carefully integrate the two resolved ¹⁹F signals corresponding to the R and S enantiomers. Let the integral values be I_R and I_S.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |I_R - I_S| / (I_R + I_S) ] * 100

ParameterTypical ValueRationale & Expert Insight
Analysis Time 10 - 30 minIncludes sample prep and data acquisition. Faster than HPLC method development but slower than a pre-developed SFC method.
Sample Requirement 5 - 10 mgHigher than chromatographic techniques, which may be a limitation for precious samples.
LOQ ~1-2%Generally less sensitive than chromatography. Accurately quantifying a minor enantiomer below 1% can be challenging.[17]
Key Advantage Orthogonal & ConfirmatoryProvides a direct spectroscopic measurement without physical separation. It is an excellent problem-solving tool and confirms results from chromatography. The presence of the ¹⁹F nucleus makes this particularly straightforward for these derivatives.[18][19]

Head-to-Head Comparison and Strategic Recommendations

The choice of technique depends on the specific requirements of the analysis, including the stage of drug development, required throughput, sensitivity, and available instrumentation.

FeatureChiral HPLCChiral SFC¹⁹F NMR with CSA
Principle Physical SeparationPhysical SeparationSpectroscopic Differentiation
Speed Slow to ModerateFastest Moderate
Throughput ModerateHighest Low
Sensitivity (LOQ) Highest (<0.1%) High (<0.1%)Lower (~1%)
Solvent Waste HighLowest Very Low
Method Development Can be time-consumingRapid (with screening systems)Minimal (screen CSA/solvent)
Preparative Scale YesExcellent No
Best For... QC, stability testing, routine analysisHigh-throughput screening, purificationOrthogonal confirmation, mechanistic studies, rapid checks
Expert Recommendations:
  • For High-Throughput Screening in Drug Discovery: Chiral SFC is the undisputed choice. Its speed allows for the rapid analysis of hundreds of compounds, accelerating the identification of promising enantiomerically pure candidates.[10][12]

  • For Quality Control (QC) and Release Testing: Chiral HPLC remains the gold standard. Its proven robustness, high sensitivity, and extensive validation history make it the most reliable choice for GMP environments.[5]

  • For Orthogonal Confirmation or Problem-Solving: ¹⁹F NMR with a CSA is an invaluable tool. When a chromatographic peak's identity is , or when developing a chromatographic method proves difficult, NMR provides a fast and definitive answer without the need for separation.[17][18][19]

By understanding the fundamental principles, strengths, and weaknesses of each of these techniques, researchers, scientists, and drug development professionals can select the most appropriate and efficient strategy for ensuring the enantiomeric purity of their fluorophenylglycine derivatives.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing).
  • Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024). Highlights in Science, Engineering and Technology.
  • (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2025).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. (2019).
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (n.d.). Semantic Scholar.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
  • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016).
  • A generic strategy for chiral separations in supercritical fluid chromatography. (2014).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chrom
  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004).

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Comparative

A Senior Application Scientist's Guide: RP-HPLC versus Chiral Capillary Electrophoresis for Purity Validation

In the landscape of pharmaceutical development and quality control, ensuring the stereochemical purity of drug candidates is not merely a regulatory hurdle but a fundamental necessity for safety and efficacy. Many modern...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, ensuring the stereochemical purity of drug candidates is not merely a regulatory hurdle but a fundamental necessity for safety and efficacy. Many modern pharmacologically active compounds are chiral, existing as enantiomers that can exhibit vastly different physiological effects. This guide provides an in-depth comparison of two powerful analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral Capillary Electrophoresis (CCE), for the critical task of purity validation of enantiomers and other closely related compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of technical specifications to offer field-proven insights into the practical application and strategic selection of these methodologies. Every protocol and claim is grounded in established scientific principles and supported by authoritative sources to ensure trustworthiness and accuracy.

The Challenge: Resolving Mirror Images

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment. This makes their separation a significant analytical challenge.[1] The onus is on the analytical scientist to establish a chiral environment that allows for differential interaction with each enantiomer, leading to their resolution. The choice of analytical technique to create this environment has profound implications for method development time, sensitivity, and overall workflow efficiency.

Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of the modern analytical laboratory, renowned for its robustness and versatility. For chiral separations, its power is harnessed through the use of a Chiral Stationary Phase (CSP).

The Principle of Chiral Recognition in HPLC

In chiral HPLC, separation is achieved by creating transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[2][3] The different stability of these complexes results in differential retention times, allowing for separation.[4] The most common approach is the "direct" method, where a column packed with a CSP is used.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptides are widely used due to their broad enantioselectivity.[5]

The formation of these transient complexes relies on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][6] The mobile phase composition plays a critical role in modulating these interactions to achieve optimal separation.

Experimental Workflow: RP-HPLC for Enantiomeric Purity

The following protocol outlines a typical workflow for developing and validating a chiral RP-HPLC method for the purity analysis of a hypothetical chiral drug substance, "Compound X."

RP_HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Analysis Sample Analysis Dev1 CSP & Mobile Phase Screening Dev2 Optimization (Flow Rate, Temp, Gradient) Dev1->Dev2 Initial Separation Val1 Specificity Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 System Suitability Test Val5->Ana1 Validated Method Ana2 Analysis of Compound X Batches Ana1->Ana2 Ana3 Data Processing & Reporting Ana2->Ana3 CCE_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Analysis Sample Analysis Dev1 Selector & BGE Screening (pH, Conc.) Dev2 Optimization (Voltage, Temp, Injection) Dev1->Dev2 Initial Separation Val1 Specificity Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 Capillary Conditioning & System Suitability Val5->Ana1 Validated Method Ana2 Analysis of Compound X Batches Ana1->Ana2 Ana3 Data Processing & Reporting Ana2->Ana3

Sources

Validation

Interpreting the Certificate of Analysis for "Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride": A Comparative Guide

An In-Depth Technical Guide for Researchers For researchers, scientists, and drug development professionals, the procurement of chemical reagents is the foundational step upon which all subsequent experimental work is bu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of chemical reagents is the foundational step upon which all subsequent experimental work is built. The Certificate of Analysis (CoA) is the primary document that guarantees the identity, purity, and quality of a specific batch of material.[1][2] It is not merely a formality but a critical "report card" that, when interpreted correctly, provides profound insights into the suitability of the reagent for its intended application.[2][3] This is particularly true for specialized building blocks like Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride , a non-natural amino acid ester whose unique structural features are sought after in modern medicinal chemistry.

This guide provides an in-depth walkthrough of a typical CoA for this compound. It moves beyond a simple checklist, explaining the causality behind each analytical test and its implications for research. Furthermore, it presents a comparative analysis against common structural analogs, supported by representative data, to help you make informed decisions in your procurement and experimental design.

Deconstructing the Certificate of Analysis: A Multi-Point Inspection

A CoA is a batch-specific document providing actual analytical test results, which is more valuable than a Certificate of Conformance (CoC) that only states the material meets specifications without showing data.[1] Let's dissect the key sections you will encounter for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Workflow for CoA Interpretation

The process of evaluating a CoA should be systematic to ensure no critical detail is overlooked.

CoA_Workflow cluster_0 Initial Verification cluster_1 Structural & Purity Analysis cluster_2 Physical & Trace Analysis cluster_3 Final Decision A Match Product Info (Name, CAS, Lot No.) B Check Dates (Manufacture, Retest) A->B Confirm identity & timeliness C Identity Confirmation (NMR, MS, FTIR) B->C D Purity Assessment (HPLC/UPLC) C->D Structure confirmed? E Chiral Integrity (Chiral HPLC, [α]) D->E Purity acceptable? F Physical Properties (Appearance, MP) E->F I Reject Lot / Contact Supplier E->I Spec failure G Trace Impurities (Water, Solvents) F->G Properties match? H Accept Lot for Use G->H All specs met G->I Spec failure

Caption: A logical workflow for the systematic evaluation of a Certificate of Analysis.

Section A: Identification and Physical Properties

This section provides the fundamental identifiers for the compound.

ParameterExample ValueSignificance & What to Check
Chemical Name Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochlorideEnsures you have the correct compound and salt form.
CAS Number 916602-09-0 (for S-enantiomer)The universal identifier. Cross-reference this number to ensure it matches your purchase order and literature.[4]
Molecular Formula C₉H₁₁ClFNO₂Verify this against the known structure to ensure no typos.
Molecular Weight 219.64 g/mol Used in calculations and as a primary check in mass spectrometry.
Appearance White to off-white crystalline solidA visual check. Any significant deviation (e.g., brown, oily) could indicate degradation or gross impurity.
Melting Point 198-202 °C (decomposes)A narrow melting range typically indicates high purity. A broad or depressed range suggests the presence of impurities.
Section B: Core Analytical Data (Identity, Purity, Chirality)

This is the most critical part of the CoA, where instrumental data validates the compound's structure and quality.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton framework of the molecule.

    • Why it's used: It provides a unique fingerprint of the molecule's structure by showing the chemical environment, number, and connectivity of hydrogen atoms.

    • What to look for:

      • Aromatic Protons (approx. 7.2-7.6 ppm): Two sets of doublets (or a complex multiplet) characteristic of a 1,4-disubstituted (para) benzene ring.

      • Methine Proton (-CH(NH₂)-) (approx. 5.0-5.3 ppm): A singlet or a sharp peak adjacent to the amino group.

      • Methyl Protons (-OCH₃) (approx. 3.8 ppm): A sharp singlet integrating to 3 protons.[5]

      • Amine Protons (-NH₂): A broad singlet that can be exchangeable with D₂O. Its chemical shift can vary.

    • Trustworthiness Check: The integration values (the relative number of protons) must match the structure. The solvent peak (e.g., DMSO-d₆ at ~2.50 ppm or CDCl₃ at ~7.26 ppm) should be identified and not confused with product signals.[6]

  • Mass Spectrometry (MS): This analysis confirms the molecular weight.

    • Why it's used: It measures the mass-to-charge ratio (m/z) of the ionized molecule, providing direct evidence of the molecular weight.

    • What to look for: A peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 184.07. The hydrochloride salt will dissociate in the ion source.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: This method identifies the functional groups present.

    • Why it's used: Different chemical bonds absorb infrared radiation at specific frequencies, revealing the presence of key functional groups.[7][8]

    • What to look for:

      • C=O Stretch (Ester): Strong absorption around 1740-1750 cm⁻¹.

      • N-H Stretch (Amine Salt): Broad absorption in the 2400-3200 cm⁻¹ region.

      • C-F Stretch: Strong absorption around 1220-1240 cm⁻¹.

      • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds.[9]

    • Why it's used: It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[10] A UV detector is typically used for quantification.

    • What to look for: The CoA should report the purity as a percentage, typically >97% or >98%. This value is the area of the main product peak relative to the total area of all peaks in the chromatogram.

    • Expert Insight: The method details (column type, mobile phase, wavelength) are important. A single purity value is less trustworthy than one derived from a well-resolved chromatogram. Look for potential impurities from synthesis, such as the corresponding acid (from ester hydrolysis) or starting materials.[11][12]

  • Enantiomeric Excess (e.e.) by Chiral HPLC: For chiral molecules, ensuring enantiomeric purity is often more critical than chemical purity.

    • Why it's used: This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[13] This allows for precise quantification of each enantiomer.[14]

    • What to look for: The CoA should specify the e.e., typically >98% or >99%. This means the chromatogram shows one major peak for the desired enantiomer and a very small (or undetectable) peak for the unwanted enantiomer.

    • Causality: In drug development, enantiomers can have vastly different pharmacological activities and toxicities. Using a product with low e.e. can invalidate biological data and introduce safety risks.

Caption: Principle of enantiomeric separation by Chiral HPLC.

  • Specific Optical Rotation ([α]): A classical technique to measure chirality.

    • Why it's used: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound.

    • What to look for: The value should be reported with the concentration, solvent, and temperature (e.g., [α]²⁰_D = +XX.X° (c=1, MeOH)). While useful for identity confirmation, it is not a precise measure of enantiomeric purity compared to chiral HPLC, as impurities can affect the reading.

Comparative Analysis: The Impact of the 4-Fluoro Substituent

The choice of a 4-fluorophenyl glycine derivative over other analogs is deliberate. The fluorine atom imparts unique properties highly valued in drug discovery. Here, we compare it to its chloro- and unsubstituted parent analogs.

Table of Comparative Properties
FeatureMethyl 2-amino-2-(4-fluorophenyl)acetate Methyl 2-amino-2-(4-chlorophenyl)acetate [15][16][17]Methyl 2-amino-2-phenylacetate
Electronic Effect Strongly electron-withdrawing (inductive), weakly donating (resonance)Electron-withdrawing (inductive)Neutral/weakly donating
Lipophilicity (cLogP) Higher than parent. Fluorine increases lipophilicity in aromatic systems.Significantly higher than parent. Chlorine is more lipophilic than fluorine.Baseline
Metabolic Stability The C-F bond is very strong. The para-position is blocked from oxidative metabolism (e.g., P450-mediated hydroxylation).C-Cl bond is also strong, blocking metabolism at that site.The para-position is susceptible to aromatic hydroxylation, a common metabolic pathway.
pKa of Amine Lowered (more acidic) due to the electron-withdrawing fluorine atom.Lowered, comparable to or slightly lower than the fluoro analog.Baseline pKa.
Binding Interactions Can act as a weak H-bond acceptor. Can participate in favorable orthogonal dipole-dipole interactions with carbonyls.Can participate in halogen bonding, a specific type of non-covalent interaction.Participates primarily in hydrophobic and π-stacking interactions.
Implications for Drug Development
  • Why choose the 4-fluoro analog? The primary driver is metabolic stability . Blocking a key site of metabolism can dramatically increase a drug's half-life and bioavailability. The unique electronic properties of fluorine can also fine-tune binding affinity to a biological target.

  • When might the 4-chloro analog be better? If the goal is to maximize lipophilicity or to exploit a specific halogen bonding opportunity in the target's active site, the chloro analog could be superior.

  • When is the unsubstituted analog sufficient? For initial screening or when metabolic stability is not a primary concern, the simpler and often less expensive phenylglycine derivative is a viable starting point.

Key Experimental Protocols for Verification

Trust but verify. Your lab should have standard operating procedures to confirm the quality of critical reagents. Here are abbreviated protocols for the key analyses.

Protocol 1: Purity Verification by HPLC
  • Preparation of Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm and 254 nm.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak.

    • Causality: Using two wavelengths helps ensure that no impurities are missed if they have different UV absorption maxima.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
  • Preparation of Mobile Phase: Prepare the mobile phase as recommended by the chiral column manufacturer (e.g., a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Instrument Setup:

    • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Flow Rate: Typically 0.5 - 1.0 mL/min (isocratic).

    • Detection: UV at 220 nm.

  • Analysis: Inject the sample. The two enantiomers should resolve into two separate peaks. Calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

    • Trustworthiness: A racemic standard (a 50:50 mixture of both enantiomers) should be run first to confirm that the method is capable of separating the two peaks and to identify their respective retention times.

References

  • Pavel, I., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link][18]

  • Accurate Mass Tools. (n.d.). Basic strategies for chiral analysis by MS. ResearchGate. Available at: [Link][19]

  • Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link][20]

  • LabAlley. (2025). How to Read a Chemical Certificate of Analysis (COA). Available at: [Link][1]

  • Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Available at: [Link][21]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link][9]

  • ModernChemist. (2022). How to Read a Certificate of Analysis (COA) for Research Chemicals. Available at: [Link][2]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Available at: [Link][3]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Available at: [Link][15]

  • PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Available at: [Link][22]

  • ACG Publications. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products. Available at: [Link][11]

  • ResearchGate. (n.d.). 1H NMR spectra of 2-amino-20... Available at: [Link][23]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link][12]

  • SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC. Available at: [Link][24]

  • IJPPS. (n.d.). Analysis of amino acids by high performance liquid chromatography. Available at: [Link][10]

  • YouTube. (2020). How To Label NMR Spectra. Available at: [Link][6]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link][25]

  • PubMed. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link][8]

Sources

Comparative

A Comparative Guide to the Bioactivity of (R)- vs. (S)-Enantiomers of Fluorinated Amino Acids

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into amino acid scaffolds represents a powerful approach to modulate pharmacological properties. The unique physi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into amino acid scaffolds represents a powerful approach to modulate pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][] However, the introduction of fluorine often creates a chiral center, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity, a phenomenon known as stereoselectivity. This guide provides an in-depth, objective comparison of the bioactivity of (R)- and (S)-enantiomers of fluorinated amino acids, supported by experimental data and detailed protocols, to inform and guide researchers in the strategic design of novel therapeutics.

The Critical Role of Chirality in Fluorinated Amino Acid Bioactivity

Chirality is a fundamental property of biological systems. Enzymes, receptors, and other protein targets are themselves chiral, composed of L-amino acids. Consequently, they often interact differently with the enantiomers of a chiral ligand. This can lead to one enantiomer being significantly more potent (the eutomer) while the other is less active or even inactive (the distomer). In some cases, the distomer may exhibit off-target effects or contribute to toxicity. Therefore, the synthesis and evaluation of enantiomerically pure fluorinated amino acids are paramount in drug development.[3][4]

The introduction of fluorine can further accentuate these stereochemical effects. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence the conformation of the amino acid side chain, leading to distinct interactions of each enantiomer with its biological target.[5] This guide will explore these differences through specific case studies, providing both quantitative data and the experimental context to understand the observed disparities in bioactivity.

Case Study 1: Stereoselective Interaction of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA Aminotransferase

A compelling example of stereoselective bioactivity is observed in the interaction of the enantiomers of 4-amino-3-fluorobutanoic acid (3-F-GABA) with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the degradation of the inhibitory neurotransmitter GABA.[6] The study by Bracamontes et al. provides a clear demonstration of how the stereochemistry at the fluorine-bearing carbon dictates the interaction with this pyridoxal phosphate (PLP)-dependent enzyme.

Quantitative Comparison of Bioactivity

The following table summarizes the kinetic parameters and inhibitory activity of the (R)- and (S)-enantiomers of 3-F-GABA with GABA-AT.

Parameter(R)-4-Amino-3-fluorobutanoic Acid(S)-4-Amino-3-fluorobutanoic Acid
Enzyme Activity (Vmax) Significant succinic semialdehyde productionRate of succinic semialdehyde production is >10-fold lower than the (R)-enantiomer
Inhibition of GABA Transamination Substantial inhibitionNo significant inhibition

Data sourced from Bracamontes et al. (2008).[6]

Mechanistic Insights into Stereoselectivity

The profound difference in bioactivity between the two enantiomers is attributed to their distinct binding conformations within the active site of GABA-AT. The enzyme's active site imposes specific conformational constraints on the substrate. It is proposed that the (R)-enantiomer can adopt a conformation that allows for efficient catalysis, while the (S)-enantiomer is unable to achieve the optimal orientation for the enzymatic reaction to proceed effectively.[6] This highlights the critical role of stereochemistry in the design of enzyme inhibitors, where even a subtle change in the spatial arrangement of a single fluorine atom can dramatically alter the biological outcome.

The stereoelectronic effects of the fluorine atom are also crucial. The elimination of hydrogen fluoride from the transaminated intermediate is subject to stereoelectronic control, and the different conformations of the bound enantiomers would lead to different propensities for this elimination to occur.[6]

Experimental Protocols

This protocol outlines the method to determine the inhibitory effect of the 3-F-GABA enantiomers on GABA transamination.

  • Reaction Mixture Preparation: Prepare a solution containing pyrophosphate buffer (50 mM, pH 8.5), α-ketoglutarate (3.06 mM), and GABA-AT (0.487 mg/mL).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the test compound ((R)- or (S)-3-F-GABA) to a final concentration of 1.0 mM.

  • Control: In control experiments, replace the GABA-AT with pyrophosphate buffer to monitor for any non-enzymatic fluoride ion elimination.

  • Fluoride Ion Measurement: At various time points, measure the concentration of fluoride ions released using a fluoride ion-selective electrode.

  • Data Analysis: Compare the rate of fluoride ion release in the presence of the enzyme to the control to determine the extent of enzyme-catalyzed elimination.

This protocol is used to determine the Michaelis-Menten kinetic constants (Km and Vmax) for the 3-F-GABA enantiomers as substrates for GABA-AT.

  • Reaction Mixture: Prepare a reaction mixture containing pyrophosphate buffer (50 mM, pH 8.5), α-ketoglutarate, NAD+, and succinic semialdehyde dehydrogenase.

  • Enzyme and Substrate: Add GABA-AT to the mixture. Initiate the reaction by adding varying concentrations of the (R)- or (S)-3-F-GABA enantiomer.

  • Spectrophotometric Monitoring: Monitor the production of NADH at 340 nm, which is coupled to the formation of succinic semialdehyde by GABA-AT.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.[6]

Visualizing the Experimental Workflow

GABA_AT_Assay_Workflow cluster_inhibition Inhibition Assay cluster_kinetics Kinetic Assay I1 Prepare Reaction Mix (Buffer, α-KG, GABA-AT) I2 Add (R)- or (S)-3-F-GABA I1->I2 I3 Incubate I2->I3 I4 Measure F- release (Ion-Selective Electrode) I3->I4 K1 Prepare Coupled Reaction Mix (Buffer, α-KG, NAD+, SSADH) K2 Add GABA-AT & varying concentrations of 3-F-GABA K1->K2 K3 Monitor NADH production (Spectrophotometer at 340 nm) K2->K3 K4 Calculate Km and Vmax K3->K4 Stereoselective_Uptake cluster_membrane Tumor Cell Membrane Transporter Amino Acid Transporter (e.g., LAT1) Chiral Binding Pocket Intracellular Intracellular Space (Tumor Accumulation) Transporter->Intracellular S_Enantiomer (S)-Enantiomer S_Enantiomer->Transporter:f1 High Affinity Binding & Efficient Transport R_Enantiomer (R)-Enantiomer R_Enantiomer->Transporter:f1 Low Affinity Binding & Inefficient Transport

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Pharmaceutical Intermediates

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Imperative for Robust Analytical Cross-Validation The strategic incorporation of fluorine into pharmaceutical intermediates has become a corne...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Imperative for Robust Analytical Cross-Validation

The strategic incorporation of fluorine into pharmaceutical intermediates has become a cornerstone of modern drug development. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2][3] It is estimated that up to 20% of all pharmaceuticals contain fluorine, including many blockbuster drugs.[4] This prevalence underscores the critical need for robust and reliable analytical methods to ensure the quality, purity, and consistency of fluorinated pharmaceutical intermediates.

Cross-validation of analytical methods is a pivotal process in the pharmaceutical industry, ensuring that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[5] This is especially crucial during technology transfer between research and development and quality control departments, or when outsourcing to contract manufacturing organizations. For fluorinated intermediates, the unique chemical properties that make them desirable also present distinct analytical challenges that must be addressed through rigorous cross-validation.

This guide provides a comparative analysis of the most common analytical techniques used for the characterization of fluorinated pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the principles behind each technique, present detailed experimental protocols for their cross-validation, and offer insights into overcoming common challenges, all supported by experimental data and authoritative guidelines.

Pillar 1: Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique for a fluorinated intermediate is dictated by its physicochemical properties, such as volatility, polarity, and thermal stability. A thorough understanding of the strengths and limitations of each method is paramount for successful validation and transfer.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Fluorinated Intermediates

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile fluorinated compounds. Its versatility in column chemistries and mobile phases allows for the separation of a wide range of fluorinated aromatics, heterocycles, and aliphatic compounds.

  • Expertise & Experience: Reversed-phase HPLC with C18 columns is a common starting point. However, for highly fluorinated compounds, which can exhibit unique retention behaviors, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) columns) can offer alternative selectivity and improved peak shapes.[6] The high electronegativity of fluorine can lead to strong interactions with residual silanols on silica-based columns, causing peak tailing.[7] Therefore, using end-capped columns and optimizing mobile phase pH and buffer strength are critical.[7]

  • Trustworthiness: A stability-indicating HPLC method is essential to ensure that the method can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[8][9] Stress testing (e.g., acid, base, oxidation, heat, light) is a mandatory part of validation to demonstrate specificity.[2][9]

Gas Chromatography (GC): The Gold Standard for Volatile Fluorinated Intermediates

GC is the preferred method for volatile and thermally stable fluorinated intermediates. Coupled with a mass spectrometer (GC-MS), it provides excellent separation efficiency and definitive identification of impurities.

  • Expertise & Experience: The choice of the capillary column is critical. For many fluorinated compounds, a mid-polarity column (e.g., 5% phenyl-polysiloxane) offers a good balance of selectivity. However, highly reactive fluorinated compounds, such as those containing HF or POF3, can degrade standard polysiloxane columns.[10] In such cases, specialized inert columns may be necessary.[10] Cold on-column injection can be beneficial for thermally sensitive analytes.[10]

  • Trustworthiness: Impurity profiling by GC-MS is a powerful tool for identifying and quantifying volatile organic impurities.[11][] High-resolution accurate mass spectrometry (HRAMS) can provide elemental composition data, aiding in the structural elucidation of unknown impurities.[11]

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity and Assay

¹⁹F qNMR has emerged as a powerful, direct, and often primary method for the quantification of fluorinated compounds. Since the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, it often provides simple, well-resolved spectra with minimal background interference.[13]

  • Expertise & Experience: ¹⁹F qNMR allows for absolute quantification without the need for a reference standard of the analyte itself; a certified internal standard containing fluorine is used instead.[14][15] Key parameters such as relaxation delay (D1) and pulse angle must be carefully optimized to ensure accurate and precise quantification.[16]

  • Trustworthiness: The direct relationship between the integrated signal area and the number of fluorine nuclei makes ¹⁹F qNMR a highly reliable method for determining the purity of fluorinated intermediates.[15] It can be used to cross-validate results obtained from chromatographic methods and can serve as an orthogonal technique for impurity profiling.

Pillar 2: A Framework for Cross-Validation

A successful cross-validation study demonstrates that a method is robust and transferable. The process should be governed by a pre-approved protocol that clearly defines the scope, procedures, and acceptance criteria.

The Cross-Validation Protocol: The Blueprint for Success

A comprehensive cross-validation protocol should include:

  • Objective and Scope: Clearly state the purpose of the cross-validation and the methods being compared.

  • Responsibilities: Define the roles of the originating and receiving laboratories.

  • Materials and Instruments: List all critical reagents, standards, and equipment.

  • Analytical Procedure: Provide a detailed, step-by-step description of the method.

  • Experimental Design: Outline the number of batches, replicates, and concentration levels to be tested.

  • Acceptance Criteria: Pre-define the limits for agreement between the methods for all validation parameters.[5]

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Scope Define Scope & Objectives Select_Methods Select Methods for Comparison Define_Scope->Select_Methods Develop_Protocol Develop & Approve Protocol Select_Methods->Develop_Protocol Define_Criteria Define Acceptance Criteria Develop_Protocol->Define_Criteria Originating_Lab Originating Lab Executes Method Define_Criteria->Originating_Lab Receiving_Lab Receiving Lab Executes Method Define_Criteria->Receiving_Lab Analyze_Samples Analyze Identical Samples Originating_Lab->Analyze_Samples Receiving_Lab->Analyze_Samples Compare_Results Compare Results Statistically Analyze_Samples->Compare_Results Assess_Criteria Assess Against Acceptance Criteria Compare_Results->Assess_Criteria Investigate_Deviations Investigate Deviations Assess_Criteria->Investigate_Deviations If criteria not met Final_Report Generate Final Report Assess_Criteria->Final_Report If criteria met Investigate_Deviations->Final_Report

Caption: A streamlined workflow for the cross-validation of analytical methods.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters to be evaluated during cross-validation, with typical acceptance criteria based on ICH guidelines.[17]

Parameter Description Typical Acceptance Criteria for Cross-Validation
Accuracy The closeness of test results to the true value.The mean recovery should be within 98.0% to 102.0%.[18]
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision: RSD ≤ 2.0%
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity should be demonstrated; no interference from placebo or degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[19]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters are varied.

Pillar 3: Experimental Protocols and Data Presentation

The following sections provide detailed, step-by-step protocols for the cross-validation of HPLC, GC, and qNMR methods for a hypothetical fluorinated pharmaceutical intermediate.

Protocol 1: Cross-Validation of a Stability-Indicating HPLC Method

Objective: To cross-validate an HPLC method for the assay and impurity profiling of 2-fluoro-4-bromo-biphenyl.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the 2-fluoro-4-bromo-biphenyl reference standard (1.0 mg/mL) in diluent (Acetonitrile:Water, 50:50 v/v).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.5 mg/mL.

    • Prepare three independent samples of the fluorinated intermediate at the target concentration (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Cross-Validation Procedure:

    • Both the originating and receiving laboratories will analyze the same batch of the fluorinated intermediate.

    • Each laboratory will perform the analysis in triplicate on three different days.

    • The results for assay, purity, and individual impurities will be compared.

Data Presentation:

Parameter Originating Lab Receiving Lab % Difference Acceptance Criteria
Assay (%) 99.599.20.3≤ 2.0%
Total Impurities (%) 0.450.486.7≤ 15.0%
Impurity A (%) 0.120.138.3≤ 20.0%
Protocol 2: Cross-Validation of a GC-MS Method for Volatile Impurities

Objective: To cross-validate a GC-MS method for the determination of residual solvents in a fluorinated intermediate.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the fluorinated intermediate into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Add a known amount of an internal standard.

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 35-500 amu

  • Cross-Validation Procedure:

    • Both laboratories will analyze a sample of the fluorinated intermediate spiked with known amounts of relevant residual solvents at three concentration levels.

    • Each laboratory will perform the analysis in triplicate.

Data Presentation:

Residual Solvent Spiked (ppm) Originating Lab (ppm) Receiving Lab (ppm) % Recovery (Avg) Acceptance Criteria
Acetone 500495505100.080-120%
Toluene 10098103100.580-120%
Methanol 300295308100.580-120%
Protocol 3: Cross-Validation of a ¹⁹F qNMR Method for Assay

Objective: To cross-validate a ¹⁹F qNMR method for the assay of a fluorinated intermediate against the validated HPLC method.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the fluorinated intermediate and 10 mg of a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹⁹F NMR Parameters:

    • Spectrometer: 400 MHz

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 s (ensure full relaxation)

    • Number of Scans: 64

    • Acquisition Time: 2 s

  • Cross-Validation Procedure:

    • The same sample of the fluorinated intermediate will be analyzed by both the HPLC and ¹⁹F qNMR methods.

    • The assay value obtained from ¹⁹F qNMR will be calculated using the following formula:

    Assay (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation:

Method Assay Result (%) % Difference Acceptance Criteria
HPLC 99.5\multirow{2}{}{0.3}\multirow{2}{}{≤ 2.0%}
¹⁹F qNMR 99.2

Pillar 4: Troubleshooting Common Challenges

The unique properties of fluorinated compounds can lead to specific analytical challenges. Proactive troubleshooting is key to a smooth cross-validation process.

Visualization of a Troubleshooting Workflow for HPLC Analysis

HPLCTroubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution cluster_noise Troubleshooting Baseline Noise Problem Problem Observed Peak Tailing Poor Resolution Baseline Noise Check_Column Check Column Condition (Use end-capped column) Problem:p1->Check_Column Adjust_Gradient Adjust Gradient Slope Problem:p2->Adjust_Gradient Degas_MP Degas Mobile Phase Problem:p3->Degas_MP Optimize_MP Optimize Mobile Phase (Adjust pH, buffer strength) Check_Column->Optimize_MP Use_PFP Consider PFP Column Optimize_MP->Use_PFP Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Adjust_Gradient->Change_Organic Evaluate_Column Evaluate Different Column Chemistry Change_Organic->Evaluate_Column Check_Pump Check Pump and Seals Degas_MP->Check_Pump Clean_System Clean System Check_Pump->Clean_System

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

For the modern researcher engaged in the fast-paced world of drug discovery and development, a deep understanding of a molecule extends beyond its synthesis and application; it encompasses its entire lifecycle, including...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher engaged in the fast-paced world of drug discovery and development, a deep understanding of a molecule extends beyond its synthesis and application; it encompasses its entire lifecycle, including its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Our goal is to equip you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your personnel and the protection of our environment.

Understanding the Molecule: Hazard Profile and Chemical Rationale

Expected Hazard Classifications:

  • Skin Irritation: Likely to cause skin irritation.[3][4]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]

The hydrochloride salt form enhances the compound's stability and water solubility. However, the critical feature influencing its disposal is the carbon-fluorine bond . This bond is exceptionally strong, rendering the fluorophenyl group resistant to natural degradation. Consequently, improper disposal can lead to the persistence of this fluorinated organic molecule in the environment.

The Cornerstone of Disposal: High-Temperature Incineration

Due to the high stability of the carbon-fluorine bond, standard chemical neutralization methods are ineffective and unsafe for degrading the fluorinated aromatic ring. The accepted and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6]

This process utilizes extremely high temperatures (typically upwards of 1400°C) and controlled conditions to break the C-F bond, ultimately mineralizing the compound into less harmful inorganic substances like carbon dioxide, water, and hydrogen fluoride (HF). The resulting acidic gases, such as HF, are then scrubbed from the incinerator's exhaust stream.

It is imperative that you do not attempt to chemically degrade or incinerate this compound in a standard laboratory or general waste incinerator. Such actions are not only ineffective but can also release toxic and corrosive gases.

Operational Plan: From Benchtop to Final Disposal

A robust disposal plan begins at the point of waste generation. The following step-by-step procedures will guide you through the safe handling and accumulation of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be required.

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Designate a Waste Container

  • Select a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

Step 2: Waste Accumulation

  • Collect all waste containing Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in the designated container.

  • Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

Step 3: Labeling

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride."

  • Maintain a log of the approximate amount of waste added to the container.

Step 4: Storage

  • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.

  • Ensure the storage location is a designated satellite accumulation area in compliance with your institution's and local regulations.

Emergency Procedures: Spill Response

Immediate and correct response to a spill is crucial for safety.

Small Spills (Solid)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

  • Labeling: Label the container as "Spill Debris" containing Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and/or emergency services.

  • Restrict Access: Secure the area to prevent entry.

  • Do not attempt to clean up a large spill without specialized training and equipment.

The following diagram illustrates the decision-making workflow for the disposal of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

G start Waste Generated: Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_container Select Dedicated 'Halogenated Organic Waste' Container ppe->waste_container segregate Segregate from: - Non-halogenated organics - Aqueous waste - Incompatible chemicals waste_container->segregate label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste disposal_vendor Arrange Pickup by Licensed Hazardous Waste Vendor store_waste->disposal_vendor incineration High-Temperature Incineration disposal_vendor->incineration small_spill Small Spill (<10g, contained) spill->small_spill Yes large_spill Large Spill (>10g or uncontained) spill->large_spill No cleanup_small Clean up with Spill Kit & PPE small_spill->cleanup_small evacuate Evacuate Area & Call EHS large_spill->evacuate cleanup_small->label_waste

Caption: Disposal workflow for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride.

Partnering with a Licensed Disposal Vendor

The final and most critical step is the transfer of your hazardous waste to a licensed and reputable disposal company. As the generator of the waste, you are responsible for it from "cradle to grave."[6]

Key Considerations for Vendor Selection: [5][6]

  • Licensing and Certification: Ensure the vendor is fully licensed by the EPA and relevant state authorities to transport and dispose of hazardous chemical waste.

  • Expertise: Choose a vendor with proven experience in handling halogenated organic compounds.

  • Services: A good vendor will assist with waste profiling, manifesting, and ensuring all paperwork is compliant with regulatory frameworks.

  • References: Always check references from other laboratories or institutions with similar waste streams.[6]

By adhering to these procedures, you can ensure the safe, compliant, and environmentally responsible disposal of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, upholding the highest standards of laboratory safety and scientific integrity.

References

  • MLI Environmental. (2025, November 26). How to Choose a Hazardous Waste Disposal Company. Retrieved from [Link]

  • Hazardous Waste Experts. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Selecting A Hazardous Waste Service Vendor. Retrieved from [Link]

  • Fondchem. (n.d.). Product Details: Methyl a-Amino-4-fluoro-benzeneacetate HCl. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Disposal Services. Retrieved from [Link]

  • IndustrySelect. (n.d.). Waste Management & Disposal Providers. Retrieved from [Link]

  • North Industrial Chemicals. (2025, January 23). Learn How to Handle Small Hydrochloric Acid Spills Safely. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • Doron Scientific. (2023, February 26). (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]

  • 3M. (2023, December 12). Safety Data Sheet. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Freie Universität Berlin. (2017, August 1). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]

  • PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • MDPI. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetatehydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1,3-Butadiene - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 2-amino-2-(4-fluorophenyl)a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is not available in the provided search results, a professional hazard assessment can be conducted by examining structurally similar compounds, such as its 4-chloro analog.[1] This approach, rooted in established chemical principles, allows us to anticipate the hazard profile and establish a robust protective posture. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.

These hazards are formally classified under the Globally Harmonized System (GHS), providing a universal language for understanding chemical risks.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Hazard Statement Rationale for Precaution
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can lead to redness, itching, or inflammation.[1]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation Contact with eyes can cause significant, potentially damaging, irritation.[1]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1] |

Core Protective Measures: Your First Line of Defense

Based on the hazard assessment, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The goal is not just to wear equipment, but to create an impermeable barrier between you and the potential hazard.

Eye and Face Protection

Direct contact with the eyes is a primary risk. Therefore, chemical safety goggles that form a seal around the eyes are the minimum requirement.[2][3] These are superior to standard safety glasses, which leave gaps. In situations where splashing is a possibility, such as when handling solutions or during vigorous mixing, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves : Wear nitrile gloves to prevent skin contact. It is critical to inspect gloves for any signs of damage before each use. Always remove gloves using a technique that avoids touching the outer surface with your bare hands.[4] Contaminated gloves should be disposed of as chemical waste immediately.[4]

  • Laboratory Coat : A clean, buttoned laboratory coat serves as a removable barrier to protect your skin and personal clothing from incidental contact and minor spills.[5]

Respiratory Protection

Under normal conditions in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.[2] However, if you are weighing the solid material or performing any operation that could generate dust or aerosols, a NIOSH-approved particulate respirator (e.g., an N95) is necessary to prevent respiratory tract irritation.[3][4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict sequence for donning and doffing PPE is a self-validating system that minimizes the risk of accidental exposure and cross-contamination.

Donning and Doffing PPE Workflow

The following workflow is designed to ensure that the most contaminated items are removed first and in a manner that prevents contact with your skin.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency and Disposal Protocols

Proper PPE is your primary shield, but you must also be prepared for accidental exposures and the proper disposal of waste.

Immediate First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response and Disposal

In the event of a spill, evacuate unprotected personnel from the area. Wearing the full PPE described above, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[6] Sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[3][6]

All contaminated PPE and chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical in standard trash or down the drain.[7] Package waste in sealed, clearly labeled containers for collection by an approved waste disposal service.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
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Reactant of Route 2
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
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